molecular formula C36H62O31 B2502633 1,1,1,1-Kestohexaose

1,1,1,1-Kestohexaose

Cat. No.: B2502633
M. Wt: 990.9 g/mol
InChI Key: BWRYDXSZCCQXIF-TWMOFSFSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1,1-Kestohexaose has been reported in Saussurea costus with data available.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O31/c37-1-12-18(44)24(50)25(51)31(61-12)67-36(30(56)23(49)17(6-42)66-36)11-60-35(29(55)22(48)16(5-41)65-35)10-59-34(28(54)21(47)15(4-40)64-34)9-58-33(27(53)20(46)14(3-39)63-33)8-57-32(7-43)26(52)19(45)13(2-38)62-32/h12-31,37-56H,1-11H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24+,25-,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRYDXSZCCQXIF-TWMOFSFSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)COC3(C(C(C(O3)CO)O)O)COC4(C(C(C(O4)CO)O)O)COC5(C(C(C(O5)CO)O)O)COC6(C(C(C(O6)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO[C@]5([C@H]([C@@H]([C@H](O5)CO)O)O)CO[C@]6([C@H]([C@@H]([C@H](O6)CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O31
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

990.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Novel Ketohexoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of select novel ketohexoses. The information is intended to support research, development, and application of these sugars in various scientific and industrial fields, including pharmaceuticals and functional foods. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and synthetic pathways.

Core Physicochemical Properties of Selected Ketohexoses

The following table summarizes the key physicochemical properties of several ketohexoses, with D-fructose included as a common reference. These "novel" or "rare" sugars are of increasing interest due to their unique metabolic and functional characteristics.

PropertyD-FructoseD-TagatoseD-Allulose (D-Psicose)L-Sorbose
Molecular Formula C₆H₁₂O₆[1][2]C₆H₁₂O₆[3]C₆H₁₂O₆[4][5]C₆H₁₂O₆[6]
Molecular Weight ( g/mol ) 180.16[1][7]180.16[3][8]180.16[4][5]180.16[6]
Melting Point (°C) 103-105[1][9]133-137[8][10]96 or 109[4][11]163-165[6][12]
Solubility in Water High (~4000 g/L at 25°C)[1][7]High (58% at room temp; 160 g/100 ml at 20°C)[3][10]High (~1.0 kg/L )[4][11]High (354.8 g/L at 17°C)[12][13]
Specific Rotation [α]D Levorotatory[9]-4 to -5.6° (1% aq. solution)[10]Varies with form-43 ± 2° (c=5% in H₂O)[6]
Relative Sweetness (Sucrose = 1) 1.2–1.8[7]0.92[3]0.7[14]Equivalent to sucrose[13]
Hygroscopicity High[1]Low/Non-hygroscopic[3][8]Low[4]Data not readily available
Caloric Value (kcal/g) ~41.5[3]~0.2-0.4[14]Data not readily available

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of ketohexoses.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the ketohexose sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point.[15][16][17][18][19]

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath

  • Filtration apparatus

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the ketohexose to a known volume of distilled water in a beaker at a specific temperature (e.g., 25°C), maintained by a water bath.

    • Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Allow the solution to settle.

    • Carefully filter the supernatant to remove any undissolved solid.

  • Quantification:

    • Accurately weigh a known volume of the clear, saturated solution.

    • Evaporate the water from the weighed solution in an oven at a temperature below the decomposition point of the sugar.

    • Weigh the remaining dry solid.

    • Calculate the solubility in grams per 100 mL or other appropriate units.[6][8][13][20][21]

Determination of Specific Rotation

Principle: Chiral molecules, such as ketohexoses, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (as the light source, D-line at 589 nm)

  • Polarimeter tube (of a known length, e.g., 1 or 2 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a known amount of the ketohexose.

    • Dissolve it in a known volume of distilled water in a volumetric flask to prepare a solution of a specific concentration (c), expressed in g/mL.

  • Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water) and set the reading to zero.

  • Measurement:

    • Rinse the polarimeter tube with the prepared sugar solution and then fill it, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and measure the observed angle of rotation (α).

  • Calculation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.[14][22][23]

Determination of Hygroscopicity

Principle: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.

Apparatus:

  • Dynamic Vapor Sorption (DVS) analyzer or a controlled humidity chamber

  • Microbalance

Procedure (using a controlled humidity chamber):

  • Sample Preparation: Place a known, accurately weighed amount of the dry ketohexose in a tared sample pan.

  • Equilibration: Place the sample in a chamber with a specific, constant relative humidity (RH), which can be controlled using saturated salt solutions.

  • Mass Measurement: Monitor the mass of the sample over time until it reaches a constant weight, indicating that it has equilibrated with the surrounding atmosphere.

  • Data Analysis: The hygroscopicity is determined by the amount of water absorbed per unit mass of the dry sample at a given RH. This can be repeated at various RH levels to generate a sorption isotherm.[24][][26][27]

Visualizations: Pathways and Workflows

Metabolic Pathway of L-Sorbose

The following diagram illustrates a metabolic pathway for L-Sorbose in certain microorganisms, such as Gluconobacter. This pathway is significant in biotechnological applications, including the production of vitamin C.

L_Sorbose_Metabolism D_Sorbitol D-Sorbitol L_Sorbose L-Sorbose D_Sorbitol->L_Sorbose Sorbitol Dehydrogenase L_Sorbose->D_Sorbitol Sorbose Reductase L_Sorbosone L-Sorbosone L_Sorbose->L_Sorbosone Sorbose Dehydrogenase Fructose_6P D-Fructose-6-Phosphate L_Sorbosone->Fructose_6P Metabolic Steps Glycolysis Glycolysis Fructose_6P->Glycolysis

Metabolic pathway of L-Sorbose.

D-Allulose and its Effect on the NF-κB Signaling Pathway

D-Allulose has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory cytokines.

D_Allulose_NFkB_Pathway cluster_stimulation Inflammatory Stimulus cluster_inhibition Inhibition TNFa TNF-α IKK IKK Complex TNFa->IKK Activates D_Allulose D-Allulose D_Allulose->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Enzymatic_Synthesis_Workflow Fructose D-Fructose F6P D-Fructose-6-Phosphate Fructose->F6P Fructokinase ATP1 ATP ADP1 ADP T6P D-Tagatose-6-Phosphate F6P->T6P F6P 4-Epimerase Pi Pi T6P->Pi Tagatose D-Tagatose T6P->Tagatose T6P Phosphatase invis1->ADP1

References

Natural sources and isolation of ketohexoses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Ketohexoses

This guide provides a comprehensive overview of the natural occurrence and isolation methodologies for key ketohexoses, including fructose, psicose, sorbose, and tagatose. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations to support research and development activities.

is the most abundant and well-known ketohexose, found widely in nature. It is a monosaccharide that is significantly sweeter than glucose and is a major component of sucrose.

Natural Sources

Fructose is naturally present in a variety of sources, most notably in fruits, honey, and root vegetables.[1][2] Commercially, it is primarily produced from the enzymatic isomerization of glucose derived from corn starch.[3]

Data Presentation: Fructose Content in Natural Sources

Natural SourceFructose Concentration (% w/w)Citation(s)
Honey (general)33 - 43%[2]
Honey (specific sample)40%[4]
Agave NectarCan be high in fructose[5]
ApplesVaries by cultivar[1]
PearsVaries by cultivar[1]
GrapesHigh concentration[6]
Dried FigsHigh concentration[7]
DatesHigh concentration[8]

Isolation from Natural Sources

While industrial production relies on starch hydrolysis and isomerization, fructose can be isolated from natural syrups for specific applications. Chromatographic separation is a common method for purifying fructose from mixtures containing other sugars like glucose.

Experimental Protocol: Chromatographic Separation of Fructose from Date Syrup

This protocol describes the separation of fructose from a glucose-fructose mixture in date syrup using cation exchange chromatography.[8][9][10]

  • Syrup Preparation:

    • Extract syrup from fresh dates. Concentrate the extract under vacuum to achieve a final solids concentration of 40% (w/w).[8]

  • Chromatographic Column Setup:

    • Column: Jacketed glass column.

    • Resin: Dowex polystyrene strong cation exchange gel matrix resin, Ca²⁺ form (e.g., AmberLite™ CR99 Ca, particle size 320 µm).[8][11]

    • Equilibration: Equilibrate the column with deionized water. Maintain the column temperature at 70°C using a water bath.[8]

  • Separation Process:

    • Loading: Apply the 40% date syrup solution to the top of the column.

    • Elution: Elute the sugars with deionized water at a constant flow rate of 0.025 bed volumes per minute (BV/min).[8][12] The glucose is retained less strongly by the Ca²⁺ resin and thus moves faster through the column than fructose.[8][11]

    • Fraction Collection: Collect fractions sequentially. Monitor the eluent using a polarimeter or a refractive index detector to differentiate between glucose-rich and fructose-rich fractions.[8][10] Three primary fractions are collected:

      • A glucose-rich fraction (raffinate).

      • A mixed "return" fraction containing both glucose and fructose.

      • A fructose-rich fraction (extract/product).[8]

  • Post-Processing:

    • The fructose-rich fraction can be concentrated by evaporation to produce a high-purity fructose syrup.

    • The "return" fraction can be recycled back into the feed stream for the next separation run to improve overall yield.[8]

Visualization: Fructose Isolation Workflow

Fructose_Isolation cluster_0 Syrup Preparation cluster_1 Chromatographic Separation (70°C) cluster_2 Fraction Collection cluster_3 Final Products Fresh_Dates Fresh Dates Extraction Syrup Extraction Fresh_Dates->Extraction Concentration Vacuum Concentration (40% Solids) Extraction->Concentration Column Cation Exchange Column (Ca²⁺ Resin) Concentration->Column Elution Elution with Deionized Water Column->Elution Glucose_Fraction Glucose-Rich Fraction Elution->Glucose_Fraction Mixed_Fraction Mixed Return Fraction Elution->Mixed_Fraction Fructose_Fraction Fructose-Rich Fraction Elution->Fructose_Fraction Recycle Recycle to Feed Mixed_Fraction->Recycle Final_Product High-Purity Fructose Syrup Fructose_Fraction->Final_Product Recycle->Column Psicose_Production Fructose Solution (60%) Bioreactor Immobilized Enzyme Bioreactor (D-TEase, 45°C) Fructose->Bioreactor Epimerization Mixture Fructose-Psicose Mixture Bioreactor->Mixture Yeast Fructose Removal (Baker's Yeast) Mixture->Yeast Supernatant Psicose-Rich Supernatant Yeast->Supernatant Centrifugation Evaporation Vacuum Evaporation Supernatant->Evaporation Crystallization Ethanol Crystallization Evaporation->Crystallization Psicose Pure D-Psicose Crystals Crystallization->Psicose Filtration & Drying Sorbose_Production cluster_0 Fermentation cluster_1 Broth Processing cluster_2 Product Isolation Inoculum G. oxydans Inoculum Fermenter Production Fermenter (D-Sorbitol Medium, 30-37°C) Inoculum->Fermenter Fermentation Aerobic Fermentation (18-40h) Fermenter->Fermentation Broth Fermentation Broth Fermentation->Broth Filtration Biomass Removal (Filtration) Broth->Filtration Evaporation Concentration (Evaporation) Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization Centrifugation Centrifugation & Washing Crystallization->Centrifugation Drying Drying Centrifugation->Drying Sorbose Pure L-Sorbose Crystals Drying->Sorbose Tagatose_Production Lactose Lactose (from Whey) Hydrolysis Enzymatic Hydrolysis (Lactase) Lactose->Hydrolysis Galactose D-Galactose Solution Hydrolysis->Galactose Separation from Glucose Isomerization Enzymatic Isomerization (L-Arabinose Isomerase, 60-80°C, pH 8-9) Galactose->Isomerization Mixture Galactose-Tagatose Mixture Isomerization->Mixture Purification Ion Exchange & Chromatography Mixture->Purification Crystallization Concentration & Crystallization Purification->Crystallization Tagatose Pure D-Tagatose Crystals Crystallization->Tagatose

References

1-Kestose: A Prebiotic Functional Food Ingredient for Gut Health and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The intricate interplay between nutrition, the gut microbiota, and host health has become a focal point of modern scientific inquiry. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial microorganisms in the gut, are at the forefront of this research. Among these, 1-kestose, the smallest fructooligosaccharide (FOS), has emerged as a particularly promising functional food ingredient. This technical guide provides a comprehensive overview of the scientific evidence supporting the prebiotic role of 1-kestose, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

Mechanism of Action: Selective Fermentation and Metabolite Production

1-kestose is a trisaccharide composed of a glucose molecule linked to two fructose units.[1] Due to its β-(2,1) glycosidic bonds, it resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it serves as a fermentable substrate for specific gut microbes.[2]

The primary prebiotic effect of 1-kestose lies in its ability to selectively promote the proliferation of beneficial bacteria, most notably Bifidobacterium species and the butyrate-producing powerhouse, Faecalibacterium prausnitzii.[1][3][4] Studies have demonstrated the superiority of 1-kestose over longer-chain FOS in stimulating bifidobacteria.[3][5] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[6]

Butyrate, in particular, plays a pivotal role in maintaining gut homeostasis. It serves as the primary energy source for colonocytes, strengthens the gut barrier function, and exerts potent anti-inflammatory and immunomodulatory effects.[2][7]

Quantitative Data from Preclinical and Clinical Studies

The prebiotic effects of 1-kestose have been substantiated through numerous in vitro, animal, and human studies. The following tables summarize key quantitative findings from this research.

Table 1: Effects of 1-Kestose on Gut Microbiota Composition

Study TypeSubjectDosageDurationKey FindingsReference(s)
Human Clinical TrialOverweight Adults10 g/day 12 weeks- Increased Bifidobacterium abundance (from 0.1971 to 0.3244 relative abundance)[8][9][10]
Human Clinical TrialInfants with Atopic Dermatitis1-3 g/day 12 weeks- Increased Faecalibacterium prausnitzii (approx. 10-fold increase)[3]
Human Clinical TrialConstipated Kindergarten Children3 g/day 8 weeks- Trend toward increased Bifidobacterium and decreased Clostridium sensu stricto [11]
Animal StudyRats0.3% of diet4 weeks- Increased Bifidobacterium levels[1]
Animal StudyHigh-Fat Diet Fed Rats2% (w/v) in drinking water19 weeks- Increased Butyricicoccus , decreased UGC-005 and Streptococcus [12]
In Vitro FermentationHealthy Adult Fecal Cultures0.5% (w/v)-- Increased Bifidobacterium longum [9]

Table 2: Effects of 1-Kestose on Short-Chain Fatty Acid (SCFA) Production

Study TypeSubjectDosageDurationKey FindingsReference(s)
Animal StudyRats2.5-5% of diet-- Increased cecal acetate, lactate, and butyrate [6]
Animal StudyHigh-Fat Diet Fed Rats2% (w/v) in drinking water19 weeks- Restored reduced butyrate levels to that of control diet-fed rats[12]
Human Clinical TrialPatients with Mild to Moderate Ulcerative Colitis10 g/day 8 weeks- No significant difference in SCFA levels between 1-kestose and placebo groups[13]
Human Clinical TrialConstipated Kindergarten Children3 g/day 8 weeks- No change in fecal SCFA concentrations[11]

Table 3: Clinical and Metabolic Effects of 1-Kestose Supplementation

Study TypeSubjectDosageDurationKey FindingsReference(s)
Human Clinical TrialOverweight Adults10 g/day 12 weeks- Reduced fasting serum insulin * from 6.5 µU/mL to 5.3 µU/mL[9][10]
Human Clinical TrialPatients with Mild to Moderate Ulcerative Colitis10 g/day 8 weeks- Reduced Lichtiger clinical activity index * (3.8 vs. 5.6 in placebo group) - Increased clinical remission rate * (55% vs. 20% in placebo group)[13]
Human Clinical TrialConstipated Kindergarten Children3 g/day 8 weeks- Increased number of defecations per week * (from 3 to 4)[11]
Animal StudyHigh-Fat Diet Fed Rats2% (w/v) in drinking water19 weeks- Restored increased Tnf mRNA abundance in adipose tissue * to control levels[12]

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the prebiotic effects of 1-kestose.

In Vitro Fecal Batch Fermentation

This method is utilized to assess the direct impact of 1-kestose on the gut microbiota in a controlled environment.

Protocol Outline:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

  • Inoculum Preparation: A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate buffer.

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared. 1-kestose is added as the sole carbohydrate source in the test condition, while a control with no added carbohydrate or a different carbohydrate (e.g., glucose) is also included.

  • Incubation: The fecal inoculum is added to the fermentation medium under strict anaerobic conditions and incubated at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at various time points for analysis of:

    • Microbiota Composition: DNA is extracted, and 16S rRNA gene sequencing is performed to determine changes in the relative abundance of different bacterial taxa.

    • SCFA Production: Gas chromatography (GC) is used to quantify the concentrations of acetate, propionate, and butyrate.

    • pH Measurement: Changes in the acidity of the culture medium are monitored.

Animal Studies (Rat Model)

Animal models are crucial for investigating the in vivo effects of 1-kestose on the gut microbiota and host physiology.

Protocol Outline:

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

  • Acclimatization: Animals are housed in a controlled environment and fed a standard chow diet for a period of acclimatization.

  • Dietary Intervention: Rats are randomly assigned to different dietary groups:

    • Control group: Fed a standard diet.

    • 1-kestose group: Fed a standard diet supplemented with a specific concentration of 1-kestose (e.g., 0.3%, 2.5%, or 5% of the diet, or 2% w/v in drinking water).[1][12]

  • Experimental Period: The dietary intervention is maintained for a defined period, typically several weeks.

  • Sample Collection: At the end of the study, various samples are collected for analysis:

    • Cecal Contents: For microbiota and SCFA analysis.

    • Blood: For measurement of metabolic markers (e.g., glucose, insulin, lipids).

    • Tissues (e.g., adipose, liver, colon): For gene expression analysis.

  • Analysis:

    • Microbiota Analysis: DNA is extracted from cecal contents, and 16S rRNA gene sequencing or quantitative PCR (qPCR) is performed to assess bacterial populations.

    • SCFA Analysis: GC is used to measure SCFA concentrations in cecal contents.

    • Biochemical Assays: Standard laboratory methods are used to measure blood parameters.

    • Gene Expression Analysis: RNA is extracted from tissues, and real-time quantitative PCR (RT-qPCR) is performed to measure the expression of target genes (e.g., inflammatory markers).

Human Clinical Trials

Human studies are essential to confirm the prebiotic effects and health benefits of 1-kestose in a clinical setting.

Protocol Outline:

  • Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.

  • Participant Recruitment: Healthy volunteers or specific patient populations (e.g., individuals with constipation, ulcerative colitis, or metabolic syndrome) are recruited based on defined inclusion and exclusion criteria.

  • Intervention: Participants are randomly assigned to receive either 1-kestose (e.g., 3-10 g/day ) or a placebo (e.g., maltodextrin) for a specified duration (e.g., 8-12 weeks).[10][11][13]

  • Data and Sample Collection:

    • Baseline and Follow-up Visits: Clinical data, dietary information, and biological samples are collected at the beginning and end of the intervention period.

    • Fecal Samples: For microbiota and SCFA analysis.

    • Blood Samples: For measurement of metabolic and inflammatory markers.

    • Clinical Symptom Scores: Questionnaires and validated scoring systems are used to assess clinical outcomes (e.g., stool frequency and consistency, disease activity indices).

  • Analysis:

    • Microbiota Analysis: 16S rRNA gene sequencing of DNA extracted from fecal samples.

    • SCFA Analysis: GC analysis of fecal samples.

    • Biochemical Analysis: Measurement of blood parameters.

    • Statistical Analysis: Appropriate statistical methods are used to compare the changes between the 1-kestose and placebo groups.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The beneficial effects of 1-kestose are largely mediated by the production of butyrate, which influences host cell signaling.

Butyrate_Signaling_Pathway cluster_lumen Intestinal Lumen cluster_cell Colonocyte 1-Kestose 1-Kestose Microbiota Microbiota 1-Kestose->Microbiota Fermentation Butyrate Butyrate Microbiota->Butyrate Production MCT1_SMCT1 MCT1/SMCT1 Butyrate->MCT1_SMCT1 Butyrate_int Intracellular Butyrate GPR43_GPR109A GPR43/GPR109A Butyrate->GPR43_GPR109A Activation MCT1_SMCT1->Butyrate_int HDAC HDAC Butyrate_int->HDAC Inhibition IKK IKK Butyrate_int->IKK Inhibition NFkB NF-κB HDAC->NFkB Deacetylation (Activation) Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammatory_Cytokines Transcription IkB IκB IKK->IkB Phosphorylation (Degradation) IkB->NFkB Inhibition Anti_inflammatory_pathways Anti-inflammatory Pathways GPR43_GPR109A->Anti_inflammatory_pathways Activation

Caption: Butyrate signaling pathway in intestinal epithelial cells.

Experimental Workflows

Experimental_Workflow cluster_invitro In Vitro Fermentation cluster_animal Animal Study cluster_human Human Clinical Trial Fecal_Sample Fecal_Sample Fecal_Slurry Fecal_Slurry Fecal_Sample->Fecal_Slurry Homogenize Inoculation Inoculation Fecal_Slurry->Inoculation Inoculate Anaerobic_Incubation Anaerobic_Incubation Inoculation->Anaerobic_Incubation 37°C 1-Kestose_Medium Medium + 1-Kestose 1-Kestose_Medium->Inoculation Microbiota_Analysis_invitro Microbiota_Analysis_invitro Anaerobic_Incubation->Microbiota_Analysis_invitro 16S rRNA seq SCFA_Analysis_invitro SCFA_Analysis_invitro Anaerobic_Incubation->SCFA_Analysis_invitro GC Rats Rats Dietary_Groups Dietary_Groups Rats->Dietary_Groups Randomize 1-Kestose_Diet 1-Kestose_Diet Dietary_Groups->1-Kestose_Diet Control_Diet Control_Diet Dietary_Groups->Control_Diet Feeding_Period Feeding_Period 1-Kestose_Diet->Feeding_Period Control_Diet->Feeding_Period Sample_Collection_animal Sample_Collection_animal Feeding_Period->Sample_Collection_animal Cecal Contents, Blood, Tissues Microbiota_Analysis_animal Microbiota_Analysis_animal Sample_Collection_animal->Microbiota_Analysis_animal 16S rRNA seq/qPCR SCFA_Analysis_animal SCFA_Analysis_animal Sample_Collection_animal->SCFA_Analysis_animal GC Biomarker_Analysis_animal Biomarker_Analysis_animal Sample_Collection_animal->Biomarker_Analysis_animal Biochemical Assays, RT-qPCR Participants Participants Randomization Randomization Participants->Randomization 1-Kestose_Group 1-Kestose_Group Randomization->1-Kestose_Group Placebo_Group Placebo_Group Randomization->Placebo_Group Intervention_Period Intervention_Period 1-Kestose_Group->Intervention_Period Placebo_Group->Intervention_Period Sample_Collection_human Sample_Collection_human Intervention_Period->Sample_Collection_human Fecal, Blood Microbiota_Analysis_human Microbiota_Analysis_human Sample_Collection_human->Microbiota_Analysis_human 16S rRNA seq SCFA_Analysis_human SCFA_Analysis_human Sample_Collection_human->SCFA_Analysis_human GC Clinical_Outcomes Clinical_Outcomes Sample_Collection_human->Clinical_Outcomes Biomarkers, Symptom Scores

Caption: General experimental workflows for studying 1-kestose.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the role of 1-kestose as a potent prebiotic functional food ingredient. Its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting metabolites like butyrate, underpins its observed benefits in improving gut health, modulating the immune system, and influencing metabolic parameters.

For researchers, scientists, and drug development professionals, 1-kestose represents a promising candidate for further investigation and application. Future research should focus on:

  • Dose-response relationships: Elucidating the optimal dosage of 1-kestose for different health outcomes and populations.

  • Synergistic effects: Investigating the potential synergistic effects of 1-kestose when combined with probiotics (synbiotics) or other functional ingredients.

  • Long-term effects: Conducting longer-duration clinical trials to assess the sustained benefits and safety of 1-kestose supplementation.

  • Mechanistic studies: Further exploring the molecular mechanisms by which 1-kestose and its metabolites modulate host physiology, including its impact on the gut-brain axis and other systemic effects.

The continued exploration of 1-kestose holds significant potential for the development of novel dietary interventions and therapeutic strategies aimed at promoting human health through the modulation of the gut microbiota.

References

The Biological Role of D-psicose in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-psicose, a rare sugar and C-3 epimer of D-fructose, is emerging as a significant modulator of metabolic pathways with promising therapeutic potential.[1][2][3] This technical guide provides a comprehensive analysis of the biological roles of D-psicose, focusing on its impact on carbohydrate and lipid metabolism. With near-zero caloric value and a sweetness comparable to sucrose, D-psicose presents a unique profile for applications in functional foods and pharmaceuticals.[4][5][6][7][8] This document synthesizes current research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to facilitate a deeper understanding of its mechanism of action.

Introduction to D-psicose (D-allulose)

D-psicose, also known as D-allulose, is a monosaccharide found in small quantities in natural products such as wheat and certain fruits.[2][3][4][9] Its structural difference from D-fructose at the third carbon atom results in it being poorly metabolized by the human body, thus contributing negligible calories.[4][5][6][7][8] The U.S. Food and Drug Administration has designated D-psicose as Generally Recognized as Safe (GRAS), paving the way for its use in various food and beverage applications.[3][10]

Modulation of Carbohydrate Metabolism

D-psicose exerts significant influence over glucose homeostasis through multiple mechanisms, primarily targeting intestinal absorption and hepatic glucose processing.

Inhibition of Intestinal α-Glucosidases

A key antihyperglycemic action of D-psicose is its ability to competitively inhibit intestinal α-glucosidase enzymes, including sucrase and maltase.[11][12] This inhibition delays the digestion of complex carbohydrates, leading to a blunted postprandial glucose response.[11][12]

Regulation of Hepatic Glucose Uptake and Metabolism

In the liver, D-psicose has been shown to enhance glucose uptake by promoting the translocation of glucokinase from the nucleus to the cytoplasm.[13][14] This enzymatic relocation increases the rate of glucose phosphorylation to glucose-6-phosphate, the initial and rate-limiting step for both glycolysis and glycogen synthesis, thereby lowering blood glucose levels.[13][14]

Impact on Lipid Metabolism

D-psicose has demonstrated potent effects on lipid metabolism, contributing to its observed anti-obesity and anti-hyperlipidemic properties in preclinical models.

Suppression of Hepatic Lipogenesis

Studies have consistently shown that D-psicose administration leads to a significant reduction in the activity of key lipogenic enzymes in the liver, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase.[15][16] This enzymatic suppression results in decreased de novo synthesis of fatty acids.[15][16]

Transcriptional Regulation of Lipid Metabolism

The effects of D-psicose on lipid metabolism are underpinned by its ability to modulate the expression of critical transcription factors. It has been shown to downregulate the expression of sterol regulatory element-binding protein-1c (SREBP-1c) and its downstream target, acetyl-CoA carboxylase α (ACCα), both pivotal for fatty acid synthesis.[10][17][18] In contrast, D-psicose upregulates the expression of genes involved in fatty acid oxidation, including peroxisome proliferator-activated receptor α (PPARα) and hormone-sensitive lipase (HSL).[10][17][18]

Activation of AMP-Activated Protein Kinase (AMPK)

A central mechanism in the metabolic regulation by D-psicose is the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.[10][17][18][19] Upon activation, AMPK phosphorylates and inactivates ACC, leading to a decrease in malonyl-CoA levels. This relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1), thereby facilitating the transport of fatty acids into the mitochondria for β-oxidation.[10][17][18]

Quantitative Data Summary

The following tables provide a consolidated view of the quantitative effects of D-psicose on various metabolic parameters as reported in the scientific literature.

Table 1: Effects of D-psicose on Glycemic Control

ParameterSpecies/ModelDosageDurationOutcomeReference(s)
Blood GlucoseC57BL/6J db/db mice200 mg/kg BW28 daysMaintained at 276-305 mg/dL versus a 2-fold increase in the control group[20]
Glucose ToleranceC57BL/6J db/db mice200 mg/kg BW28 daysSignificantly improved glucose tolerance and reduced AUC for glucose[20]
Postprandial Plasma GlucoseHealthy Humans5 g with confectionerySingle DoseSignificantly lower increase in blood glucose compared to D-fructose[21][22]
Post-Carbohydrate Load Plasma GlucoseWistar Rats0.2 g/kg with sucrose or maltoseSingle DoseSignificantly inhibited the increase in plasma glucose[11]

Table 2: Effects of D-psicose on Body Weight and Lipid Metabolism

ParameterSpecies/ModelDosageDurationOutcomeReference(s)
Body WeightSprague-Dawley Rats3% in diet4 weeks389 ± 3 g in the D-psicose group versus 426 ± 6 g in the control group[1]
Abdominal Adipose Tissue WeightWistar Rats5% in diet28 daysSignificantly lower compared to rats fed D-fructose and D-glucose diets[15]
Hepatic Triglyceride LevelsC57BL/6J db/db mice200 mg/kg BW28 daysReduced by 37.88% compared to the diabetes control group[20]
Hepatic Total Cholesterol LevelsC57BL/6J db/db mice200 mg/kg BW28 daysReduced by 62.89% compared to the diabetes control group[20]
Fatty Acid Synthase ActivityWistar Rats5% in diet28 daysSignificantly lower than in rats fed D-fructose and D-glucose diets[16]
Glucose-6-Phosphate Dehydrogenase ActivityWistar Rats5% in diet28 daysSignificantly lower than in rats fed D-fructose and D-glucose diets[16]

Key Experimental Protocols

This section outlines the methodologies employed in pivotal studies investigating the metabolic effects of D-psicose.

Animal Models of Metabolic Disease
  • Model: C57BL/6J db/db mice, a genetic model of type 2 diabetes, were used to assess the effects of D-psicose on hyperglycemia and dyslipidemia.[20]

  • Protocol: Mice were orally supplemented with 200 mg/kg body weight of D-psicose daily for 28 days. Control groups received D-glucose, D-fructose, or water. Blood glucose was monitored regularly, and at the end of the study, plasma and hepatic lipid profiles were analyzed.[20]

Investigation of Lipogenesis and Fatty Acid Oxidation
  • Model: Male Wistar or Sprague-Dawley rats were fed diets containing D-psicose to evaluate its impact on lipid metabolism.[1][15][16]

In Vitro α-Glucosidase Inhibition Assay
  • Enzyme Source: A crude enzyme solution containing α-glucosidases was prepared from the small intestine of rats.[11]

  • Protocol: The enzyme solution was incubated with a carbohydrate substrate (sucrose or maltose) in the presence of varying concentrations of D-psicose. The reaction was stopped, and the amount of glucose produced was quantified using a glucose oxidase-peroxidase method. The inhibitory activity of D-psicose was determined by comparing the rate of glucose formation with and without the inhibitor.[11]

Core Signaling Pathways and Mechanisms

The metabolic actions of D-psicose are orchestrated through the modulation of several interconnected signaling pathways.

AMPK Signaling Cascade

D-psicose activates the AMPK pathway, a master regulator of cellular energy homeostasis, thereby promoting a shift from anabolic to catabolic processes.

AMPK_Pathway D-psicose D-psicose AMPK AMPK D-psicose->AMPK activates ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC inhibits Malonyl-CoA Malonyl-CoA ACC->Malonyl-CoA produces CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl-CoA->CPT1 inhibits Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis promotes Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation promotes

Caption: D-psicose-mediated activation of the AMPK signaling pathway.

SREBP-1c-Mediated Lipogenesis

D-psicose suppresses the SREBP-1c signaling pathway, leading to a coordinated downregulation of genes involved in fatty acid and cholesterol synthesis.

SREBP1c_Pathway D-psicose D-psicose SREBP-1c Sterol Regulatory Element- Binding Protein-1c (SREBP-1c) D-psicose->SREBP-1c suppresses expression ACC Acetyl-CoA Carboxylase (ACC) SREBP-1c->ACC activates expression FAS Fatty Acid Synthase (FAS) SREBP-1c->FAS activates expression Lipogenesis Lipogenesis ACC->Lipogenesis promotes FAS->Lipogenesis promotes

Caption: D-psicose-mediated suppression of the SREBP-1c signaling pathway.

p38-MAPK Inflammatory Pathway

In endothelial cells, D-psicose has been shown to mitigate high-glucose-induced inflammation by inhibiting the p38 mitogen-activated protein kinase (p38-MAPK) pathway, thereby reducing the expression of the pro-inflammatory chemokine MCP-1.[23]

p38MAPK_Pathway High Glucose High Glucose p38-MAPK p38-MAPK High Glucose->p38-MAPK activates D-psicose D-psicose D-psicose->p38-MAPK inhibits MCP-1 Expression Monocyte Chemoattractant Protein-1 (MCP-1) Expression p38-MAPK->MCP-1 Expression promotes Endothelial Inflammation Endothelial Inflammation MCP-1 Expression->Endothelial Inflammation contributes to

Caption: D-psicose-mediated inhibition of the p38-MAPK inflammatory pathway.

Implications for Drug Development and Future Research

The multifaceted metabolic effects of D-psicose position it as a compelling candidate for further investigation in the context of metabolic syndrome, type 2 diabetes, and non-alcoholic fatty liver disease. Its favorable safety profile and palatable sweetness also make it an attractive sugar substitute for at-risk populations. Future research should focus on long-term human clinical trials to confirm the preclinical findings and to establish optimal dosing for therapeutic efficacy. Further elucidation of its molecular targets and downstream signaling effects will also be crucial for its potential development as a standalone or adjunct therapy for metabolic disorders.

References

The Emerging Landscape of Ketohexose Sugars: A Technical Guide to Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketohexoses, six-carbon monosaccharides bearing a ketone functional group, are pivotal players in cellular metabolism and signaling. While fructose is the most well-known member of this family, a growing body of research is shedding light on the discovery, characterization, and potential applications of novel and rare ketohexose sugars. These molecules hold promise in various fields, from the development of low-calorie sweeteners and prebiotics to the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core methodologies and key findings in the discovery and characterization of new ketohexose sugars, with a particular focus on the recently elucidated ketohexose, L-xylo-3-hexulose.

I. Discovery and Biosynthesis of Novel Ketohexoses

The discovery of new ketohexose sugars often involves screening microorganisms for their ability to metabolize polyols or other sugar precursors. A notable recent example is the characterization of L-xylo-3-hexulose, an intermediate in an alternative D-galactose catabolic pathway in filamentous fungi.[1][2]

A. Enzymatic Synthesis of L-xylo-3-hexulose

L-xylo-3-hexulose can be synthesized from galactitol through the action of membrane-bound PQQ-dependent dehydrogenases found in acetic acid bacteria, such as Gluconobacter oxydans.[3] This enzymatic conversion represents an interesting exception to Bertrand Hudson's rule, which typically governs the oxidation of polyols.[3]

Table 1: Quantitative Data for L-xylo-3-hexulose Reductase (LXR4) from Trichoderma reesei [1][4]

ParameterValue
Km for L-xylo-3-hexulose 2.0 ± 0.5 mM
Vmax for L-xylo-3-hexulose 5.5 ± 1.0 units/mg
Cofactor NADPH

II. Experimental Protocols

A. Enzymatic Synthesis and Purification of L-xylo-3-hexulose

Objective: To produce and isolate L-xylo-3-hexulose from galactitol using microbial enzymes.

Materials:

  • Gluconobacter oxydans cell culture

  • Galactitol

  • Pyrroloquinoline quinone (PQQ) cofactor

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with an appropriate column for sugar analysis (e.g., Aminex HPX-87P)

  • NMR spectrometer

Protocol:

  • Preparation of Cell-Free Catalyst: Culture Gluconobacter oxydans under optimal conditions. Harvest the cells by centrifugation and prepare membrane fractions to be used as a cell-free catalyst.[3]

  • Enzymatic Reaction: Incubate the membrane fractions with a solution of galactitol in a suitable buffer. The reaction may be supplemented with PQQ as a cofactor.[3]

  • Monitoring the Reaction: Monitor the conversion of galactitol to L-xylo-3-hexulose and D-tagatose over time using HPLC.[3]

  • Purification: Once the reaction reaches completion, terminate the reaction and separate the product mixture. L-xylo-3-hexulose can be purified from the reaction mixture using preparative HPLC.

  • Characterization: Confirm the identity and purity of the isolated L-xylo-3-hexulose using analytical techniques such as NMR and mass spectrometry.[5]

B. Characterization of L-xylo-3-hexulose Reductase Activity

Objective: To determine the kinetic parameters of L-xylo-3-hexulose reductase.

Materials:

  • Purified L-xylo-3-hexulose reductase (e.g., recombinant LXR4 from T. reesei)[1][4]

  • L-xylo-3-hexulose (substrate)

  • NADPH (cofactor)

  • Spectrophotometer

  • Appropriate buffer solution (e.g., Tris-HCl)

Protocol:

  • Enzyme Assay: Prepare a reaction mixture containing the buffer, NADPH, and varying concentrations of L-xylo-3-hexulose.

  • Initiate Reaction: Add the purified L-xylo-3-hexulose reductase to the reaction mixture to initiate the reaction.

  • Monitor NADPH Oxidation: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocities at each substrate concentration. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.[1][4][5]

III. Physicochemical and Spectroscopic Data

Precise physicochemical and spectroscopic data are crucial for the unambiguous identification and characterization of new ketohexose sugars. While some data for L-xylo-3-hexulose is available through its detection in reaction mixtures, a complete dataset from purified standards is still being established.

Table 2: Physicochemical and Spectroscopic Data for L-xylo-3-hexulose

PropertyValue/MethodReference
Molecular Formula C6H12O6General knowledge
Molecular Weight 180.16 g/mol General knowledge
Melting Point Not reported-
Specific Rotation Not reported-
1H NMR A region of 4.27–4.40 ppm in D2O was used for quantification.[5]
Mass Spectrometry Tandem mass spectrometry can be used to differentiate aldohexose and ketohexose isomers.
HPLC Retention Time Dependent on column and conditions; used to separate from other sugars like D-fructose.[5]

IV. Metabolic Pathway of D-Galactose via L-xylo-3-hexulose

In some filamentous fungi, D-galactose can be catabolized through an alternative oxidoreductive pathway where L-xylo-3-hexulose is a key intermediate. This pathway involves a series of reduction and oxidation steps, ultimately converting D-galactose to D-fructose.[1]

Galactose_Metabolism D_Galactose D-Galactose Galactitol Galactitol D_Galactose->Galactitol NADPH -> NADP+ L_xylo_3_hexulose L-xylo-3-hexulose Galactitol->L_xylo_3_hexulose NAD+ -> NADH D_Sorbitol D-Sorbitol L_xylo_3_hexulose->D_Sorbitol NADPH -> NADP+ (LXR4) D_Fructose D-Fructose D_Sorbitol->D_Fructose NAD+ -> NADH

Caption: Oxidoreductive pathway for D-galactose catabolism in filamentous fungi.

V. Signaling Pathways of Rare Sugars

While specific signaling pathways for newly discovered ketohexoses like L-xylo-3-hexulose are yet to be elucidated, research on other rare sugars provides a framework for future investigation. Rare sugars can act as signaling molecules that influence various physiological processes in plants and animals.[6][7] For instance, the rare sugar D-allose has been shown to impact plant growth and immunity by affecting metabolic homeostasis and hormonal signaling.[6] In mammalian systems, rare sugars are being explored for their potential to modulate glucose and lipid metabolism through various signaling pathways.[3] Future research will likely uncover unique signaling roles for novel ketohexoses, opening up new avenues for therapeutic intervention and biotechnological applications.

Experimental_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Purification cluster_characterization Characterization Phase cluster_biological Biological Investigation Microorganism_Screening Microorganism Screening (e.g., on polyols) Enzyme_Identification Enzyme Identification (e.g., Dehydrogenases) Microorganism_Screening->Enzyme_Identification Enzymatic_Synthesis Enzymatic Synthesis Enzyme_Identification->Enzymatic_Synthesis Purification Purification (HPLC) Enzymatic_Synthesis->Purification Enzyme_Kinetics Enzyme Kinetics Enzymatic_Synthesis->Enzyme_Kinetics Physicochemical_Analysis Physicochemical Analysis (MP, Specific Rotation) Purification->Physicochemical_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS) Purification->Spectroscopic_Analysis Metabolic_Pathway_Elucidation Metabolic Pathway Elucidation Spectroscopic_Analysis->Metabolic_Pathway_Elucidation Signaling_Pathway_Analysis Signaling Pathway Analysis Metabolic_Pathway_Elucidation->Signaling_Pathway_Analysis

Caption: General workflow for the discovery and characterization of new ketohexose sugars.

Conclusion

The field of ketohexose research is continually expanding, with the potential to uncover novel sugars with unique properties and biological activities. The study of L-xylo-3-hexulose provides a compelling case study in the discovery and characterization of a rare ketohexose, highlighting the importance of exploring microbial metabolic pathways. As analytical techniques become more sensitive and high-throughput screening methods more accessible, the pace of discovery is expected to accelerate. For researchers and professionals in drug development, a thorough understanding of the methodologies for discovering, synthesizing, and characterizing these new sugars is paramount for harnessing their full potential in creating innovative products and therapies.

References

The Microbial Alchemy: A Technical Guide to the Biosynthesis of Rare Ketohexoses

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of rare sugar research presents a compelling frontier for the development of novel therapeutics, functional foods, and platform chemicals. Among these, rare ketohexoses such as D-allulose (D-psicose), D-tagatose, and L-sorbose have garnered significant attention for their unique physiological properties, including low caloric value and potential health benefits. The microbial biosynthesis of these valuable compounds offers a sustainable and efficient alternative to complex chemical syntheses. This technical guide provides a comprehensive overview of the core biosynthetic pathways of rare ketohexoses in microorganisms, with a focus on quantitative data, detailed experimental protocols, and visual pathway representations to empower researchers in this dynamic field.

Core Biosynthetic Pathways: A Microbial Toolkit for Rare Sugar Synthesis

Microorganisms employ a diverse array of enzymes, primarily isomerases, epimerases, and dehydrogenases, to interconvert common sugars into their rare ketohexose counterparts. These enzymatic transformations form the basis of microbial production strategies, which are increasingly being optimized through metabolic engineering.

D-Allulose (D-Psicose) Biosynthesis

D-Allulose, a C-3 epimer of D-fructose, is a functional sugar with nearly zero calories.[1] Its primary biosynthetic route in microorganisms involves the isomerization of D-fructose, catalyzed by the enzyme D-tagatose 3-epimerase (DTEase) or D-allulose 3-epimerase (DAEase) .[2][3]

The biosynthesis of D-allulose can be achieved through two main strategies: direct enzymatic conversion of D-fructose and whole-cell biocatalysis using engineered microorganisms. In whole-cell systems, microorganisms are engineered to overexpress the necessary epimerases and to channel carbon flux towards D-allulose production. A common approach involves the use of Escherichia coli or Corynebacterium glutamicum as host organisms.[4][5]

D_Allulose_Biosynthesis D-Fructose D-Fructose DTEase D-Tagatose 3-Epimerase (DTEase) / D-Allulose 3-Epimerase (DAEase) D-Fructose->DTEase D-Allulose D-Allulose DTEase->D-Allulose D_Tagatose_Biosynthesis D-Galactose D-Galactose LAI L-Arabinose Isomerase (L-AI) D-Galactose->LAI D-Tagatose D-Tagatose LAI->D-Tagatose L_Sorbose_Biosynthesis D-Sorbitol D-Sorbitol SLDH Sorbitol Dehydrogenase (SLDH) D-Sorbitol->SLDH L-Sorbose L-Sorbose SLDH->L-Sorbose LAI_Purification_Workflow cluster_expression Gene Expression cluster_purification Protein Purification transform Transformation of E. coli with L-AI expression vector culture Cultivation in LB medium with antibiotic selection transform->culture induce Induction of protein expression with IPTG culture->induce harvest Cell harvesting by centrifugation induce->harvest lysis Cell lysis by sonication harvest->lysis centrifuge1 Centrifugation to remove cell debris lysis->centrifuge1 imac Immobilized Metal Affinity Chromatography (IMAC) centrifuge1->imac wash Washing with buffer containing low concentration of imidazole imac->wash elute Elution with buffer containing high concentration of imidazole wash->elute dialysis Dialysis to remove imidazole and buffer exchange elute->dialysis Ketohexose_Purification_Workflow broth Fermentation Broth centrifuge Centrifugation/Filtration (Cell Removal) broth->centrifuge supernatant Supernatant centrifuge->supernatant ion_exchange Ion Exchange Chromatography (Removal of charged impurities) supernatant->ion_exchange desalted Desalted Sugar Solution ion_exchange->desalted activated_carbon Activated Carbon Treatment (Decolorization) desalted->activated_carbon filtered Filtered Sugar Solution activated_carbon->filtered chrom_sep Chromatographic Separation (e.g., Simulated Moving Bed) filtered->chrom_sep pure_sugar Pure Ketohexose chrom_sep->pure_sugar crystallization Crystallization pure_sugar->crystallization crystals Crystalline Ketohexose crystallization->crystals

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of D-Psicose from D-Fructose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-allulose) is a rare sugar and a C-3 epimer of D-fructose, which has gained significant attention in the food and pharmaceutical industries.[1][2][3][4] Its appeal lies in its properties as a low-calorie sweetener, possessing about 70% of the sweetness of sucrose with only 0.3% of its energy content.[2] D-Psicose is poorly metabolized in the human body, making it a promising alternative for sugar replacement with minimal impact on blood glucose levels.[1][3] The enzymatic synthesis of D-psicose from the readily available and inexpensive substrate D-fructose is the most viable and widely studied method for its production.[1][3][5] This process primarily utilizes ketose 3-epimerases, such as D-psicose 3-epimerase (DPEase) and D-tagatose 3-epimerase (DTEase), which catalyze the reversible epimerization of D-fructose to D-psicose at the C-3 position.[1][4][5][6]

These application notes provide a comprehensive overview of the enzymatic synthesis of D-psicose, including detailed protocols for enzyme selection, reaction optimization, and product analysis.

Key Enzymes in D-Psicose Synthesis

The most prominent enzymes used for the conversion of D-fructose to D-psicose belong to the D-tagatose 3-epimerase (DTEase) family.[4][7] These enzymes catalyze the reversible epimerization of various ketohexoses at the C-3 position.[4]

  • D-Psicose 3-Epimerase (DPEase; EC 5.1.3.30): This enzyme exhibits high specificity for D-psicose and D-fructose, making it a highly efficient catalyst for this conversion.[2][6][8] DPEases have been isolated and characterized from various microorganisms, including Agrobacterium tumefaciens, Clostridium cellulolyticum, and Treponema primitia.[2][9][10][11]

  • D-Tagatose 3-Epimerase (DTEase; EC 5.1.3.31): While its primary substrate is D-tagatose, DTEase also demonstrates activity on D-fructose, converting it to D-psicose.[4][12]

The choice of enzyme can significantly impact the reaction equilibrium and overall yield of D-psicose.

Enzymatic Reaction Pathway

The enzymatic conversion of D-fructose to D-psicose is a reversible epimerization reaction at the third carbon atom. The reaction reaches an equilibrium, which influences the maximum achievable conversion rate.

Enzymatic_Conversion DFructose D-Fructose DPsicose D-Psicose DFructose->DPsicose Epimerization Enzyme D-Psicose 3-Epimerase (or D-Tagatose 3-Epimerase)

Caption: Enzymatic epimerization of D-fructose to D-psicose.

Quantitative Data Summary

The following tables summarize the biochemical properties and conversion efficiencies of various D-psicose producing enzymes from different microbial sources.

Table 1: Biochemical Properties of D-Psicose 3-Epimerases (DPEases)

Enzyme SourceOptimal pHOptimal Temperature (°C)Metal Ion CofactorK_m (mM) for D-FructoseReference
Agrobacterium tumefaciens8.050--[10]
Clostridium cellulolyticum H108.055Co²⁺-[11]
Treponema primitia ZAS-18.070Co²⁺279[2]
Bacillus sp. KCTC 132196.060--[13]
Dorea sp. CAG317Acidic---[14]

Table 2: Conversion of D-Fructose to D-Psicose by Various Enzymes

Enzyme and SourceEnzyme FormInitial D-Fructose (g/L)Conversion Rate (%)D-Psicose Yield (g/L)Reference
DPEase from Agrobacterium tumefaciensFree70032.9230[10]
DPEase from Treponema primitia ZAS-1Free500-137.5[2]
DPEase from Agrobacterium tumefaciensImmobilized500-146[15]
DPEase from Agrobacterium tumefaciens (with borate)Immobilized700-441[15]
DPEase from Clostridium scindensSpore-displayed---[16]
DTEase from Christensenella minutaFree50030-[4]

Experimental Protocols

Protocol 1: Screening and Production of D-Psicose 3-Epimerase

This protocol describes the general steps for cloning, expressing, and purifying a D-psicose 3-epimerase.

1. Gene Cloning and Expression Vector Construction:

  • Isolate genomic DNA from the desired microorganism (e.g., Agrobacterium tumefaciens).
  • Amplify the DPEase gene using specific primers and PCR.
  • Ligate the amplified gene into an appropriate expression vector (e.g., pET vector for E. coli expression).

2. Recombinant Enzyme Expression:

  • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).
  • Culture the recombinant cells in a suitable medium (e.g., LB broth) at 37°C.
  • Induce protein expression with an appropriate inducer (e.g., IPTG) when the cell density reaches an OD600 of 0.6-0.8.
  • Continue cultivation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

3. Enzyme Purification:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer and disrupt the cells using sonication or a French press.
  • Clarify the lysate by centrifugation to remove cell debris.
  • Purify the DPEase from the supernatant using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).
  • Analyze the purity of the enzyme by SDS-PAGE.

Protocol 2: Enzymatic Synthesis of D-Psicose using Free Enzyme

This protocol outlines the procedure for converting D-fructose to D-psicose using a purified, soluble enzyme.

1. Reaction Setup:

  • Prepare a reaction mixture containing D-fructose solution at a desired concentration (e.g., 500 g/L) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
  • If the enzyme requires a metal cofactor (e.g., Co²⁺), add it to the reaction mixture at the optimal concentration (e.g., 1 mM).[2][11]
  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 55°C).

2. Enzymatic Reaction:

  • Add the purified DPEase to the reaction mixture to initiate the conversion. The enzyme dosage should be optimized for efficient conversion.
  • Incubate the reaction at the optimal temperature with gentle agitation.
  • Withdraw samples at regular intervals to monitor the progress of the reaction.

3. Reaction Termination and Product Analysis:

  • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).[3]
  • Analyze the composition of the reaction mixture (D-fructose and D-psicose) using High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).[3][17][18][19][20]

Protocol 3: Enzymatic Synthesis of D-Psicose using Immobilized Enzyme

Immobilization of enzymes offers several advantages, including enhanced stability, reusability, and simplified product purification.[5][6][8]

1. Enzyme Immobilization:

  • Choose a suitable support material (e.g., alginate beads, amino-epoxide support, or yeast spores).[6][9][21]
  • Immobilize the purified DPEase onto the support using methods such as covalent binding, entrapment, or adsorption.[6][8]
  • Wash the immobilized enzyme to remove any unbound protein.

2. Packed-Bed Bioreactor Operation:

  • Pack the immobilized enzyme into a column to create a packed-bed bioreactor.
  • Continuously feed the D-fructose substrate solution through the bioreactor at a controlled flow rate.
  • Maintain the optimal pH and temperature of the bioreactor.
  • Collect the product stream at the outlet of the reactor.

3. Product Analysis:

  • Analyze the composition of the product stream for D-psicose and unreacted D-fructose using HPLC or CE.

Experimental Workflow

The following diagram illustrates a typical workflow for the enzymatic production and analysis of D-psicose.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis GeneCloning Gene Cloning Expression Protein Expression GeneCloning->Expression Purification Enzyme Purification Expression->Purification Immobilization Enzyme Immobilization (Optional) Purification->Immobilization Bioreactor Bioreactor (Batch or Continuous) Purification->Bioreactor Immobilization->Bioreactor Substrate D-Fructose Substrate Substrate->Bioreactor Reaction Enzymatic Conversion Bioreactor->Reaction Sampling Sample Collection Reaction->Sampling Analysis HPLC / CE Analysis Sampling->Analysis Quantification Quantification of D-Psicose Analysis->Quantification

Caption: General workflow for enzymatic D-psicose production.

Analytical Methods for D-Psicose Quantification

Accurate quantification of D-psicose in the presence of D-fructose is crucial for monitoring reaction progress and determining conversion yields.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the separation and quantification of sugars.[3][18][20]

    • Column: Amino-propyl silane stationary phase columns are commonly used.[19][20]

    • Mobile Phase: A mixture of acetonitrile and water is typically used as the mobile phase.[18][20]

    • Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for sugar analysis.[18][20]

  • Capillary Electrophoresis (CE): CE offers a sensitive and high-throughput method for the analysis of D-psicose and other sugars.[17][19] This method can provide good resolution for separating D-psicose from D-fructose and glucose.[17]

Conclusion

The enzymatic synthesis of D-psicose from D-fructose is a highly promising approach for the industrial production of this rare sugar. The selection of a suitable enzyme, optimization of reaction conditions, and the use of immobilized biocatalysts are key factors for achieving high conversion rates and product yields. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and optimize their own D-psicose production processes. Further research into novel enzymes with improved thermostability and catalytic efficiency will continue to advance this field.

References

Application Note: Quantification of 1-Kestose using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1-kestose, a key fructooligosaccharide (FOS), using High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD). 1-kestose is a trisaccharide with significant interest in the food and pharmaceutical industries for its prebiotic properties. The described method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) approach for optimal separation of 1-kestose from other sugars. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and ELSD settings, along with method validation data.

Introduction

1-kestose is a naturally occurring fructooligosaccharide found in various plants and is also produced enzymatically from sucrose. As a prebiotic, it selectively stimulates the growth and activity of beneficial bacteria in the colon, contributing to gut health. Accurate quantification of 1-kestose is crucial for quality control in functional foods, dietary supplements, and for research in drug development and gut microbiome studies.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbohydrates. While Refractive Index (RI) detection is common, it is not compatible with gradient elution and can suffer from baseline instability. The Evaporative Light Scattering Detector (ELSD) offers a superior alternative, providing universal detection for non-volatile analytes like 1-kestose and is compatible with gradient elution, enabling better resolution and sensitivity.[1][2] This application note presents a validated HPLC-ELSD method for the reliable quantification of 1-kestose.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system equipped with a degasser, autosampler, and column oven.

  • Detector: Evaporative Light Scattering Detector (ELSD).

  • Column: Amino-based or Amide HILIC column (e.g., Waters XBridge Amide, 4.6 x 250 mm, 3.5 µm).[3]

  • Chemicals and Reagents:

    • 1-Kestose standard (≥95% purity)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Ammonium hydroxide (optional, for mobile phase modification)

Standard and Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 1-kestose standard in a mixture of water and acetonitrile (50:50, v/v) to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the water/acetonitrile mixture to achieve a concentration range suitable for creating a calibration curve (e.g., 0.05 - 1.0 mg/mL).

  • Sample Preparation:

    • For liquid samples, dilute with the water/acetonitrile mixture to fall within the calibration range.

    • For solid samples, accurately weigh the sample, dissolve it in the water/acetonitrile mixture, and sonicate for 15 minutes to ensure complete dissolution.

    • Centrifuge the sample solution at 10,000 rpm for 10 minutes to pellet any insoluble material.[4]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

HPLC-ELSD Method

The following table outlines the optimized chromatographic and detector conditions for the analysis of 1-kestose.

ParameterCondition
HPLC Column Waters XBridge Amide (4.6 x 250 mm, 3.5 µm) or equivalent HILIC column
Mobile Phase A Acetonitrile
Mobile Phase B Ultrapure Water
Gradient Program 80% A to 60% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
ELSD Drift Tube Temp. 85 °C[5]
ELSD Nebulizer Gas Nitrogen
Gas Pressure 3.0 bar

Quantitative Data Summary

The performance of the HPLC-ELSD method for the quantification of 1-kestose was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The results are summarized in the tables below. Note that ELSD response is often non-linear and a logarithmic transformation of both concentration and peak area is typically used to generate a linear calibration curve.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (µg/mL)Correlation Coefficient (R²) (log-log)LOD (µg/mL)LOQ (µg/mL)
1-Kestose1.864 - 18.64[6]> 0.999[6]~3.6[3]~9.5[3]

Data compiled from studies on fructooligosaccharides using similar HILIC-ELSD methods.

Table 2: Precision and Accuracy (Recovery)

AnalyteConcentration Level (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)
1-KestoseLow< 2.0< 3.099.2 - 102.6[3]
Medium< 2.0< 3.099.2 - 102.6[3]
High< 2.0< 3.099.2 - 102.6[3]

Representative data based on the analysis of fructooligosaccharides under comparable HILIC-ELSD conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of 1-kestose using the HPLC-ELSD method.

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing & Quantification start Start standard_prep Prepare 1-Kestose Standard Stock start->standard_prep sample_prep Sample Preparation (Dissolution, Centrifugation, Filtration) start->sample_prep cal_standards Prepare Calibration Standards standard_prep->cal_standards hplc_analysis Inject into HPLC-ELSD System cal_standards->hplc_analysis sample_prep->hplc_analysis separation HILIC Separation hplc_analysis->separation detection ELSD Detection separation->detection data_acq Data Acquisition detection->data_acq peak_integration Peak Integration data_acq->peak_integration cal_curve Generate Calibration Curve (log-log plot) peak_integration->cal_curve quantification Quantify 1-Kestose in Samples cal_curve->quantification end End quantification->end

Caption: Workflow for 1-kestose quantification by HPLC-ELSD.

Conclusion

The HPLC-ELSD method described in this application note provides a reliable, sensitive, and robust approach for the quantification of 1-kestose. The use of a HILIC column allows for excellent separation of this and other fructooligosaccharides, while the ELSD provides universal detection with a stable baseline, making it suitable for gradient elution. This method is well-suited for quality control in the food and pharmaceutical industries, as well as for research applications focused on prebiotics and gut health.

References

Application Notes and Protocols for NMR Spectroscopy in the Structural Elucidation of Ketohexoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed structural elucidation of ketohexoses. The protocols outlined below are designed to be a practical resource for researchers in various fields, including carbohydrate chemistry, drug discovery, and metabolomics.

Introduction to NMR Spectroscopy of Ketohexoses

Ketohexoses, such as fructose, sorbose, psicose, and tagatose, are six-carbon monosaccharides containing a ketone functional group. In solution, they exist in a complex equilibrium of different isomeric forms, including α and β-pyranoses, α and β-furanoses, and the open-chain keto form.[1] NMR spectroscopy is an unparalleled technique for characterizing these tautomeric mixtures, providing detailed information on the chemical structure, conformation, and relative abundance of each isomer.[2]

One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the sample's composition. However, due to significant signal overlap, especially in the proton spectra of carbohydrates, two-dimensional (2D) NMR experiments are indispensable for unambiguous structural assignment.[3] Techniques such as COSY, TOCSY, HSQC, and HMBC allow for the complete assignment of proton and carbon resonances, revealing through-bond and through-space connectivities.

Data Presentation: NMR Chemical Shifts of Ketohexoses

The following tables summarize the ¹H and ¹³C NMR chemical shifts for various tautomers of D-fructose in D₂O. This data serves as a reference for the identification and quantification of different isomeric forms. Data for other ketohexoses is less complete in the literature, but available data for derivatives of tagatose, sorbose, and psicose are included for comparative purposes.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of D-Fructose Tautomers in D₂O at 20°C [2]

Protonβ-pyranoseβ-furanoseα-furanoseα-pyranoseketo
H-1a3.563.603.703.624.15
H-1b3.623.663.763.704.15
H-33.824.104.223.904.28
H-43.924.024.153.953.95
H-54.053.854.003.80-
H-6a3.753.723.723.75-
H-6b3.753.723.723.75-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Fructose Tautomers in D₂O [4]

Carbonβ-fructopyranoseα-fructofuranoseβ-fructofuranose
C-164.963.863.3
C-298.8105.1102.1
C-368.277.881.3
C-470.476.075.5
C-567.582.781.3
C-664.262.463.3

Table 3: Tentative ¹³C NMR Chemical Shifts (ppm) of Derivatized D-Tagatose, D-Sorbose, and D-Psicose Tautomers

TautomerC1C2C3C4C5C6Reference
1-deoxy-D-tagatose (α-pyranose)~20~100~70~70~70~20[5]
1-deoxy-1-(N-methylphenylamino)-D-sorbose (α-pyranose)~60~100~70~70~70~65[5]
1-deoxy-1-(N-methylphenylamino)-D-psicose (α-furanose)~60~105~75~75~80~65[5]

Note: The chemical shifts for derivatized ketohexoses are approximate and serve as a general guide. The exact chemical shifts will vary depending on the specific derivative and solvent conditions.

Experimental Protocols

The following protocols provide a step-by-step guide for acquiring high-quality NMR data for ketohexoses.

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

  • Dissolution: Dissolve 5-10 mg of the ketohexose sample in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is the solvent of choice as it avoids the large residual water signal in ¹H NMR spectra.

  • Lyophilization (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups), lyophilize the sample from D₂O two to three times. This is done by dissolving the sample in D₂O, freezing it, and then removing the D₂O under vacuum. Finally, redissolve the sample in 100% D₂O for the NMR measurement.

  • pH Adjustment: The chemical shifts of sugar protons can be pH-dependent. It is advisable to adjust the pD to a neutral value (around 7) using dilute NaOD or DCl.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides initial information on the number of different proton environments and their scalar couplings.

  • Pulse Program: A standard single-pulse experiment with water suppression (e.g., presaturation or using excitation sculpting).

  • Spectral Width (SW): 10-12 ppm, centered around 4.7 ppm.

  • Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (D1): 1-5 seconds, depending on the T₁ relaxation times of the protons.

  • Number of Scans (NS): 8-64, depending on the sample concentration.

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096, as ¹³C has a low natural abundance and sensitivity.

2D NMR experiments are essential for the complete structural elucidation of ketohexoses.

3.3.1. COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds.[6]

  • Pulse Program: cosygpqf or a similar gradient-selected, phase-sensitive sequence.

  • Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (10-12 ppm).

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.3.2. TOCSY (Total Correlation Spectroscopy)

The TOCSY experiment establishes correlations between all protons within a spin system, which is particularly useful for identifying all the protons belonging to a single sugar ring.[7]

  • Pulse Program: mlevphpr or a similar phase-sensitive sequence with a spin-lock.

  • Spectral Width (SW) in F1 and F2: Same as the ¹H NMR spectrum (10-12 ppm).

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • TOCSY Mixing Time: 60-120 ms is typically used for carbohydrates to allow for magnetization transfer throughout the entire spin system.[7]

3.3.3. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlation).[8]

  • Pulse Program: hsqcedetgpsisp for an edited HSQC which differentiates CH/CH₃ from CH₂ signals.

  • Spectral Width (SW) in F2 (¹H): 10-12 ppm.

  • Spectral Width (SW) in F1 (¹³C): 100-120 ppm (can be optimized based on the ¹³C spectrum).

  • Number of Increments (TD in F1): 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

3.3.4. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range correlations between protons and carbons, typically over two to three bonds (²J(CH) and ³J(CH)).[9] This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Pulse Program: hmbcgplpndqf or a similar gradient-selected magnitude mode sequence.

  • Spectral Width (SW) in F2 (¹H): 10-12 ppm.

  • Spectral Width (SW) in F1 (¹³C): 200-220 ppm to include carbonyl carbons.

  • Number of Increments (TD in F1): 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • Long-range J(CH) Coupling Constant: Optimized for an average long-range coupling of 8 Hz.[10]

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the structural elucidation of an unknown ketohexose using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structure Elucidation Sample Ketohexose Sample Dissolve Dissolve in D2O Sample->Dissolve Lyophilize Lyophilize (optional) Dissolve->Lyophilize Final_Sample NMR Sample in D2O Lyophilize->Final_Sample H1_NMR 1H NMR Final_Sample->H1_NMR C13_NMR 13C NMR Final_Sample->C13_NMR COSY COSY H1_NMR->COSY TOCSY TOCSY H1_NMR->TOCSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign_Protons Assign Proton Spin Systems COSY->Assign_Protons TOCSY->Assign_Protons Assign_Carbons Assign Directly Attached Carbons HSQC->Assign_Carbons Connect_Fragments Connect Fragments & Assign Quaternary Carbons HMBC->Connect_Fragments Assign_Protons->Assign_Carbons Assign_Carbons->Connect_Fragments Final_Structure Determine Tautomeric Forms & Final Structure Connect_Fragments->Final_Structure

Fig. 1: Experimental workflow for ketohexose structural elucidation.

logical_relationship cluster_experiments NMR Experiments cluster_information Derived Structural Information H1 1H NMR (Proton Signals) COSY COSY (H-H Correlations, 2-3 bonds) H1->COSY TOCSY TOCSY (H-H Correlations within spin system) H1->TOCSY HSQC HSQC (Direct H-C Correlation, 1 bond) H1->HSQC HMBC HMBC (Long-range H-C Correlation, 2-3 bonds) H1->HMBC C13 13C NMR (Carbon Signals) C13->HSQC C13->HMBC Proton_Spin_Systems Proton Spin Systems COSY->Proton_Spin_Systems TOCSY->Proton_Spin_Systems CH_Fragments CH, CH2, CH3 Fragments HSQC->CH_Fragments Connectivity Connectivity of Fragments (Carbon Skeleton) HMBC->Connectivity Proton_Spin_Systems->CH_Fragments CH_Fragments->Connectivity Final_Structure Complete Structure (including tautomers) Connectivity->Final_Structure

Fig. 2: Logical relationships between NMR experiments and derived structural information.

Conclusion

NMR spectroscopy is a powerful and indispensable tool for the structural elucidation of ketohexoses. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously determine the structure of these complex carbohydrates, including the identification and quantification of their various tautomeric forms in solution. The protocols and data presented in these application notes provide a solid foundation for conducting such studies, enabling advancements in fields where the detailed understanding of carbohydrate structure is paramount.

References

Application Notes and Protocols: Leveraging Ketohexoses as Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inherent chirality of naturally abundant ketohexoses, such as fructose and sorbose, positions them as invaluable and cost-effective starting materials for the synthesis of complex, enantiomerically pure molecules. Their rich stereochemical information can be effectively translated into a variety of chiral building blocks, catalysts, and ligands, which are pivotal in the development of pharmaceuticals and other fine chemicals. This document provides detailed application notes and experimental protocols for the utilization of these versatile monosaccharides in asymmetric synthesis.

Application Note 1: Fructose-Derived Chiral Ketone (Shi Catalyst) for Asymmetric Epoxidation

The fructose-derived ketone, often referred to as the Shi catalyst, is a highly effective and widely used organocatalyst for the asymmetric epoxidation of a broad range of olefins. This catalyst, readily synthesized from D-fructose, generates a chiral dioxirane in situ upon reaction with a stoichiometric oxidant like Oxone®. This dioxirane then transfers an oxygen atom to the olefin with high enantioselectivity.

This method is particularly advantageous for the synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous pharmaceuticals, including antiviral and anticancer agents. The reaction is operationally simple, environmentally friendly, and can be performed under mild conditions.

Logical Relationship: From D-Fructose to Chiral Epoxides```dot

G Fructose D-Fructose DiacetoneFructose 1,2:4,5-Di-O- isopropylidene- β-D-fructopyranose Fructose->DiacetoneFructose Acetonide Protection Ketone Fructose-Derived Chiral Ketone (Shi Catalyst) DiacetoneFructose->Ketone Oxidation Dioxirane Chiral Dioxirane (in situ) Ketone->Dioxirane Activation Epoxide Chiral Epoxide Dioxirane->Epoxide Oxygen Transfer Olefin Prochiral Olefin Olefin->Epoxide Oxone Oxone® Oxone->Dioxirane

Caption: Synthetic route to chiral β-amino alcohol ligands from L-sorbose.

Experimental Protocol: Synthesis of a Chiral β-Amino Alcohol Ligand from L-Sorbose

This protocol outlines a general procedure for the synthesis of chiral β-amino alcohol ligands from L-sorbose. [1] Step 1: Protection of L-Sorbose

  • Follow a similar acetonide protection procedure as described for D-fructose to obtain 2,3:4,6-di-O-isopropylidene-α-L-sorbofuranose.

Step 2: Selective Deprotection and Sulfonylation

  • Selectively hydrolyze the 4,6-O-isopropylidene group under mild acidic conditions to expose the primary hydroxyl group.

  • To a solution of the resulting diol in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 equivalents) portionwise.

  • Stir the reaction at 0 °C for 4 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous copper sulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated intermediate.

Step 3: Azide Displacement

  • Dissolve the tosylated intermediate in dimethylformamide (DMF).

  • Add sodium azide (3 equivalents) and heat the mixture to 80 °C for 12 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude azide.

Step 4: Reduction to the β-Amino Alcohol

  • Dissolve the crude azide in tetrahydrofuran (THF).

  • Add lithium aluminum hydride (LAH) (1.5 equivalents) portionwise at 0 °C.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to afford the chiral β-amino alcohol ligand.

Application Note 3: Ketohexoses in the Synthesis of Bioactive Molecules

The utility of ketohexoses extends beyond the synthesis of catalysts and ligands. They are also employed as chiral starting materials for the total synthesis of complex natural products and pharmaceuticals. The densely functionalized and stereochemically defined structure of ketohexoses allows for efficient and stereocontrolled construction of intricate molecular architectures.

Case Study: Synthesis of Azasugar Precursors from D-Fructose

Azasugars, where the endocyclic oxygen is replaced by a nitrogen atom, are a class of compounds known for their glycosidase inhibitory activity, making them attractive targets for the development of therapeutics for diabetes, viral infections, and cancer. D-fructose can be converted into key intermediates for the synthesis of various azasugars.

Synthetic Pathway: From D-Fructose to an Azasugar Core

G Fructose D-Fructose ProtectedFructose Protected Fructose Derivative Fructose->ProtectedFructose Protection OxidativeCleavage Oxidative Cleavage ProtectedFructose->OxidativeCleavage Dialdehyde Dialdehyde Intermediate OxidativeCleavage->Dialdehyde ReductiveAmination Intramolecular Reductive Amination Dialdehyde->ReductiveAmination Azasugar Azasugar (Iminocyclitol) ReductiveAmination->Azasugar

Caption: General strategy for the synthesis of an azasugar core from D-fructose.

References

Protocol for the Crystallization of L-Sorbose: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the crystallization of L-sorbose, a key intermediate in the synthesis of Vitamin C and a valuable building block in the development of novel therapeutics. The protocols outlined below are intended for researchers, scientists, and drug development professionals to achieve high-purity crystalline L-sorbose in a laboratory setting.

Introduction

L-sorbose, a naturally occurring ketohexose, is of significant interest in the pharmaceutical and food industries. Its efficient crystallization is a critical step for its purification and subsequent use. This document details two primary methods for L-sorbose crystallization: cooling crystallization from an aqueous solution and anti-solvent crystallization. The choice of method will depend on the desired crystal characteristics, available equipment, and the scale of the operation.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the crystallization of L-sorbose.

ParameterValueUnitNotes
Molecular FormulaC₆H₁₂O₆-
Molecular Weight180.16 g/mol
Melting Point163 - 165°C[1]
Solubility in Water (17 °C)354.8g/L[1]
Solubility in Water (20 °C)550g/L
Solubility in EthanolSparingly soluble-L-Sorbose is almost insoluble in alcohols.[2]
Solubility in DMSOInsoluble-[3]
Density1.65g/cm³[4]

Experimental Protocols

Method 1: Cooling Crystallization from Aqueous Solution

This protocol is suitable for obtaining well-defined crystals of L-sorbose from a purified aqueous solution. The principle relies on the temperature-dependent solubility of L-sorbose in water.

Materials:

  • L-Sorbose (high purity)

  • Deionized water

  • Heating magnetic stirrer

  • Crystallization vessel (e.g., beaker or flask)

  • Thermometer or temperature probe

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Based on the solubility data, prepare a near-saturated or slightly undersaturated solution of L-sorbose in deionized water at an elevated temperature. For example, to prepare a solution of approximately 55-70% by mass, dissolve the corresponding amount of L-sorbose in water with heating and stirring.[2] A recommended starting point is to dissolve L-sorbose in water at 60-70 °C until no more solid dissolves.

  • Hot Filtration (Optional):

    • If any insoluble impurities are present, perform a hot filtration of the saturated solution to remove them. This step is crucial for obtaining high-purity crystals.

  • Controlled Cooling:

    • Transfer the hot, clear solution to a clean crystallization vessel.

    • Allow the solution to cool slowly and undisturbed to room temperature. A slower cooling rate generally results in larger and more well-formed crystals. For more controlled crystallization, a programmable water bath can be used to control the cooling rate. A linear cooling rate of 1.39 – 8.33 × 10⁻³ K/s has been used in kinetic studies.[2]

  • Seeding (Optional but Recommended):

    • To promote crystallization and control crystal size, introduce a small amount of finely ground, high-purity L-sorbose seed crystals to the solution once it has started to cool and is in a supersaturated state.

  • Crystal Maturation:

    • Once the solution has reached room temperature, it can be further cooled in an ice bath or refrigerator to maximize the yield of crystals.

    • Allow the crystals to mature in the mother liquor for several hours to improve crystal size and perfection.

  • Isolation and Washing:

    • Isolate the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor. To minimize dissolution of the product, a solvent in which L-sorbose is poorly soluble, such as cold ethanol, can also be used for washing.

  • Drying:

    • Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a desiccator over a suitable drying agent until a constant weight is achieved.

Method 2: Anti-Solvent Crystallization

This method is useful for rapid crystallization and can be advantageous when dealing with heat-sensitive impurities. The principle involves the addition of a solvent in which L-sorbose is insoluble (the anti-solvent) to a solution of L-sorbose, thereby reducing its solubility and inducing precipitation.

Materials:

  • L-Sorbose

  • Solvent (e.g., water)

  • Anti-solvent (e.g., ethanol, methanol, or acetone)

  • Stirring apparatus

  • Crystallization vessel

  • Filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Preparation of L-Sorbose Solution:

    • Dissolve L-sorbose in a suitable solvent at a high concentration. Given its high solubility, water is an excellent choice.

  • Addition of Anti-Solvent:

    • While stirring the L-sorbose solution, slowly add the anti-solvent. The rate of addition can influence the crystal size and morphology; a slower addition rate generally favors the growth of larger crystals.

    • Continue adding the anti-solvent until a significant amount of precipitate is formed. The optimal ratio of solvent to anti-solvent should be determined empirically for the desired yield and crystal properties.

  • Crystal Maturation:

    • Allow the suspension to stir for a period to allow for crystal growth and equilibration.

  • Isolation and Washing:

    • Isolate the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the anti-solvent to remove any residual solvent and dissolved impurities.

  • Drying:

    • Dry the crystals as described in the cooling crystallization protocol.

Visualizing the Crystallization Workflow

The following diagrams illustrate the logical flow of the described crystallization protocols.

L_Sorbose_Crystallization_Workflow L-Sorbose Crystallization Workflow cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization prep_sat_sol Prepare Saturated Aqueous Solution hot_filt Hot Filtration (Optional) prep_sat_sol->hot_filt Remove impurities cool Controlled Cooling hot_filt->cool seed_cool Seeding (Optional) cool->seed_cool Induce nucleation mature_cool Crystal Maturation cool->mature_cool seed_cool->mature_cool isolate_cool Isolation & Washing mature_cool->isolate_cool dry_cool Drying isolate_cool->dry_cool end End dry_cool->end prep_sol Prepare Concentrated Solution add_anti Add Anti-Solvent prep_sol->add_anti mature_anti Crystal Maturation add_anti->mature_anti isolate_anti Isolation & Washing mature_anti->isolate_anti dry_anti Drying isolate_anti->dry_anti dry_anti->end start Start start->prep_sat_sol start->prep_sol

Caption: Workflow for Cooling and Anti-Solvent Crystallization of L-Sorbose.

Signaling Pathway and Logical Relationships

The decision-making process for selecting a crystallization method can be visualized as follows:

Crystallization_Method_Selection Crystallization Method Selection Logic start Goal: Crystallize L-Sorbose thermolabile Are impurities thermolabile? start->thermolabile crystal_size Is large crystal size critical? thermolabile->crystal_size No antisolvent_method Anti-Solvent Crystallization thermolabile->antisolvent_method Yes cooling_method Cooling Crystallization crystal_size->cooling_method Yes rapid_protocol Is rapid protocol required? crystal_size->rapid_protocol No rapid_protocol->cooling_method No rapid_protocol->antisolvent_method Yes

Caption: Decision tree for selecting an L-sorbose crystallization method.

References

Application of D-Tagatose in Low-Calorie Food Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring monosaccharide and a functional sweetener that offers a viable alternative to sucrose in low-calorie food formulations. It is a stereoisomer of D-fructose and possesses approximately 90-92% of the sweetness of sucrose but with only about 38% of the calories (1.5 kcal/g).[1][2][3] Its low glycemic index of 3, compared to sucrose's 65 and glucose's 100, makes it a particularly attractive ingredient for food products aimed at health-conscious consumers and individuals with diabetes.[4] Beyond its sweetening properties, D-tagatose exhibits prebiotic effects, does not contribute to dental caries, and has functional properties such as browning and bulking that are similar to sugar.[4][5] This document provides detailed application notes and experimental protocols for the utilization of D-tagatose in the formulation of various low-calorie food products.

Physicochemical and Sensory Properties of D-Tagatose

Understanding the fundamental properties of D-tagatose is crucial for its effective application in food formulation.

Table 1: Physicochemical Properties of D-Tagatose

PropertyValueReferences
Molecular Formula C₆H₁₂O₆[6]
Molecular Weight 180.16 g/mol [6]
Appearance White, crystalline powder[7]
Melting Point 134-137 °C[6]
Caloric Value 1.5 kcal/g[2][4]
Relative Sweetness 90-92% of sucrose[8][9]
Glycemic Index 3[4]
Solubility in Water High[8][10]
Stability Stable at pH 3-7[10][11]

Sensory Profile:

D-tagatose exhibits a clean, sweet taste profile very similar to sucrose, without the undesirable aftertastes often associated with high-intensity sweeteners.[12][13] Studies have shown that its sweetness perception is not significantly affected by changes in concentration.[14] This consistent sweetness profile makes it an excellent candidate for replacing sucrose in a wide range of food products without compromising taste.[15]

Applications in Low-Calorie Food Formulation

D-tagatose can be incorporated into various food systems to reduce caloric content and lower the glycemic load.

Dairy Products: Low-Calorie Yogurt

D-tagatose can be used to replace sucrose in flavored yogurts, maintaining sweetness and texture while reducing calories.

Table 2: Quantitative Data on D-Tagatose in Strawberry-Flavored Yogurt

Parameter100% Sucrose50% Sucrose / 50% D-Tagatose100% D-TagatoseReference
pH (Day 1) 4.294.304.29[3]
Lactic Acid (%) (Day 1) ~0.9~0.9~0.9[3]
°Brix (Day 1) 17.8017.5516.91[3]
Water Holding Capacity (%) (Day 1) 70.4671.8872.29[3]
Viscosity (cP) (Day 1) ~3500~3400~3300[3]
Overall Liking (9-point hedonic) ~6.5~6.4~6.2[3]

Experimental Protocol: Formulation of Low-Calorie Strawberry Yogurt

Objective: To formulate a low-calorie strawberry-flavored yogurt by substituting sucrose with D-tagatose.

Materials:

  • Fresh milk (3.5% fat)

  • Skim milk powder

  • Yogurt starter culture (containing Streptococcus thermophilus and Lactobacillus delbrueckii subsp. bulgaricus)

  • Sucrose

  • D-tagatose

  • Strawberry puree (unsweetened)

  • Pectin (as stabilizer)

Procedure:

  • Base Mix Preparation:

    • Standardize the milk to the desired protein and fat content using skim milk powder. A typical composition is 3.5% fat and 4.5% protein.

    • Add the stabilizer (e.g., pectin at 0.2-0.5% w/w) to the cold milk and mix thoroughly to avoid clumping.

  • Sweetener Incorporation:

    • Prepare different batches with varying ratios of sucrose to D-tagatose (e.g., 100:0, 50:50, 0:100). The total sweetener concentration should be adjusted to achieve a sweetness equivalent to a full-sugar control (typically 8-10% sucrose). Since D-tagatose is about 92% as sweet as sucrose, a slightly higher amount may be needed for full replacement (e.g., 10.9g of D-tagatose to replace 10g of sucrose).

    • Dissolve the sweeteners in the milk base.

  • Pasteurization:

    • Heat the mix to 85-95°C for 5-15 minutes. This step denatures whey proteins, which improves the viscosity and water-holding capacity of the final product.

  • Cooling and Inoculation:

    • Cool the mix to the optimal fermentation temperature for the starter culture (typically 42-45°C).

    • Inoculate the mix with the starter culture according to the manufacturer's instructions.

  • Fermentation:

    • Incubate the mix at 42-45°C until the pH reaches 4.5-4.6. This process usually takes 4-6 hours.

  • Cooling and Fruit Addition:

    • Cool the yogurt to below 10°C to stop the fermentation process.

    • Gently stir in the strawberry puree (typically 10-15% w/w).

  • Packaging and Storage:

    • Package the yogurt and store it at refrigeration temperatures (4°C).

Sensory Evaluation Protocol:

  • Conduct sensory analysis using a trained panel or consumer panel.

  • Evaluate attributes such as sweetness, sourness, strawberry flavor, texture, and overall acceptability on a 9-point hedonic scale.

  • Samples should be presented in a randomized order, and panelists should rinse their mouths with water between samples.

Baked Goods: Low-Calorie Muffins

D-tagatose can be used in baked goods to reduce calories and provide browning through the Maillard reaction, similar to traditional sugars.[8]

Experimental Protocol: Formulation of Low-Calorie Blueberry Muffins

Objective: To develop a low-calorie muffin by replacing sucrose with D-tagatose.

Materials:

  • All-purpose flour

  • Baking powder

  • Salt

  • D-tagatose

  • Egg

  • Milk

  • Vegetable oil

  • Vanilla extract

  • Fresh or frozen blueberries

Procedure:

  • Dry Ingredient Preparation:

    • In a large bowl, whisk together the flour, baking powder, and salt.

  • Wet Ingredient Preparation:

    • In a separate bowl, whisk together the D-tagatose, egg, milk, vegetable oil, and vanilla extract until the D-tagatose is dissolved.

  • Combining Ingredients:

    • Pour the wet ingredients into the dry ingredients and stir until just combined. Be careful not to overmix.

    • Gently fold in the blueberries.

  • Baking:

    • Preheat the oven to 200°C (400°F).

    • Portion the batter into a greased or lined muffin tin.

    • Bake for 20-25 minutes, or until a toothpick inserted into the center comes out clean. Note that D-tagatose may cause faster browning, so monitor the muffins closely.[8]

  • Cooling:

    • Let the muffins cool in the tin for a few minutes before transferring them to a wire rack to cool completely.

Beverages: Low-Calorie Flavored Water

D-tagatose can be used to sweeten beverages, providing a clean, sugar-like taste without adding significant calories.

Experimental Protocol: Formulation of Low-Calorie Lemon-Flavored Water

Objective: To create a low-calorie lemon-flavored beverage using D-tagatose as a sweetener.

Materials:

  • Water

  • D-tagatose

  • Citric acid

  • Sodium citrate

  • Natural lemon flavor

Procedure:

  • Syrup Preparation:

    • In a portion of the water, dissolve the D-tagatose, citric acid, and sodium citrate. The concentration of D-tagatose will depend on the desired sweetness level, typically ranging from 1-5% in the final beverage.[16]

  • Flavoring:

    • Add the natural lemon flavor to the syrup.

  • Dilution and Bottling:

    • Dilute the syrup with the remaining water to the final desired volume and sweetness.

    • Bottle the beverage.

  • Pasteurization (Optional):

    • If a longer shelf life is required, the beverage can be pasteurized. D-tagatose is relatively stable to heat, especially in acidic conditions.[11][17]

Signaling Pathways and Metabolic Effects of D-Tagatose

D-tagatose exerts its low-calorie and health benefits through several metabolic pathways.

Glucose Metabolism and Glycemic Control

D-tagatose has a minimal impact on blood glucose and insulin levels.[1][2] It is thought to exert this effect through two primary mechanisms:

  • Inhibition of Intestinal Disaccharidases: D-tagatose can inhibit enzymes like sucrase and maltase in the small intestine, which are responsible for breaking down disaccharides into absorbable monosaccharides. This slows down carbohydrate absorption and reduces the postprandial glucose spike.[18]

  • Inhibition of Hepatic Glycogenolysis: D-tagatose may interfere with the breakdown of glycogen in the liver, further contributing to lower blood glucose levels.[4]

Glycemic_Control cluster_small_intestine Small Intestine cluster_liver Liver Disaccharides Disaccharides Disaccharidases Disaccharidases Disaccharides->Disaccharidases Hydrolysis Glucose_Absorption Glucose Absorption Disaccharidases->Glucose_Absorption Blood_Glucose Blood_Glucose Glucose_Absorption->Blood_Glucose Increases D_Tagatose_Intestine D-Tagatose D_Tagatose_Intestine->Disaccharidases Inhibits Glycogen Glycogen Glycogenolysis Glycogenolysis Glycogen->Glycogenolysis Glucose_Release Glucose Release to Blood Glycogenolysis->Glucose_Release Glucose_Release->Blood_Glucose Increases D_Tagatose_Liver D-Tagatose D_Tagatose_Liver->Glycogenolysis Inhibits Dietary_Carbohydrates Dietary_Carbohydrates Dietary_Carbohydrates->Disaccharides

Figure 1: Mechanism of D-Tagatose in Glycemic Control.
Prebiotic Effect and Gut Microbiota Modulation

A significant portion of ingested D-tagatose is not absorbed in the small intestine and reaches the colon, where it is fermented by the gut microbiota.[5] This fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate, which have numerous health benefits, including serving as an energy source for colonocytes and possessing anti-inflammatory properties.[4][19] D-tagatose has been shown to selectively promote the growth of beneficial bacteria such as Lactobacillus.[5][20]

Prebiotic_Effect D_Tagatose D-Tagatose Ingestion Small_Intestine Small Intestine (Partial Absorption) D_Tagatose->Small_Intestine Colon Colon Small_Intestine->Colon Unabsorbed Portion Gut_Microbiota Gut Microbiota Colon->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Fermentation->SCFAs Beneficial_Bacteria Increased Beneficial Bacteria (e.g., Lactobacillus) Fermentation->Beneficial_Bacteria Health_Benefits Improved Gut Health Anti-inflammatory Effects SCFAs->Health_Benefits Beneficial_Bacteria->Health_Benefits

Figure 2: Prebiotic Effect of D-Tagatose on Gut Microbiota.

Experimental Workflows

Workflow for Evaluating D-Tagatose as a Sucrose Replacer

Experimental_Workflow Start Start Define_Product Define Food Product (e.g., Yogurt, Muffin) Start->Define_Product Control_Formulation Develop Control Formulation (100% Sucrose) Define_Product->Control_Formulation Experimental_Formulations Create Experimental Formulations (Varying D-Tagatose Levels) Control_Formulation->Experimental_Formulations Physicochemical_Analysis Physicochemical Analysis (pH, Viscosity, Color, Texture) Experimental_Formulations->Physicochemical_Analysis Sensory_Evaluation Sensory Evaluation (Hedonic, Descriptive) Experimental_Formulations->Sensory_Evaluation Data_Analysis Statistical Data Analysis Physicochemical_Analysis->Data_Analysis Sensory_Evaluation->Data_Analysis Optimization Optimize Formulation Data_Analysis->Optimization Shelf_Life_Study Shelf-Life Study (Microbial, Sensory, Physical) Optimization->Shelf_Life_Study Final_Protocol Finalize Protocol and Application Notes Shelf_Life_Study->Final_Protocol End End Final_Protocol->End

Figure 3: Workflow for D-Tagatose Application in Food Formulation.

Conclusion

D-Tagatose presents a compelling option for the food industry to develop low-calorie products that do not compromise on taste or functionality. Its sucrose-like properties, coupled with significant health benefits such as a low glycemic index and prebiotic effects, make it a versatile ingredient for a wide array of applications. The provided protocols and data serve as a starting point for researchers and product developers to explore the potential of D-tagatose in creating healthier and appealing food choices for consumers. Further research can optimize its use in various food matrices and further elucidate its metabolic effects.

References

Chemoenzymatic Synthesis of Ketohexose Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketohexoses are a class of monosaccharides with a ketone functional group, holding significant promise in the food and pharmaceutical industries. Rare sugars such as D-tagatose and D-psicose, isomers of common sugars, are of particular interest due to their low caloric value and potential therapeutic applications.[1][2] Chemoenzymatic synthesis has emerged as a powerful and sustainable alternative to purely chemical methods for producing these valuable compounds, offering high regio- and stereoselectivity under mild reaction conditions.[3] This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of selected ketohexose derivatives, focusing on D-tagatose and 6-deoxy-L-psicose.

Applications of Ketohexose Derivatives

Ketohexose derivatives, particularly rare sugars, have a range of applications stemming from their unique biochemical properties:

  • Low-Calorie Sweeteners: D-tagatose and D-psicose are notable for their sweetness, comparable to sucrose, but with significantly fewer calories. This makes them attractive sugar substitutes in food and beverages for managing caloric intake and obesity.[1][2]

  • Therapeutics for Metabolic Diseases: These rare sugars have shown potential in the management of metabolic disorders. For instance, D-psicose has been shown to suppress postprandial blood glucose levels.[4] D-tagatose may also play a role in controlling diabetes and obesity.[5]

  • Precursors for Drug Synthesis: Ketohexose derivatives serve as chiral building blocks for the synthesis of various pharmaceuticals, including antiviral and anticancer nucleoside analogues.[3]

  • Inhibition of Fructose Metabolism: Excessive fructose consumption is linked to metabolic diseases like non-alcoholic fatty liver disease (NAFLD). Ketohexokinase (KHK), the first enzyme in fructose metabolism, is a key therapeutic target.[6][7] Some ketohexose derivatives and their analogues can act as inhibitors of KHK, offering a strategy to mitigate the detrimental effects of high fructose intake.[8][9]

Fructose Metabolism and Ketohexokinase (KHK) Inhibition

Fructose metabolism is primarily initiated by the phosphorylation of fructose to fructose-1-phosphate by ketohexokinase (KHK).[10] This pathway bypasses the main regulatory step of glycolysis, leading to rapid metabolism of fructose and, in cases of excessive intake, can contribute to de novo lipogenesis and the development of metabolic diseases.[8][11] The inhibition of KHK is therefore a promising therapeutic strategy to control the metabolic consequences of high fructose consumption.[6][9]

Fructose_Metabolism_and_KHK_Inhibition cluster_0 Fructose Metabolism Pathway cluster_1 Therapeutic Intervention Fructose Fructose Fructose-1-Phosphate Fructose-1-Phosphate Fructose->Fructose-1-Phosphate Ketohexokinase (KHK) DHAP_Glyceraldehyde DHAP + Glyceraldehyde Fructose-1-Phosphate->DHAP_Glyceraldehyde Aldolase B Glycolysis_Lipogenesis Glycolysis / Lipogenesis DHAP_Glyceraldehyde->Glycolysis_Lipogenesis Metabolic_Diseases Metabolic Diseases (e.g., NAFLD, Obesity) Glycolysis_Lipogenesis->Metabolic_Diseases KHK_Inhibitor Ketohexose Derivative (KHK Inhibitor) KHK_Inhibitor->Fructose-1-Phosphate Inhibition

Fructose metabolism and the point of intervention for KHK inhibitors.

Chemoenzymatic Synthesis Strategies

The chemoenzymatic synthesis of ketohexose derivatives often employs a combination of enzymatic conversions and chemical modifications. Key enzyme classes involved include isomerases, epimerases, kinases, and phosphatases. These can be used as isolated enzymes, in multi-enzyme cascades, or within whole-cell biocatalysts.

Data Presentation: Comparison of Synthesis Strategies

Ketohexose DerivativeStarting MaterialKey Enzyme(s)Synthesis StrategyConversion Yield (%)Product ConcentrationReference
D-Tagatose D-GalactoseL-Arabinose IsomeraseSingle Enzyme (Immobilized)42Not Specified[12]
D-Tagatose D-GalactoseL-Arabinose IsomeraseSingle Enzyme (Free)30Not Specified[13]
D-Tagatose Lactoseβ-Galactosidase, L-Arabinose IsomeraseDual Enzyme23.523.5 g/L[14]
D-Tagatose SucroseSucrose Phosphorylase, Fructokinase, F6P 4-Epimerase, T6P Phosphatase, Polyphosphate KinaseMulti-enzyme Cascade82.3Not specified (from 10 mM sucrose)[15]
D-Psicose D-FructoseD-Psicose 3-Epimerase, Ribitol 2-Dehydrogenase, Formate Dehydrogenase, NADH OxidaseMulti-enzyme Cascade (Redox-driven)90450 mM[6]
6-deoxy-L-psicose L-RhamnoseL-Rhamnose Isomerase, D-Tagatose 3-EpimeraseTwo-enzyme system15Not specified (in mixture)
6-deoxy-L-psicose L-RhamnoseL-Rhamnose Isomerase, D-Tagatose 3-Epimerase, Fructose Kinase, Acid PhosphataseMulti-enzyme Cascade with Phosphorylation/Dephosphorylation81Not Specified[10]

Experimental Protocols

Protocol 1: Synthesis of D-Tagatose from D-Galactose using L-Arabinose Isomerase

This protocol describes the enzymatic isomerization of D-galactose to D-tagatose using L-arabinose isomerase (L-AI).

Materials:

  • D-Galactose

  • L-Arabinose Isomerase (e.g., from Geobacillus stearothermophilus)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • Manganese chloride (MnCl₂) or Cobalt chloride (CoCl₂) solution (1 M)

  • Heating block or water bath

  • Reaction vials

  • HPLC system for analysis

Procedure:

  • Enzyme Preparation: Purify recombinant L-arabinose isomerase according to established protocols. The specific activity of the purified enzyme should be determined.

  • Reaction Setup:

    • Prepare a reaction mixture containing 100 g/L D-galactose in 50 mM Tris-HCl buffer (pH 7.5).

    • Add a final concentration of 1 mM MnCl₂ or CoCl₂ as a cofactor, as the requirement can vary between different L-AIs.

    • Pre-incubate the reaction mixture at the optimal temperature for the specific L-AI used (e.g., 60-70°C).

  • Enzymatic Reaction:

    • Initiate the reaction by adding a predetermined amount of purified L-arabinose isomerase (e.g., 50 U per 100 mL of substrate solution).

    • Incubate the reaction at the optimal temperature with gentle agitation for 24-48 hours.

  • Reaction Monitoring and Termination:

    • Monitor the progress of the reaction by taking aliquots at different time points and analyzing the composition of sugars (D-galactose and D-tagatose) by HPLC.

    • Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

  • Product Purification:

    • Centrifuge the reaction mixture to remove precipitated protein.

    • The supernatant containing D-tagatose and unreacted D-galactose can be purified using chromatographic methods such as simulated moving bed (SMB) chromatography.

D_Tagatose_Synthesis_Workflow Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture (D-Galactose, Buffer, Cofactor) Start->Prepare_Reaction_Mixture Add_Enzyme Add L-Arabinose Isomerase Prepare_Reaction_Mixture->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Monitor_Reaction Monitor by HPLC Incubate->Monitor_Reaction Monitor_Reaction->Incubate Continue incubation Heat_Inactivation Terminate Reaction (Heat Inactivation) Monitor_Reaction->Heat_Inactivation Reaction complete Purification Purify D-Tagatose (Chromatography) Heat_Inactivation->Purification End End Purification->End

Workflow for the enzymatic synthesis of D-tagatose.
Protocol 2: Multi-enzyme Synthesis of 6-deoxy-L-psicose from L-Rhamnose

This protocol outlines a two-step, one-pot multi-enzyme cascade for the synthesis of 6-deoxy-L-psicose, a rare deoxyketohexose.[10]

Step 1: Phosphorylation Cascade

Materials:

  • L-Rhamnose

  • ATP (Adenosine triphosphate)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • L-Rhamnose Isomerase (RhaI)

  • D-Tagatose 3-Epimerase (DTE)

  • Fructose Kinase (HK)

  • Sodium hydroxide (1 M) for pH adjustment

  • Heating block or water bath

  • Reaction vessel

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution containing 20 mM L-rhamnose in 100 mM Tris-HCl buffer (pH 7.5).

    • Add 1.25 equivalents of ATP and 5 mM MgCl₂.

  • Enzymatic Reaction:

    • Add purified RhaI, DTE, and HK to the reaction mixture (e.g., 10 µg of each enzyme per 50 µL of reaction).

    • Incubate the reaction at 37°C for 48 hours with gentle shaking.

    • Maintain the pH at approximately 7.5 by the periodic addition of 1 M NaOH.

    • Supplement with fresh enzymes every 12 hours to maintain reaction efficiency.

  • Reaction Monitoring:

    • Monitor the consumption of L-rhamnose using HPLC. The reaction is considered complete when approximately 95% of the L-rhamnose is consumed.

  • Purification of Phosphorylated Intermediate:

    • The product of this step, 6-deoxy-L-psicose 1-phosphate, can be purified by methods such as silver nitrate precipitation.

Step 2: Dephosphorylation

Materials:

  • Purified 6-deoxy-L-psicose 1-phosphate

  • Acid Phosphatase (AphA)

  • Hydrochloric acid (1 M) for pH adjustment

  • Desalting column (e.g., Bio-Gel P-2)

Procedure:

  • Reaction Setup:

    • Dissolve the purified 6-deoxy-L-psicose 1-phosphate in water.

    • Adjust the pH of the solution to 5.5 using 1 M HCl.

  • Enzymatic Reaction:

    • Add acid phosphatase to the solution to catalyze the hydrolysis of the phosphate group.

    • Incubate the reaction under optimal conditions for the specific acid phosphatase used.

  • Product Purification:

    • The final product, 6-deoxy-L-psicose, is purified by desalting using a Bio-Gel P-2 column to remove salts and the enzyme.

    • The purity of the final product can be assessed by HPLC and NMR.

Six_Deoxy_L_Psicose_Synthesis_Workflow cluster_step1 Step 1: Phosphorylation Cascade cluster_step2 Step 2: Dephosphorylation Start_Step1 L-Rhamnose + ATP Isomerization Isomerization (RhaI) Start_Step1->Isomerization Epimerization Epimerization (DTE) Isomerization->Epimerization Phosphorylation Selective Phosphorylation (HK) Epimerization->Phosphorylation Intermediate 6-deoxy-L-psicose 1-phosphate Phosphorylation->Intermediate Purify_Intermediate Purify Intermediate Intermediate->Purify_Intermediate Start_Step2 Purified Intermediate Purify_Intermediate->Start_Step2 Dephosphorylation Dephosphorylation (Acid Phosphatase) Start_Step2->Dephosphorylation Purify_Product Purify Final Product Dephosphorylation->Purify_Product Final_Product 6-deoxy-L-psicose Purify_Product->Final_Product

Multi-enzyme workflow for 6-deoxy-L-psicose synthesis.

Conclusion

The chemoenzymatic synthesis of ketohexose derivatives offers a versatile and efficient platform for the production of these valuable rare sugars. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the synthesis and application of these compounds. The continued discovery and engineering of novel enzymes will further expand the toolbox for creating a diverse range of ketohexose derivatives with tailored properties for various applications in food science and medicine.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Fructooligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the analysis of fructooligosaccharides (FOS) using mass spectrometry-based techniques. The methodologies outlined are essential for the qualitative and quantitative assessment of FOS in various matrices, including functional foods, prebiotics, and fermentation products.

Introduction

Fructooligosaccharides (FOS) are a class of oligosaccharides that consist of a chain of fructose units linked to a terminal glucose molecule. They are naturally occurring in many plants such as onions, garlic, and chicory and are also produced commercially for use as prebiotics and low-calorie sweeteners.[1][2][3] The analysis of FOS is crucial for quality control in the food industry, for studying their health benefits, and for monitoring their metabolism by gut microbiota.[3][4] Mass spectrometry, often coupled with chromatography, offers a powerful tool for the detailed characterization and quantification of FOS.[5][6][7]

Analytical Techniques for FOS Analysis

Several mass spectrometry-based methods are employed for the analysis of FOS. The choice of technique often depends on the complexity of the sample and the specific analytical goal (e.g., qualitative profiling vs. quantitative analysis). The most common techniques include:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): While not a mass spectrometry technique itself, HPAEC-PAD is a gold standard for the separation and quantification of carbohydrates, including FOS.[1][6][8] It provides excellent resolution of FOS with varying degrees of polymerization (DP).[1][8]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a rapid and sensitive technique for determining the molecular weight distribution of FOS and can be used for both qualitative and quantitative analyses.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the identification and quantification of individual FOS isomers.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative performance of various methods for FOS analysis.

Table 1: Quantitative Performance of HPAEC-PAD for FOS Analysis

AnalyteLinearity Range (µg/mL)Limit of Detection (LOD) (µg/g)Limit of Quantification (LOQ) (µg/g)Reference
Inulin OligosaccharidesNot Specified12.21 - 16.0340.67 - 51.21[1]
Glucose, Fructose, Sucrose, 1-Kestose, Nystose, 1F-FructofuranosylnystoseNot Specified< 0.06 g/L< 0.2 g/L[6]

Note: The linearity of the HPAEC-PAD method for various oligosaccharides is reported to have correlation coefficients higher than 0.997.[1]

Experimental Protocols

Protocol 1: Analysis of FOS using HPAEC-PAD

This protocol is suitable for the separation and quantification of FOS in food and fermentation samples.[1][6][8]

1. Sample Preparation:

  • Solid Samples (e.g., inulin powder, plant material):
  • Weigh a known amount of the sample and dissolve it in deionized water.[2]
  • Filter the solution through a 0.22 µm syringe filter.[2]
  • Dilute the filtered solution to the desired concentration (e.g., 200 ppm).[2]
  • Liquid Samples (e.g., fermented milk, fermentation broth):
  • Collect a sample and filter it through a 0.2 µm Nylon filter.[6]
  • If necessary, dilute the sample with deionized water.[6]

2. HPAEC-PAD System and Conditions:

  • Column: Dionex CarboPac PA100 or CarboPac PA200 column.[1][3]
  • Eluents:
  • Eluent A: Deionized water
  • Eluent B: 600 mM Sodium Hydroxide (NaOH)
  • Eluent C: 500 mM Sodium Acetate (NaOAc) in 100 mM NaOH
  • Flow Rate: 0.8 - 1.0 mL/min.[2]
  • Gradient Program: A gradient elution is typically used to separate FOS with different DPs. An example gradient is a linear increase in the concentration of sodium acetate in a sodium hydroxide solution.[2]
  • Detection: Pulsed Amperometric Detection (PAD).

3. Data Analysis:

  • Identify and quantify FOS by comparing retention times and peak areas with those of known standards.

Protocol 2: Analysis of FOS using MALDI-TOF MS

This protocol provides a rapid method for determining the molecular weight distribution of FOS.[1][5]

1. Sample Preparation:

  • Prepare an aqueous extract of the food sample or dissolve the FOS sample in deionized water.[5]
  • The sample concentration should be optimized, typically in the range of 0.1 to 10 µM.

2. Matrix Preparation:

  • Prepare a saturated solution of the matrix in a suitable solvent. Common matrices for FOS analysis include:
  • 2,5-dihydroxybenzoic acid (2,5-DHB).[1]
  • 2',4',6'-trihydroxyacetophenone.[5]

3. Sample Spotting:

  • Mix the sample solution with the matrix solution in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).[9]

4. MALDI-TOF MS Analysis:

  • Instrument: MALDI-TOF mass spectrometer.
  • Mode: Positive ion linear mode.[1]
  • Laser: Nitrogen laser (337 nm).[1]
  • Acceleration Voltage: 15 keV.[1]
  • Adjust the laser strength to obtain the best signal-to-noise ratio.[1]

5. Data Analysis:

  • Determine the degree of polymerization (DP) of the FOS based on the m/z values of the detected ions.
  • For quantitative analysis, an internal standard can be used, and a calibration curve is constructed by plotting the ratio of the analyte to the internal standard peak intensity against the concentration.[4]

Protocol 3: Analysis of FOS using LC-MS

This protocol is suitable for the detailed structural characterization and quantification of FOS.[7][10]

1. Sample Preparation:

  • Dissolve the sample in a mixture of acetonitrile and water.
  • For complex matrices, a solid-phase extraction (SPE) clean-up step using a C18 or porous graphitic carbon (PGC) cartridge may be necessary to remove interfering substances like lipids, proteins, and salts.[7]

2. LC-MS System and Conditions:

  • Column: Hypercarb column (150 mm x 4.6 mm, 5 µm particle size).[7][10]
  • Mobile Phase:
  • Solvent A: 3% (v/v) acetonitrile in water + 0.1% (v/v) formic acid.[7][10]
  • Solvent B: 90% (v/v) acetonitrile in water + 0.1% (v/v) formic acid.[7][10]
  • Flow Rate: 1 mL/min.[7][10]
  • Gradient Program: A gradient from low to high organic content is used to elute the oligosaccharides.[7][10]
  • Mass Spectrometer: Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) mass spectrometer.[7][10]
  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

3. Data Analysis:

  • Identify FOS based on their retention times and mass-to-charge ratios.
  • Perform tandem mass spectrometry (MS/MS) for structural elucidation.
  • Quantify individual FOS using calibration curves prepared with authentic standards.

Visualizations

FOS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample (Food, Fermentation Broth) Extraction Extraction / Dissolution Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Dilution Dilution Filtration->Dilution HPAEC_PAD HPAEC-PAD Dilution->HPAEC_PAD MALDI_TOF MALDI-TOF MS Dilution->MALDI_TOF LC_MS LC-MS Dilution->LC_MS Qualitative Qualitative Analysis (Identification, DP) HPAEC_PAD->Qualitative Quantitative Quantitative Analysis (Concentration) HPAEC_PAD->Quantitative MALDI_TOF->Qualitative MALDI_TOF->Quantitative LC_MS->Qualitative LC_MS->Quantitative

Caption: General workflow for the mass spectrometry analysis of fructooligosaccharides.

MALDI_TOF_Workflow Sample FOS Sample Solution Mix Mix Sample and Matrix Sample->Mix Matrix Matrix Solution (e.g., 2,5-DHB) Matrix->Mix Spot Spot on MALDI Plate & Air Dry Mix->Spot Analyze MALDI-TOF MS Analysis Spot->Analyze Data Data Interpretation (DP Distribution) Analyze->Data

Caption: Workflow for MALDI-TOF MS analysis of fructooligosaccharides.

LC_MS_Workflow Sample Prepared Sample LC LC Separation (Hypercarb Column) Sample->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (QTOF or QqQ) ESI->MS Data Data Analysis (Identification & Quantification) MS->Data

References

In Vitro Models for Studying Ketohexose Absorption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising consumption of ketohexoses, particularly fructose, in modern diets has been linked to an increased prevalence of metabolic disorders. Understanding the mechanisms of intestinal ketohexose absorption is crucial for developing therapeutic strategies to mitigate these health concerns. In vitro models provide a powerful and controlled environment to investigate the cellular and molecular processes governing the transport of these sugars across the intestinal epithelium. This document provides detailed application notes and protocols for utilizing the most common in vitro models to study ketohexose absorption, with a focus on the human colon adenocarcinoma cell line, Caco-2, and a look at the emerging field of intestinal organoids.

The primary ketohexose of nutritional significance is fructose. Its absorption in the small intestine is a carrier-mediated process primarily involving two key facilitative glucose transporters: GLUT5 (SLC2A5) and GLUT2 (SLC2A2). GLUT5 is located on the apical (luminal) membrane of enterocytes and is specific for fructose transport.[1][2] Following uptake into the enterocyte, fructose is then transported across the basolateral membrane into the bloodstream via GLUT2.[1][2] The expression and activity of these transporters are regulated by various signaling pathways, making them key targets for investigation.

Key In Vitro Models

Caco-2 Cell Monolayer Model

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, is the most widely used in vitro model for studying intestinal absorption.[3] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer with a well-defined brush border on the apical surface and tight junctions between cells, mimicking the barrier properties of the intestinal epithelium.[4] Caco-2 cells express key ketohexose transporters, including GLUT5 and GLUT2, making them a suitable model for studying fructose absorption.[5][6]

Advantages:

  • Well-characterized and widely accepted model.

  • Reproducible and high-throughput capabilities.

  • Forms a polarized monolayer with tight junctions, allowing for directional transport studies (apical to basolateral).[4]

Limitations:

  • Cancer cell origin may not fully represent normal intestinal physiology.

  • Expression levels of some transporters may differ from native human intestine.

  • Heterogeneity within the Caco-2 cell line can lead to variability between laboratories.

Intestinal Organoids

Intestinal organoids are three-dimensional structures derived from adult stem cells isolated from intestinal crypts. These organoids self-organize to recapitulate the cellular diversity and architecture of the native intestinal epithelium, including crypt and villus-like domains. They represent a more physiologically relevant model compared to cell lines.

Advantages:

  • More closely mimic the in vivo intestinal epithelium in terms of cellular composition and architecture.

  • Can be derived from human tissue, providing a more direct translational model.

  • Allow for the study of cell-type-specific responses to nutrients.[2]

Limitations:

  • More complex and technically demanding to culture than cell lines.[7]

  • The enclosed lumen can present challenges for direct apical stimulation in standard culture, though methods to overcome this are being developed.[2][8]

  • Higher cost and lower throughput compared to Caco-2 cells.

Experimental Protocols

Protocol 1: Caco-2 Cell Culture for Transport Studies

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose (25 mM)

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Transwell® permeable supports (e.g., 12-well or 24-well plates)

Procedure:

  • Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed into new flasks at a 1:4 to 1:6 ratio.

  • Seeding on Transwells®: For transport assays, seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Differentiation: Culture the cells on the Transwell® inserts for 21 days to allow for spontaneous differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Assessment: Before conducting transport assays, measure the transepithelial electrical resistance (TEER) using a volt-ohmmeter. Monolayers with TEER values > 250 Ω·cm² are generally considered suitable for transport studies. The integrity can be further confirmed by measuring the permeability of a paracellular marker like Lucifer Yellow.

Protocol 2: Radiolabeled Ketohexose (Fructose) Uptake Assay in Caco-2 Cells

Materials:

  • Differentiated Caco-2 cell monolayers on Transwell® inserts

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer, pH 7.4

  • [¹⁴C]-Fructose (or other radiolabeled ketohexose)

  • Unlabeled fructose

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation: Pre-warm the transport buffer to 37°C. Prepare working solutions of [¹⁴C]-Fructose in the transport buffer at the desired concentrations. A typical concentration is 10 mM total fructose containing a tracer amount of [¹⁴C]-Fructose.[9]

  • Washing: Gently wash the Caco-2 monolayers twice with pre-warmed transport buffer to remove any residual culture medium.

  • Initiation of Uptake: Add the [¹⁴C]-Fructose containing transport buffer to the apical compartment of the Transwell® inserts. Add fresh transport buffer to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 1, 5, 10, 30 minutes) to measure the time course of uptake.[9]

  • Termination of Uptake: To stop the transport, rapidly aspirate the radioactive solution from the apical compartment and immediately wash the monolayers three times with ice-cold PBS.

  • Cell Lysis: Add cell lysis buffer to the apical compartment and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Use an aliquot of the cell lysate to determine the total protein content using a standard protein assay (e.g., BCA assay).

  • Data Analysis: Calculate the rate of fructose uptake and normalize it to the protein concentration (e.g., in nmol/mg protein/min).

Protocol 3: Establishment and Use of Intestinal Organoids for Fructose Transport Studies

Materials:

  • Mouse or human intestinal crypt isolation kit

  • Matrigel® or other basement membrane extract

  • Intestinal organoid growth medium (containing factors like EGF, Noggin, and R-spondin)

  • [¹⁴C]-Fructose

  • Transport buffer

  • Inhibitors (e.g., phloretin for GLUTs, rubusoside for GLUT5)[8]

Procedure:

  • Crypt Isolation: Isolate intestinal crypts from fresh tissue according to established protocols.[7]

  • Organoid Culture: Embed the isolated crypts in Matrigel® domes in a multi-well plate. Add intestinal organoid growth medium. Culture at 37°C and 5% CO2, changing the medium every 2-3 days. Organoids will typically form within 7-10 days.

  • Passaging: Once mature, organoids can be mechanically dissociated and re-plated in fresh Matrigel® for expansion.[7]

  • Fructose Uptake Assay: a. Gently wash the organoids with pre-warmed transport buffer. b. Add transport buffer containing [¹⁴C]-Fructose to the wells. For inhibitor studies, pre-incubate the organoids with the inhibitor before adding the radioactive fructose.[8] c. Incubate for the desired time at 37°C. d. Terminate the uptake by washing with ice-cold PBS. e. Lyse the organoids and measure radioactivity and protein content as described for Caco-2 cells. f. Analyze the data to determine fructose uptake and the effect of inhibitors.

Data Presentation

Quantitative data from ketohexose absorption studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Effect of Fructose on GLUT5 Expression in Caco-2 Cells

ConditionGLUT5 mRNA Abundance (Fold Change vs. Glucose-fed)GLUT5 Protein Abundance (Fold Change vs. Glucose-fed)Reference
Glucose-fed1.01.0[10][11]
Fructose-fed~3.0~3.0[10][11]

Table 2: Kinetic Parameters of Fructose Transport

TransporterIn Vitro ModelKₘ for Fructose (mM)Reference
Human GLUT5Oocyte Expression System11 - 15[1]
Rat Intestinal Brush Border Membrane Vesicles11 - 15[1]

Table 3: Effect of Inhibitors on Fructose Uptake in Human Intestinal Organoids

ConditionFructose Uptake (% of Control)Reference
Control100[8]
+ Phloretin (GLUT inhibitor)Significantly Reduced[8]
+ Rubusoside (GLUT5 inhibitor)Moderately Reduced[8]

Signaling Pathways in Ketohexose Absorption

The absorption of ketohexoses is a regulated process involving complex intracellular signaling pathways. Understanding these pathways is crucial for identifying potential targets for therapeutic intervention.

cAMP/PKA Pathway

In Caco-2 cells, the cyclic AMP (cAMP) signaling pathway plays a significant role in the post-transcriptional regulation of GLUT5. Fructose has been shown to increase intracellular cAMP levels more than glucose. This increase in cAMP leads to enhanced stability of GLUT5 mRNA, ultimately resulting in higher levels of GLUT5 protein and increased fructose transport capacity.[12]

camp_pka_pathway Fructose Fructose AC Adenylate Cyclase Fructose->AC stimulates cAMP cAMP AC->cAMP converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates mRNA_Stability GLUT5 mRNA Stability PKA->mRNA_Stability increases GLUT5_Protein GLUT5 Protein Synthesis mRNA_Stability->GLUT5_Protein Fructose_Uptake Increased Fructose Uptake GLUT5_Protein->Fructose_Uptake

Caption: cAMP/PKA pathway in GLUT5 regulation.

PKC Pathway and GLUT2 Translocation

High concentrations of luminal glucose can trigger the translocation of GLUT2 to the apical membrane of enterocytes, a process mediated by Protein Kinase C (PKC), specifically the βII isoform.[13] This provides an additional pathway for sugar absorption. While primarily studied in the context of glucose, this mechanism may also be relevant for fructose absorption, especially at high luminal concentrations. The activation of PKC leads to cytoskeletal rearrangements that facilitate the movement of intracellular vesicles containing GLUT2 to the apical membrane.[14]

pkc_glut2_pathway High_Sugar High Luminal Sugar (Glucose/Fructose) SGLT1 SGLT1 High_Sugar->SGLT1 activates Depolarization Membrane Depolarization SGLT1->Depolarization Ca_Influx Ca²⁺ Influx Depolarization->Ca_Influx PKC PKC βII Ca_Influx->PKC activates Cytoskeleton Cytoskeletal Rearrangement PKC->Cytoskeleton induces Apical_GLUT2 Apical Membrane GLUT2 Insertion Cytoskeleton->Apical_GLUT2 facilitates GLUT2_Vesicles Intracellular GLUT2 Vesicles GLUT2_Vesicles->Apical_GLUT2 translocate to Sugar_Uptake Increased Sugar Uptake Apical_GLUT2->Sugar_Uptake

Caption: PKC-mediated GLUT2 translocation.

PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also implicated in the regulation of fructose transport. Studies have shown that fructose perfusion can activate this pathway, and inhibitors of PI3K (like wortmannin and LY-294002) can block the fructose-induced increase in GLUT5 protein abundance and fructose uptake, without affecting GLUT5 mRNA levels.[15][16] This suggests that the PI3K/Akt pathway is involved in the post-transcriptional regulation of GLUT5, potentially by promoting the synthesis of GLUT5 protein or its trafficking to the brush border membrane.

pi3k_akt_pathway Fructose Fructose Receptor Membrane Receptor (Putative) Fructose->Receptor activates PI3K PI3K Receptor->PI3K activates PIP3 PIP₃ PI3K->PIP3 converts PIP₂ to PIP2 PIP₂ Akt Akt (PKB) PIP3->Akt activates GLUT5_Trafficking GLUT5 Protein Synthesis/ Trafficking to Apical Membrane Akt->GLUT5_Trafficking promotes Fructose_Uptake Increased Fructose Uptake GLUT5_Trafficking->Fructose_Uptake

Caption: PI3K/Akt pathway in GLUT5 regulation.

Experimental Workflow for Studying Ketohexose Absorption In Vitro

The following diagram outlines a general workflow for investigating the effects of a test compound on ketohexose (fructose) absorption using the Caco-2 cell model.

experimental_workflow Start Start Culture_Caco2 Culture and Differentiate Caco-2 cells on Transwells® (21 days) Start->Culture_Caco2 TEER_Measurement Assess Monolayer Integrity (TEER Measurement) Culture_Caco2->TEER_Measurement Compound_Treatment Treat with Test Compound TEER_Measurement->Compound_Treatment Uptake_Assay Perform [¹⁴C]-Fructose Uptake Assay Compound_Treatment->Uptake_Assay Western_Blot Analyze Transporter Expression (Western Blot for GLUT5/GLUT2) Compound_Treatment->Western_Blot qPCR Analyze Transporter mRNA Levels (RT-qPCR for SLC2A5/SLC2A2) Compound_Treatment->qPCR Data_Analysis Data Analysis and Interpretation Uptake_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: Caco-2 experimental workflow.

Conclusion

In vitro models, particularly the Caco-2 cell monolayer system, are indispensable tools for elucidating the mechanisms of ketohexose absorption. These models, in conjunction with advanced techniques like intestinal organoid culture, provide a robust platform for screening the effects of various compounds on fructose transport and for dissecting the intricate signaling pathways involved. The protocols and data presented here serve as a comprehensive guide for researchers aiming to investigate this critical area of nutritional science and drug development. By employing these methodologies, a deeper understanding of ketohexose absorption can be achieved, paving the way for novel therapeutic strategies to combat metabolic diseases.

References

Application Notes and Protocols for the Genetic Engineering of Microbes for Ketohexose Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the genetic engineering of various microbial hosts for the production of ketohexoses, a class of rare sugars with significant potential in the food and pharmaceutical industries. The focus is on the metabolic engineering strategies, key enzymes, and fermentation conditions that have been successfully employed to produce ketohexoses such as D-psicose (D-allulose), L-sorbose, and L-psicose.

I. Introduction to Microbial Ketohexose Production

Ketohexoses are six-carbon monosaccharides containing a ketone group. While fructose is a common ketohexose, rare ketohexoses like D-psicose, D-tagatose, and L-sorbose are gaining attention for their low caloric content and potential health benefits, including anti-diabetic and anti-obesity properties.[1][2][3][4] Microbial fermentation using genetically engineered microorganisms offers a promising and sustainable alternative to traditional chemical synthesis methods for producing these rare sugars.[4][5][6]

Engineered microbes can be designed to convert abundant and inexpensive feedstocks like glucose or fructose into valuable ketohexoses.[2][7] The core of these engineering strategies involves the introduction of specific enzymatic pathways and the optimization of host metabolism to channel carbon flux towards the desired product.

II. Key Metabolic Pathways for Ketohexose Production

Several metabolic routes have been engineered in microbes for ketohexose synthesis. The primary strategies involve either the isomerization of a common sugar like fructose or the construction of de novo synthesis pathways from central metabolites.

A. Isomerization of Fructose to D-Psicose

The most common method for D-psicose (also known as D-allulose) production is the enzymatic isomerization of D-fructose.[8][9][10] This is typically achieved by expressing a D-psicose 3-epimerase (DPEase) or a D-tagatose 3-epimerase (DTEase) in a microbial host.[3][7][8][11] These enzymes catalyze the reversible epimerization of D-fructose at the C3 position to yield D-psicose.[3][10]

Fructose_to_Psicose Fructose D-Fructose Psicose D-Psicose Fructose->Psicose D-Psicose 3-Epimerase (DPEase) or D-Tagatose 3-Epimerase (DTEase)

Caption: Isomerization of D-fructose to D-psicose.

B. De Novo Synthesis from Glucose

More complex pathways have been engineered to produce ketohexoses directly from glucose, bypassing the need for fructose as a starting substrate. These pathways often involve a series of phosphorylation, epimerization or aldol condensation, and dephosphorylation steps.[2]

1. Phosphorylation-Epimerization-Dephosphorylation Pathway for D-Psicose in E. coli

Recent studies have "awakened" a native, thermodynamically favorable pathway in Escherichia coli for D-psicose production from D-glucose.[2] This pathway involves the conversion of glucose to fructose-6-phosphate, followed by epimerization to psicose-6-phosphate, and finally dephosphorylation to D-psicose.

Glucose_to_Psicose_Ecoli Glucose D-Glucose G6P Glucose-6-P Glucose->G6P Glucokinase F6P Fructose-6-P G6P->F6P Phosphoglucose Isomerase P6P Psicose-6-P F6P->P6P Psicose-6-P Epimerase Glycolysis Glycolysis F6P->Glycolysis Psicose D-Psicose P6P->Psicose Phosphatase

Caption: D-Psicose production from D-glucose in engineered E. coli.

2. Aldol Condensation Pathway for L-Sorbose and L-Psicose in Corynebacterium glutamicum

Corynebacterium glutamicum has been engineered to produce L-sorbose and L-psicose from glucose and L-glyceraldehyde.[12][13] This pathway utilizes dihydroxyacetone phosphate (DHAP) from glycolysis, which is condensed with L-glyceraldehyde by an aldolase (FruA or TagA) to form L-sorbose-1-phosphate and L-psicose-1-phosphate.[12] A phosphatase (YqaB) then removes the phosphate group to yield the final products.[12][13]

L_Ketose_Production_Cglutamicum Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis DHAP DHAP Glycolysis->DHAP Condensation Aldol Condensation DHAP->Condensation L_Glyceraldehyde L-Glyceraldehyde L_Glyceraldehyde->Condensation L_Ketose_P L-Sorbose-1-P & L-Psicose-1-P Condensation->L_Ketose_P FruA or TagA (Aldolase) L_Ketoses L-Sorbose & L-Psicose L_Ketose_P->L_Ketoses YqaB (Phosphatase)

Caption: L-Sorbose and L-Psicose production in engineered C. glutamicum.

III. Data Presentation: Performance of Engineered Microbes

The following tables summarize the quantitative data on ketohexose production from various genetically engineered microbial strains reported in the literature.

Table 1: D-Psicose (D-Allulose) Production

Microbial HostKey Genetic ModificationsSubstrateTiter (g/L)Yield (%)Productivity (g/L/h)Reference
Escherichia coliOverexpression of pathway enzymes, modification of central carbon metabolism, dynamic gene regulation (CRISPRi)D-Glucose15.3622.0[2]
Bacillus subtilis (spore display)Display of D-psicose 3-epimerase (DPEase) from Clostridium scindens on spore surfaceD-Fructose (500 g/L)85177.08[11]
Corynebacterium glutamicum (permeabilized)Expression of D-allulose 3-epimerase from Flavonifractor plautiiD-Fructose (750 g/L)23531.3353[7]
Escherichia coliExpression of ptsG-F, dpe; deletion of fryA, fruA, manXYZ, mak, galED-Fructose32.3394N/A[14]

Table 2: L-Sorbose and L-Psicose Production

Microbial HostKey Genetic ModificationsSubstrate(s)L-Sorbose Titer (g/L)L-Psicose Titer (g/L)Total Ketose Yield (g/g L-glyceraldehyde)Reference
Corynebacterium glutamicumExpression of aldolase (FruA or TagA) and phosphatase (YqaB)Glucose & L-GlyceraldehydeN/AN/A0.50[12][13]
Corynebacterium glutamicum (fed-batch)Deletion of alcohol dehydrogenase (cgl0331), expression of aldolase and phosphataseGlucose & L-Glyceraldehyde3.52.30.61[12][13]

Table 3: Other Ketohexose Production

KetohexoseMicrobial HostKey Genetic ModificationsSubstrate(s)Titer (g/L)Reference
6-KestoseSchwanniomyces occidentalisExpression of fructofuranosidase (Ffase-Leu196)Sucrose~116[15]
5-KetofructoseGluconobacter oxydansOverexpression of fructose dehydrogenase (fdh)Fructose489[16]
GDP-L-fucoseCorynebacterium glutamicumExpression of E. coli gmd and wcaG, and endogenous manB and manCGlucose & MannoseN/A (Specific content: 5.5 mg/g cell)[17]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in the genetic engineering of microbes for ketohexose production.

A. Protocol 1: Construction of a D-Psicose Producing E. coli Strain

This protocol is based on the strategy of overexpressing a D-psicose 3-epimerase (DPEase) for the conversion of fructose to D-psicose.

1. Gene Cloning and Plasmid Construction a. Identify and obtain the DNA sequence of a D-psicose 3-epimerase (DPEase), for example, from Clostridium cellulolyticum or Clostridium scindens.[3][11] b. Synthesize the gene with codon optimization for E. coli expression. c. Amplify the DPEase gene using PCR with primers containing appropriate restriction sites. d. Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) or pSB1C3) with the corresponding restriction enzymes.[3] e. Ligate the digested gene into the vector to create the expression plasmid (e.g., pET-DPEase). f. Transform the ligation product into a cloning host like E. coli DH5α and select for positive clones by antibiotic resistance and colony PCR/sequencing.

2. Transformation into Expression Host a. Isolate the confirmed expression plasmid from the cloning host. b. Transform the plasmid into an expression host such as E. coli BL21(DE3). c. Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

3. Protein Expression and Whole-Cell Biocatalysis a. Inoculate a single colony of the recombinant E. coli BL21(DE3) into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. Dilute the overnight culture 1:100 into a larger volume of fresh LB medium with antibiotic. c. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for 12-16 hours. e. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C). f. Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5). g. Resuspend the cells in the reaction buffer containing a high concentration of D-fructose (e.g., 100-500 g/L).[11] h. Incubate the reaction mixture at the optimal temperature for the DPEase (e.g., 50-65°C) with gentle agitation.[7] i. Take samples at different time points to monitor the production of D-psicose.

Experimental Workflow Diagram

Ecoli_D_Psicose_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression & Biocatalysis Gene_Selection Select DPEase Gene PCR PCR Amplification Gene_Selection->PCR Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation Digestion->Ligation Transformation_Cloning Transform into E. coli DH5α Ligation->Transformation_Cloning Selection_Cloning Select & Verify Clones Transformation_Cloning->Selection_Cloning Transformation_Expression Transform into E. coli BL21(DE3) Selection_Cloning->Transformation_Expression Culture_Growth Grow Culture to Mid-log Phase Transformation_Expression->Culture_Growth Induction Induce with IPTG Culture_Growth->Induction Cell_Harvest Harvest & Wash Cells Induction->Cell_Harvest Biocatalysis Whole-Cell Biocatalysis with D-Fructose Cell_Harvest->Biocatalysis Analysis Analyze D-Psicose Production Biocatalysis->Analysis

Caption: Workflow for engineering E. coli for D-psicose production.

B. Protocol 2: Engineering Corynebacterium glutamicum for L-Sorbose and L-Psicose Production

This protocol is based on the construction of a de novo synthesis pathway from glucose and L-glyceraldehyde.[12][13]

1. Strain and Plasmid Construction a. Obtain the wild-type C. glutamicum ATCC 13032 strain.[12] b. Amplify the genes for an aldolase (e.g., fruA or tagA from E. coli or Bacillus licheniformis) and a phosphatase (e.g., yqaB from E. coli) using PCR.[12] c. Clone these genes into a suitable C. glutamicum expression vector (e.g., pXMJ19-based vectors).[12] d. For enhanced production, create a knockout of the gene encoding Zn-dependent alcohol dehydrogenase (cgl0331) in the C. glutamicum chromosome using methods like two-step homologous recombination.[12]

2. Fermentation for L-Ketohexose Production a. Prepare a seed culture by inoculating the engineered C. glutamicum strain in LBG medium (10 g/L tryptone, 5 g/L yeast extract, 5 g/L NaCl, 5 g/L glucose) and incubating overnight at 30°C. b. Inoculate the main fermentation medium (e.g., a minimal medium containing glucose as the primary carbon source) with the seed culture. c. Grow the culture at 30°C with shaking. d. When the culture reaches the desired cell density, induce the expression of the cloned genes (if using an inducible promoter). e. Add L-glyceraldehyde to the culture to initiate the production of L-sorbose and L-psicose.[12] f. For fed-batch fermentation, maintain the glucose concentration and periodically feed a concentrated solution of L-glyceraldehyde.[12][13] g. Monitor cell growth (OD600) and the concentrations of substrates and products in the culture supernatant over time.

C. Protocol 3: Analytical Methods for Ketohexose Quantification

Accurate quantification of ketohexoses is crucial for evaluating the performance of engineered strains. High-Performance Liquid Chromatography (HPLC) is the most common method.

1. Sample Preparation a. Collect a sample from the fermentation broth or biocatalysis reaction. b. Centrifuge the sample to remove cells and other solids (e.g., 10,000 x g for 5 min). c. Filter the supernatant through a 0.2 µm syringe filter.[18] d. Dilute the sample with ultrapure water to a concentration range suitable for the HPLC column and detector.

2. HPLC Analysis a. System: An HPLC system equipped with a refractive index (RI) detector is typically used.[19] b. Column: A carbohydrate analysis column, such as an Aminex HPX-87C or a similar column, is recommended.[18] c. Mobile Phase: Ultrapure water is often used as the mobile phase.[19] d. Flow Rate: A typical flow rate is 0.5-0.6 mL/min.[19] e. Column Temperature: Maintain the column at a high temperature (e.g., 80-85°C) to improve peak resolution.[19] f. Quantification: Prepare standard curves for the specific ketohexose and any relevant substrates (e.g., fructose, glucose) to calculate their concentrations in the samples.

V. Concluding Remarks

The genetic engineering of microbes has opened up exciting possibilities for the efficient and sustainable production of valuable ketohexoses. The choice of microbial host, metabolic pathway, and fermentation strategy depends on the target ketohexose and the desired production scale. The protocols and data presented here provide a foundation for researchers to design and optimize their own microbial cell factories for ketohexose synthesis. Further advancements in synthetic biology, metabolic modeling, and enzyme engineering will continue to enhance the titers, yields, and productivities of these microbial production systems.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Ketohexokinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ketohexokinase (KHK) inhibitors. It provides troubleshooting guidance and answers to frequently asked questions to address common stability challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your research in a question-and-answer format.

Issue 1: Compound Precipitation in Aqueous Buffers

Q1: My KHK inhibitor, which is dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer (e.g., PBS). What is happening and how can I resolve this?

A1: This is a common issue known as kinetic solubility limitation. When a compound with low aqueous solubility is rapidly diluted from a high-concentration organic stock (like DMSO) into an aqueous buffer, it can supersaturate and precipitate out of solution.

Troubleshooting Steps:

  • Optimize Dilution Strategy: Avoid large, single-step dilutions. Instead, perform a serial dilution of your DMSO stock into the aqueous buffer.

  • Modify Final DMSO Concentration: While aiming for a low final DMSO concentration (typically <1%) is good practice, sometimes a slightly higher concentration can maintain solubility. Ensure you run a vehicle control to account for any effects of the DMSO on your assay.

  • Incorporate Solubilizing Agents: For certain assays, you can include non-ionic surfactants (e.g., Tween-80) or cyclodextrins in your buffer to enhance compound solubility. Always verify that these agents do not interfere with your assay.

  • Pre-warm the Buffer: Gently warming your aqueous buffer to the assay temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.

  • Assess Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of your inhibitor in the specific buffer system you are using. This will help you design your experiments within the soluble range of the compound.

Issue 2: Inconsistent Results in Cell-Based Assays

Q2: I am observing variable IC50 values for my KHK inhibitor in my cell-based fructose-1-phosphate (F1P) accumulation assay. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from several factors related to compound stability and experimental setup.

Troubleshooting Steps:

  • Metabolic Instability: Your compound may be rapidly metabolized by enzymes present in the cells (e.g., cytochrome P450s). This would reduce the effective concentration of the inhibitor over the course of the experiment.

    • Solution: Conduct a microsomal stability assay to determine the metabolic stability of your compound. If it is rapidly metabolized, consider using a less metabolically active cell line, reducing the incubation time, or co-incubating with a broad-spectrum CYP inhibitor (if appropriate for your experimental question).

  • Chemical Instability in Media: The compound may be chemically unstable in the cell culture medium, which is a complex aqueous environment.

    • Solution: Assess the chemical stability of your inhibitor in the cell culture medium over the time course of your experiment in the absence of cells.

  • Non-specific Binding: Highly lipophilic compounds can bind to plasticware or serum proteins in the media, reducing the free concentration available to interact with KHK in the cells.

    • Solution: Use low-binding plates and be consistent with the serum concentration in your media. You can also measure the extent of plasma protein binding to understand the fraction of free compound.

  • Cell Health and Density: Variability in cell seeding density or cell health can lead to inconsistent metabolic activity and, consequently, variable assay results.

    • Solution: Ensure consistent cell seeding and monitor cell viability throughout the experiment.

Issue 3: Rapid Disappearance of Compound in In Vitro Metabolic Assays

Q3: My KHK inhibitor shows very rapid clearance in a liver microsomal stability assay. How can I determine the cause and improve its stability?

A3: Rapid clearance in a microsomal stability assay indicates that the compound is likely a substrate for metabolic enzymes, primarily Phase I (e.g., CYPs) or Phase II (e.g., UGTs) enzymes.

Troubleshooting Steps:

  • Identify the Metabolic Pathway:

    • CYP Contribution: Run the assay with and without the cofactor NADPH. If the compound is stable in the absence of NADPH, it is likely being metabolized by CYPs.

    • UGT Contribution: If you suspect glucuronidation, you can supplement the assay with UDPGA.

  • Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed. The structure of the metabolites will reveal the "metabolic soft spots" on your inhibitor.

  • Structural Modification: Once the metabolic soft spots are identified, you can work with a medicinal chemist to modify the structure of the inhibitor to block or reduce metabolism at that site. For example, replacing a metabolically labile hydrogen with a fluorine atom.

  • Consider Species Differences: Metabolic rates can vary significantly between species (e.g., rat, mouse, human). Ensure you are using microsomes from the relevant species for your research question.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical degradation pathways for small molecule KHK inhibitors?

A1: Like many small molecule drugs, KHK inhibitors can be susceptible to two primary chemical degradation pathways:

  • Hydrolysis: This involves the cleavage of a chemical bond by reaction with water. Functional groups such as esters and amides are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: This is the reaction with oxygen, which can be initiated by light, heat, or trace metals.[1] Functional groups like phenols, thiols, and electron-rich aromatic rings can be prone to oxidation.

Q2: How should I store my KHK inhibitor to ensure its stability?

A2: For long-term stability, KHK inhibitors should typically be stored as a solid powder at -20°C or below.[2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2] Always refer to the manufacturer's specific storage recommendations.

Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my experiments?

A3:

  • Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a DMSO stock into an aqueous buffer. It is more representative of the conditions in high-throughput screening and many in vitro assays.[3][4]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a long incubation period. It is more relevant for formulation and in vivo studies.[3]

For most initial in vitro experiments, kinetic solubility is the more practical parameter to consider.

Data Presentation

The following tables provide representative stability data for known KHK inhibitors.

Table 1: In Vitro Metabolic Stability of Selected KHK Inhibitors

CompoundSpeciesSystemt1/2 (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
PF-06835919 HumanLiver Microsomes> 45< 10.6
RatLiver Microsomes> 45< 10.6
BI-9787 HumanHepatocytes-Good stability across species
RatHepatocytes-Good stability across species
MouseHepatocytes-Good stability across species

Data synthesized from publicly available information for illustrative purposes.[5][6]

Table 2: Physicochemical and Stability Properties of PF-06835919

PropertyValueReference
Storage (Powder) ≥ 4 years at -20°C[7]
Storage (DMSO stock) 1 year at -80°C, 1 month at -20°C[2]
Metabolism Oxidative pathways (CYP3A, CYP2C8, CYP2C9) and acyl glucuronidation (UGT2B7)[5]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Nephelometric Method)

This protocol provides a high-throughput method to assess the kinetic solubility of a KHK inhibitor.

Materials:

  • Test KHK inhibitor (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Clear 96-well microplate

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solutions: Create a serial dilution of the 10 mM KHK inhibitor stock in DMSO.

  • Plate Setup: Dispense 2 µL of each DMSO concentration into the wells of the 96-well plate. Include DMSO-only wells as a blank.

  • Add Buffer: Add 98 µL of PBS to each well to achieve the desired final compound concentrations.

  • Mix and Incubate: Mix the plate on a shaker for 5 minutes and then incubate at room temperature for 1-2 hours.

  • Measure Light Scattering: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the blank indicates compound precipitation.

  • Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in light scattering.

Protocol 2: Microsomal Stability Assay

This protocol determines the rate of metabolism of a KHK inhibitor by liver microsomes.[1][7][8]

Materials:

  • Test KHK inhibitor (1 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plate

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Reaction Mixture: In a 96-well plate, add phosphate buffer, the KHK inhibitor (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile with an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent KHK inhibitor using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.

Protocol 3: Plasma Stability Assay

This protocol assesses the stability of a KHK inhibitor in plasma, primarily due to the activity of plasma enzymes like esterases and amidases.[9][10][11]

Materials:

  • Test KHK inhibitor (1 mM in DMSO)

  • Pooled plasma (e.g., human, rat), heparinized

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plate

  • Incubator/shaker at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixture: In a 96-well plate, add plasma and pre-warm to 37°C.

  • Initiate Reaction: Add the KHK inhibitor to the plasma (final concentration 1 µM) to start the incubation.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction.

  • Protein Precipitation: Vortex and centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent KHK inhibitor using LC-MS/MS.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point compared to the 0-minute sample. Plot the percentage remaining versus time to determine the stability profile.

Visualizations

Fructose_Metabolism_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte Fructose_blood Fructose GLUT5 GLUT5 Transporter Fructose_blood->GLUT5 Uptake Fructose_cell Fructose GLUT5->Fructose_cell KHK Ketohexokinase (KHK) Fructose_cell->KHK ATP -> ADP F1P Fructose-1-Phosphate (F1P) KHK->F1P AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis Lipogenesis De Novo Lipogenesis Glycolysis->Lipogenesis KHK_Inhibitor KHK Inhibitor KHK_Inhibitor->KHK Inhibition Troubleshooting_Workflow Start Inconsistent Assay Results Check_Solubility Is the compound soluble in the assay buffer? Start->Check_Solubility Check_Metabolic_Stability Is the compound metabolically stable? Check_Solubility->Check_Metabolic_Stability Yes Optimize_Solubility Optimize dilution protocol Assess kinetic solubility Check_Solubility->Optimize_Solubility No Check_Chemical_Stability Is the compound chemically stable? Check_Metabolic_Stability->Check_Chemical_Stability Yes Improve_Metabolic_Stability Perform microsomal stability assay Modify chemical structure Check_Metabolic_Stability->Improve_Metabolic_Stability No Improve_Chemical_Stability Assess stability in media Adjust buffer components Check_Chemical_Stability->Improve_Chemical_Stability No Review_Protocol Review experimental protocol (cell density, incubation time, etc.) Check_Chemical_Stability->Review_Protocol Yes Optimize_Solubility->Check_Metabolic_Stability Improve_Metabolic_Stability->Check_Chemical_Stability Improve_Chemical_Stability->Review_Protocol End Consistent Results Review_Protocol->End

References

Technical Support Center: Troubleshooting Peak Tailing in Ketohexose Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the chromatographic analysis of ketohexoses.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in ketohexose analysis?

A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than 1.2, resulting in a drawn-out or "tailing" appearance on the trailing edge of the peak. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] This distortion is problematic as it can lead to inaccurate peak integration, reduced resolution between closely eluting compounds, and decreased sensitivity, all of which compromise the quantitative accuracy and reliability of the analysis.[2]

Q2: What are the common causes of peak tailing specific to ketohexose analysis?

A2: Ketohexoses, being polar carbohydrate molecules, are prone to several issues that can cause peak tailing. The primary causes include:

  • Secondary Interactions: Unwanted interactions between the hydroxyl groups of the ketohexose and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1][3]

  • Anomer Separation: Ketohexoses can exist as different anomers (α and β forms) in solution. If the interconversion between these forms is slow compared to the chromatographic separation, it can result in broadened or split peaks, which can be perceived as tailing.[4][5]

  • Mobile Phase Issues: An inappropriate mobile phase pH or insufficient buffer concentration can lead to undesirable secondary interactions and poor peak shape.[2]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to peak distortion.[2]

  • Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[2]

Troubleshooting Guides

Problem: All peaks in the chromatogram are tailing.

This generally points to a system-wide issue rather than a specific chemical interaction.

Possible Cause Recommended Solution
Extra-Column Volume Check all tubing and connections for excessive length or dead volume. Use shorter, narrower internal diameter tubing where possible.[2]
Column Contamination/Void A void at the column inlet or contamination can distort the flow path. Try back-flushing the column. If the problem persists, the column may need to be replaced.[6]
Improper Column Packing Poorly packed columns can lead to channeling and peak distortion. This usually indicates the end of the column's life.
Detector Issues Ensure the detector settings (e.g., data acquisition rate) are appropriate for the peak widths.
Problem: Only the ketohexose peak is tailing.

This suggests a specific interaction between the ketohexose and the chromatographic system.

Possible Cause Recommended Solution
Secondary Interactions with Silanols For silica-based columns (e.g., some HILIC columns), secondary interactions with silanol groups are a common cause of tailing for polar compounds like ketohexoses.[1][3] Increase the buffer concentration in the mobile phase to mask these interactions.[2] Using a highly deactivated column or a different stationary phase (e.g., polymer-based) can also resolve this.
Anomer Separation The separation of α and β anomers can lead to peak broadening or splitting. To prevent this, increase the column temperature (typically to 70-80 °C for ligand exchange columns) or use a mobile phase with a high pH (for polymer-based amino columns).[4][7]
Mobile Phase pH For ionizable compounds, an inappropriate mobile phase pH can cause peak tailing. While ketohexoses are generally considered neutral, ensure the mobile phase pH is optimal for the stationary phase and any other components in the sample.[2]
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[8]
Column Overload Injecting too much sample can lead to peak tailing. Reduce the injection volume or dilute the sample to see if the peak shape improves.[2]

Experimental Protocols

Protocol 1: HILIC Method for Ketohexose Analysis

This protocol provides a general starting point for the analysis of ketohexoses using Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Column: HILIC column (e.g., Amide, Zwitterionic, or polymer-based amino) with dimensions such as 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile and water is typically used. A common starting point is 80:20 (v/v) acetonitrile:water. The aqueous portion can contain a buffer such as ammonium formate or ammonium acetate (e.g., 10 mM) to improve peak shape.[2]

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 5 - 20 µL.

  • Sample Preparation: Dissolve the ketohexose standard or sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Ligand-Exchange Chromatography for Ketohexose Analysis

This method is particularly effective for separating monosaccharides, including ketohexoses.

  • Column: Ligand-exchange column with a sulfonated polymer stationary phase and counter-ions such as Calcium (Ca2+) or Lead (Pb2+). A typical dimension is 300 x 7.8 mm.[9]

  • Mobile Phase: HPLC-grade water.[9]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 70 - 85 °C to prevent anomer separation.[4][7]

  • Detector: Refractive Index (RI).

  • Injection Volume: 10 - 20 µL.

  • Sample Preparation: Dissolve the sample in HPLC-grade water and filter through a 0.45 µm syringe filter.

Data Presentation

Table 1: Effect of Acetonitrile Concentration on Retention Time of Sugars in HILIC
SugarRetention Time (min) at 75% AcetonitrileRetention Time (min) at 80% Acetonitrile
Fructose15.0Longer
Glucose11.0Longer
Sucrose10.0Longer
Lactose9.0Longer
Maltose8.5Longer

Data adapted from a study using a Grace-Davison Prevail Carbohydrate ES 5µ column and a Bio-Rad HPXP column, demonstrating that increasing the organic content in the mobile phase generally increases retention time in HILIC mode.[10]

Table 2: HPLC Method Parameters for Sugar Analysis
ParameterMethod 1 (HILIC)Method 2 (Ligand Exchange)Method 3 (HILIC - Amino Column)
Column Grace-Davison Prevail Carbohydrate ES 5µ, 150mm x 4.6mmBio-Rad HPXP, 300 x 7.8 mm, 9 µmLuna® 5 µm NH2 100 Å, 250 x 4.6 mm
Mobile Phase 75%:25% Acetonitrile:WaterPurified Water80%:20% Acetonitrile:Water
Flow Rate 0.9 mL/min0.7 mL/min3.0 mL/min
Column Temp. Ambient80 °C40 °C
Detector Refractive Index (RI)Refractive Index (RI)Refractive Index (RI)

This table summarizes typical starting conditions for different HPLC methods used in sugar analysis, including ketohexoses.[10]

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed all_peaks Are all peaks tailing? start->all_peaks single_peak Only ketohexose peak is tailing all_peaks->single_peak No system_issue System-wide Issue all_peaks->system_issue Yes chemical_issue Analyte-Specific Issue single_peak->chemical_issue check_connections Check for extra-column volume (tubing, fittings) system_issue->check_connections backflush_column Back-flush column to check for voids/ contamination check_connections->backflush_column replace_column_all Replace column backflush_column->replace_column_all problem_solved Problem Resolved replace_column_all->problem_solved check_anomers Anomer separation? (Broad/split peak) chemical_issue->check_anomers increase_temp_ph Increase column temperature (70-85 °C) or use high pH mobile phase check_anomers->increase_temp_ph Yes secondary_interactions Secondary interactions? (e.g., with silanols) check_anomers->secondary_interactions No increase_temp_ph->problem_solved increase_buffer Increase mobile phase buffer concentration secondary_interactions->increase_buffer Yes check_overload Column overload? secondary_interactions->check_overload No change_column Use end-capped or polymer-based column increase_buffer->change_column increase_buffer->problem_solved change_column->problem_solved reduce_injection Reduce injection volume or dilute sample check_overload->reduce_injection Yes check_solvent Sample solvent mismatch? check_overload->check_solvent No reduce_injection->problem_solved match_solvent Dissolve sample in initial mobile phase check_solvent->match_solvent Yes check_solvent->problem_solved No match_solvent->problem_solved

Caption: Troubleshooting workflow for peak tailing in ketohexose chromatography.

References

Optimizing fermentation conditions for 1-kestose production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for 1-kestose production.

Troubleshooting Guide

This guide addresses common issues encountered during 1-kestose fermentation experiments.

Problem Potential Cause Recommended Solution
Low 1-Kestose Yield Suboptimal pH.Verify and adjust the pH of the fermentation medium. For Aspergillus phoenicis, an alkaline pH around 8.0 is optimal to favor the transfructosylation activity of sucrose-1F-fructosyltransferase (SFT) over the hydrolytic activity of invertase.[1] For Aspergillus niger, the optimal pH is between 5.0 and 6.0.[1]
Suboptimal temperature.Ensure the fermentation is carried out at the optimal temperature for the specific microbial strain. For instance, Aspergillus phoenicis SFT works best at 60°C, but for prolonged stability, 55°C is recommended.[1] For a fructooligosaccharide-producing β-fructofuranosidase from Aspergillus niger ATCC 20611, the optimal temperature is between 50-60°C.[1]
Inappropriate sucrose concentration.Optimize the initial sucrose concentration. High sucrose concentrations generally favor the transfructosylation reaction required for 1-kestose synthesis. For Aspergillus phoenicis, an initial sucrose concentration of 750 g/L has been shown to be effective.[1] For Lactobacillus sanfranciscensis, 1-kestose production increases with sucrose concentrations up to 160 g/L.[2][3]
Microbial strain issues.Ensure the viability and purity of the microbial culture. Contamination can lead to the consumption of sucrose or 1-kestose by other microorganisms.
High Levels of Byproducts (e.g., Nystose, Fructose) Undesired enzymatic activity.The presence of invertase activity can lead to the hydrolysis of sucrose into glucose and fructose, reducing the substrate available for 1-kestose synthesis. Using a strain with low invertase activity or optimizing the pH to inhibit this enzyme is crucial. For Aspergillus phoenicis, maintaining a pH of 8.0 minimizes fructose formation.[1]
Prolonged fermentation time.Nystose is often formed from the further fructosylation of 1-kestose. Monitor the fermentation progress and stop the reaction when the concentration of 1-kestose is at its peak to minimize nystose formation.[4]
Degradation of 1-Kestose after Production Continued enzymatic activity during downstream processing.Inactivate the fructosyltransferase enzyme after the desired 1-kestose concentration is reached. This can be achieved by heat treatment, for example, heating the reaction mixture to 71.5°C.[5][6]
Inconsistent Batch-to-Batch Results Variability in inoculum preparation.Standardize the inoculum preparation procedure, including the age and concentration of spores or cells.
Fluctuations in fermentation parameters.Ensure precise control of pH, temperature, and agitation throughout the fermentation process.

Frequently Asked Questions (FAQs)

1. What is the optimal microbial strain for 1-kestose production?

Several microbial strains are effective for 1-kestose production, with the choice often depending on the desired process conditions and downstream applications. Commonly used microorganisms include:

  • Aspergillus species: Aspergillus phoenicis and Aspergillus niger are widely used due to their production of fructosyltransferases with high transfructosylation activity.[1]

  • Lactobacillus species: Lactobacillus sanfranciscensis has been shown to produce 1-kestose, particularly at high sucrose concentrations.[2][3]

2. How does sucrose concentration affect 1-kestose yield?

High initial sucrose concentrations generally favor the synthesis of 1-kestose over the hydrolysis of sucrose. The transfructosylation reaction, where a fructose unit is transferred from one sucrose molecule to another to form 1-kestose, is more efficient at higher substrate concentrations. For example, with Lactobacillus sanfranciscensis, increasing the sucrose concentration from 20 g/L to 160 g/L leads to a concomitant increase in 1-kestose production.[2][3]

3. What is the importance of pH control in 1-kestose fermentation?

pH is a critical parameter that can significantly influence the type and amount of product formed. Many microorganisms produce both fructosyltransferases (for 1-kestose synthesis) and invertases (for sucrose hydrolysis). These enzymes often have different optimal pH ranges. For example, in Aspergillus phoenicis, the fructosyltransferase has an alkaline pH optimum (around 8.0), while the invertase has an acidic pH optimum. By maintaining the pH at 8.0, the production of 1-kestose is maximized, and the formation of fructose as a byproduct is minimized.[1]

4. How can I minimize the production of nystose?

Nystose is a common byproduct in 1-kestose fermentation, formed by the addition of another fructose molecule to 1-kestose. To minimize its formation:

  • Optimize reaction time: Monitor the concentrations of 1-kestose and nystose throughout the fermentation and stop the reaction when 1-kestose concentration is maximal, before it is significantly converted to nystose.

  • Enzyme engineering: Modifying the enzyme's active site can alter its product specificity, favoring 1-kestose over nystose production.[4]

  • Enzyme inactivation: Promptly inactivate the enzyme after the optimal 1-kestose yield is achieved to prevent further reactions.[5][6]

5. What is the best method to quantify 1-kestose in my fermentation broth?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying 1-kestose and other fructooligosaccharides. An amino (NH2) or amide column is typically used with a mobile phase of acetonitrile and water. A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is commonly employed for detection.[7][8][9][10]

Quantitative Data Summary

Table 1: Optimal Fermentation Parameters for 1-Kestose Production by Different Microorganisms

MicroorganismOptimal Temperature (°C)Optimal pHOptimal Initial Sucrose Concentration (g/L)Max 1-Kestose Yield (g/L)Reference
Aspergillus phoenicis558.0750~300[1]
Aspergillus niger ATCC 2061150-605.0-6.0Not specifiedNot specified[1]
Lactobacillus sanfranciscensis LTH2590Not specified5.6160>40[2][3]
Schedonorus arundinaceus (recombinant 1-SST)455.5600-800>300[5][6]

Experimental Protocols

General Fermentation Protocol for 1-Kestose Production using Aspergillus oryzae

This protocol provides a general guideline. Optimization of specific parameters is recommended for your particular strain and experimental setup.

a. Inoculum Preparation:

  • Prepare a potato dextrose agar (PDA) slant and inoculate it with Aspergillus oryzae spores.

  • Incubate at 30°C for 5-7 days until sufficient sporulation is observed.

  • Harvest the spores by adding a sterile 0.1% Tween 80 solution to the slant and gently scraping the surface.

  • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^7 spores/mL).

b. Fermentation:

  • Prepare the fermentation medium. A typical medium might contain (g/L): Sucrose (as per experimental design, e.g., 300-600), Yeast Extract (5), KH2PO4 (2), MgSO4·7H2O (0.5).

  • Adjust the initial pH of the medium to the desired value (e.g., 5.5) using sterile HCl or NaOH.

  • Dispense the medium into fermentation flasks (e.g., 100 mL in a 250 mL flask) and autoclave at 121°C for 15 minutes.

  • After cooling, inoculate the flasks with the prepared spore suspension (e.g., 1% v/v).

  • Incubate the flasks in a shaking incubator at the desired temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for the desired fermentation time (e.g., 48-96 hours).

  • Withdraw samples aseptically at regular intervals for analysis.

Protocol for Enzyme Inactivation

To prevent the degradation of 1-kestose by the enzyme after fermentation, it is crucial to inactivate the enzyme.

  • After the fermentation is complete, harvest the fermentation broth.

  • If using whole cells, separate the biomass by centrifugation or filtration.

  • Heat the supernatant or cell-free extract to a temperature sufficient to denature the enzyme. For many fungal fructosyltransferases, heating to 70-80°C for 10-15 minutes is effective.[5][6]

  • Cool the mixture rapidly in an ice bath.

  • Confirm the inactivation by performing an enzyme activity assay.

Protocol for HPLC Analysis of 1-Kestose

This protocol provides a general method for the quantification of 1-kestose and other sugars.

a. Sample Preparation:

  • Centrifuge the fermentation sample to remove cells and particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Dilute the sample with deionized water to bring the sugar concentrations within the linear range of the standard curves.

b. HPLC Conditions:

  • Column: Amino (NH2) or Amide column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v), isocratic.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40°C.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare standard solutions of 1-kestose, sucrose, glucose, and fructose of known concentrations.

  • Generate a standard curve for each sugar by plotting peak area against concentration.

  • Calculate the concentration of each sugar in the samples by comparing their peak areas to the respective standard curves.

Visualizations

FermentationWorkflow cluster_prep Preparation cluster_ferm Fermentation cluster_proc Downstream Processing Inoculum Inoculum Preparation (e.g., Spore Suspension) Fermentation Fermentation (Controlled pH, Temp, Agitation) Inoculum->Fermentation Inoculation Medium Medium Preparation (Sucrose, Nutrients) Medium->Fermentation Harvest Harvesting Broth Fermentation->Harvest Inactivation Enzyme Inactivation (Heat Treatment) Harvest->Inactivation Analysis Product Analysis (HPLC) Inactivation->Analysis

Caption: Experimental workflow for 1-kestose production.

LogicalRelationship cluster_input Inputs cluster_process Process cluster_output Outputs cluster_params Key Parameters Sucrose Sucrose Fermentation Fermentation Sucrose->Fermentation Microbe Microorganism (e.g., A. oryzae) Microbe->Fermentation Kestose 1-Kestose Fermentation->Kestose Byproducts Byproducts (Nystose, Fructose, Glucose) Fermentation->Byproducts pH pH pH->Fermentation Temp Temperature Temp->Fermentation Sucrose_Conc Sucrose Conc. Sucrose_Conc->Fermentation Time Time Time->Fermentation

Caption: Factors influencing 1-kestose fermentation.

References

Technical Support Center: Enhancing Ketohexose Isomer Resolution by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in separating and identifying ketohexose isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is the GC-MS analysis of ketohexose isomers so challenging?

The analysis is complex due to the inherent physicochemical properties of sugars. Ketohexoses, like other monosaccharides, are highly polar and non-volatile, which prevents their direct analysis by GC-MS.[1] Furthermore, in solution, they exist as a mixture of different isomeric forms (tautomers), which can lead to the appearance of multiple peaks for a single sugar, complicating the chromatogram.[2][3] The structural similarity between different ketohexose isomers (e.g., fructose, psicose, sorbose, tagatose) and their corresponding aldohexoses (e.g., glucose) results in very similar chromatographic behavior, making them difficult to separate.[4]

Q2: What is derivatization and why is it essential for sugar analysis?

Derivatization is a chemical process that modifies the analyte to make it suitable for analysis. For ketohexoses, it is a necessary step to decrease their polarity and increase their volatility, allowing them to be analyzed by GC.[1][5] Common methods involve replacing the polar hydroxyl (-OH) groups with less polar functional groups, such as trimethylsilyl (TMS) ethers or acetate esters.[1]

Q3: Which derivatization method is best for resolving ketohexose isomers?

The "best" method depends on the specific analytical goal.

  • For simplifying chromatograms: Methods that yield a single derivative peak per sugar are ideal. Direct acetylation using a methyl sulfoxide/1-methylimidazole system has been shown to produce a single, unique peak for each of 23 different saccharides, including ketoses.[6] Trimethylsilyl-dithioacetal (TMSD) derivatization is another method that produces a single peak for each sugar.[7] Alditol acetylation also produces a single peak, but has the disadvantage that different sugars can be converted to the same derivative.[1][8]

  • For separating closely related isomers: Oximation followed by silylation (e.g., TMS) or acylation is often preferred. The initial oximation step converts the sugar's carbonyl group into an oxime, which reduces the number of tautomeric peaks to typically two (syn- and anti-isomers).[1][2] This simplification often improves the separation of different sugar isomers.[1]

Q4: How can I optimize my GC method for better isomer separation?

Several GC parameters are critical for separating ketohexose isomers:

  • GC Column: The choice of stationary phase is crucial. Mid-polarity columns, such as those with a 225 phase (e.g., Rtx-225), are commonly used for separating derivatized sugars.[1][9] For particularly difficult separations, specialized columns like those containing cyclodextrin phases may be necessary.[4]

  • Temperature Program: A slow, optimized temperature ramp (e.g., 5°C per minute) can significantly improve the resolution of closely eluting peaks.[10]

  • Carrier Gas Flow Rate: Operating at the optimal flow rate for your column (typically around 1-2 mL/min for helium) ensures the best column efficiency.[11]

Q5: What MS parameters should I focus on for ketohexose analysis?

For mass spectrometry, consider the following:

  • Ionization Mode: Both Electron Ionization (EI) and Chemical Ionization (CI) can be used. EI provides characteristic fragmentation patterns that are useful for identification.[10] Reducing the electron energy in EI mode can sometimes increase the abundance of the molecular ion, aiding in identification.[11]

  • Acquisition Mode: For quantitative analysis of specific isomers, Single Ion Monitoring (SIM) mode is more sensitive than full scan mode.[4] By monitoring unique fragment ions for each isomer, you can improve both selectivity and sensitivity.[4][10]

Troubleshooting Guide

Problem Area 1: Poor Chromatographic Resolution & Peak Shape

Q: My ketohexose isomer peaks are co-eluting or showing poor resolution. What steps can I take? A: Poor resolution is a common issue. Follow this systematic approach:

  • Verify Derivatization: Ensure your derivatization reaction is complete and effective. Incomplete reactions can lead to broad or tailing peaks. Oximation followed by silylation is a robust method for reducing peak multiplicity.[1]

  • Optimize GC Temperature Program: A high initial temperature or a fast ramp rate can cause peaks to co-elute. Try lowering the initial oven temperature and using a slower ramp rate (e.g., 2-5°C/min).[10][12]

  • Check Carrier Gas Flow: Ensure your carrier gas flow rate is optimal for your column's dimensions and carrier gas type. Suboptimal flow rates decrease column efficiency and resolution.[12]

  • Evaluate Your GC Column: If optimization fails, your column may not be suitable. Consider a column with a different stationary phase, such as a more polar or a cyclodextrin-based column designed for isomer separations.[4] Also, column aging can lead to a loss of resolution.[12]

Q: My peaks are tailing. What are the likely causes and solutions? A: Peak tailing is often caused by active sites in the GC system or column overloading.[12]

  • System Activity: Active sites, such as residual silanol groups in the inlet liner or the front of the column, can interact with the derivatized sugars.

    • Solution: Use a deactivated inlet liner. If the problem persists, trim the first few centimeters (e.g., 4 inches) of the column from the inlet side.[12][13]

  • Column Overloading: Injecting too much sample can saturate the column, leading to tailing peaks.

    • Solution: Reduce the injection volume or dilute your sample.[13]

  • Contamination: A dirty inlet liner or column can also cause peak tailing.

    • Solution: Clean or replace the inlet liner and bake out the column according to the manufacturer's instructions.[13]

Problem Area 2: Issues with Derivatization and Peak Identification

Q: I am analyzing a pure ketohexose standard, but I see multiple peaks in my chromatogram. Why? A: This is a classic issue caused by tautomerization. In solution, a single sugar exists as an equilibrium of several cyclic anomers (e.g., α- and β-furanose, α- and β-pyranose) and an open-chain form.[2] Standard derivatization methods like silylation will derivatize all forms present, resulting in multiple peaks.[3]

  • Solution 1 (Simplify): Perform an oximation reaction before silylation or acetylation. This converts the open-chain form into syn- and anti-oximes, which simplifies the chromatogram to two major peaks.[1][2]

  • Solution 2 (Single Peak): Use a derivatization method designed to produce a single peak, such as direct acetylation in a Me2SO/1-MeIm system or TMSD derivatization.[6][7]

Q: The response for my ketohexose derivatives is very low or has decreased over time. What should I do? A: A decrease in sensitivity can stem from several sources:

  • Sample Degradation: Ensure your sample and derivatized standards are stored correctly and have not degraded. Some derivatives, particularly TMS ethers, are sensitive to moisture.[8]

  • Inlet/Liner Issues: The inlet liner may be contaminated or active. Clean or replace the liner.[13]

  • Column Issues: The column may be contaminated or have significant bleed. Bake out the column or trim the inlet side.[11][13]

  • MS Source Contamination: The ion source in the mass spectrometer can become contaminated over time, reducing sensitivity.

    • Solution: Clean the ion source according to the instrument manufacturer's protocol.[14]

  • System Leaks: Air leaks in the system can degrade the column and reduce sensitivity.

    • Solution: Perform a leak check, especially around the inlet septum and column fittings.[14]

Problem Area 3: System Performance and Contamination

Q: My retention times are shifting between runs. How can I improve reproducibility? A: Retention time instability is usually due to fluctuations in flow rate or oven temperature.[12]

  • Check Gas Flow: Ensure the carrier gas supply is stable and the pressure is consistent. Check for leaks in the gas lines.

  • Verify Oven Temperature: Confirm that the GC oven temperature is accurate and stable.

  • Column Equilibration: Ensure the column is properly equilibrated at the initial temperature before each injection.

Q: I am seeing "ghost peaks" in my blank runs. What is the source? A: Ghost peaks are peaks that appear in blank runs and are typically due to contamination.[15]

  • Septum Bleed: Old or over-tightened septa can release siloxanes. Replace the injector septum.

  • Contaminated Syringe/Solvent: The syringe or wash solvents may be contaminated. Clean the syringe and replace the wash solvents.[14]

  • Carryover: A highly concentrated sample may have carried over from a previous injection.

    • Solution: Run several blank solvent injections after a concentrated sample. Clean the inlet liner if carryover persists.[15]

Experimental Protocols & Data

Table 1: Comparison of Common Derivatization Methods for Ketohexoses
Derivatization MethodTypical Number of Peaks per SugarAdvantagesDisadvantagesCommon Reagents
Oximation + Silylation 2 (syn- and anti-isomers)Simplifies chromatogram from multiple anomers; good resolution.[1]Two-step process; TMS derivatives are moisture-sensitive.[8]Hydroxylamine HCl, Pyridine, BSTFA, TMCS
Oximation + Acetylation 2 (syn- and anti-isomers)More stable derivatives than TMS.[10]Two-step process.Hydroxylamine HCl, Pyridine, Acetic Anhydride
Direct Acetylation 1Single peak simplifies analysis; stable derivatives.[6]May not resolve all closely related isomers.Acetic Anhydride, 1-Methylimidazole, DMSO[6]
Alditol Acetylation 1Single peak; stable derivatives.Reduction step can convert different sugars to the same alditol.[8]Sodium Borohydride, Acetic Anhydride
TMSD Derivatization 1Single peak; simultaneous analysis of multiple sugar classes.[7]Less common method; may require optimization.Ethanethiol, Trimethylsilyl-trifluoromethanesulfonate
Protocol 1: Oximation followed by Trimethylsilylation (TMS)

This protocol is adapted from methods described in the literature.[1][8]

  • Sample Preparation: Weigh approximately 1-2 mg of your dried sugar sample into a reaction vial.

  • Oximation:

    • Add 200 µL of a 40 mg/mL solution of hydroxylamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 70-90°C for 30 minutes.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 120 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Recap the vial and heat again at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS injection. If necessary, dilute with a suitable solvent like ethyl acetate.

Protocol 2: Direct Acetylation for a Single Peak

This protocol is based on the method developed by Li et al. (2013).[6]

  • Sample Preparation: Place the dried carbohydrate sample in a reaction vial.

  • Reagent Preparation: Prepare a derivatization reagent by mixing methyl sulfoxide (Me2SO), acetic anhydride (Ac2O), and 1-methylimidazole (1-MeIm) in a 5:1:1 (v/v/v) ratio.

  • Derivatization:

    • Add 500 µL of the prepared reagent to the sample.

    • Vortex the mixture and let it react at room temperature for 15 minutes.

  • Quenching and Extraction:

    • Stop the reaction by adding 1 mL of deionized water.

    • Add 1 mL of dichloromethane (CH2Cl2) and vortex for 1 minute to extract the acetylated derivatives.

    • Centrifuge the mixture and collect the lower organic layer (CH2Cl2).

  • Analysis: The collected organic layer is ready for GC-MS analysis.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Dried Sample deriv Derivatization (e.g., Silylation, Acetylation) start->deriv Add Reagents extract Extraction/ Dilution deriv->extract Quench & Extract gcms GC-MS Injection & Separation extract->gcms data Data Acquisition (Scan or SIM) gcms->data process Data Processing (Integration & ID) data->process end Final Report process->end

Caption: General workflow for ketohexose analysis by GC-MS.

troubleshooting_flow start Problem: Poor Isomer Resolution q1 Are you seeing multiple peaks for one standard? start->q1 a1_yes Issue: Tautomers. Action: Use Oximation prior to derivatization. q1->a1_yes Yes q2 Are peaks tailing or fronting? q1->q2 No a2_yes Issue: System Activity. Action: Replace liner, trim column inlet. q2->a2_yes Yes q3 Are peaks symmetric but overlapping? q2->q3 No a3_yes Action: Optimize GC Temperature Program (slower ramp). q3->a3_yes Yes q4 Still no resolution? a3_yes->q4 a4_yes Action: Change to a different GC column (e.g., Cyclodextrin). q4->a4_yes Yes

References

Ketohexose Synthesis Stereoselectivity Control: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective ketohexose synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common experimental challenges. Here you will find frequently asked questions and troubleshooting guides to help you control the stereochemical outcome of your ketohexose synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereoselectivity in the synthesis of ketohexoses?

A1: The main strategies to control the formation of specific stereoisomers in ketohexose synthesis can be broadly categorized into enzymatic and chemical methods.

  • Enzymatic Strategies: These utilize the inherent stereoselectivity of enzymes like aldolases, isomerases, and epimerases to catalyze specific transformations. Multi-enzyme cascade reactions are often employed to achieve high yields and purities, minimizing the need for complex separation of isomers.[1][2]

  • Chemical Strategies: These rely on principles of asymmetric synthesis.[3] Key approaches include:

    • Substrate Control: Using a chiral starting material (from the "chiral pool") where existing stereocenters direct the formation of new ones.[4][5]

    • Chiral Auxiliary Control: Attaching a temporary chiral group to an achiral substrate to direct stereoselective bond formation.[4]

    • Reagent Control: Employing a stoichiometric amount of a chiral reagent to favor the formation of one stereoisomer over another.[5]

    • Catalyst Control (Asymmetric Catalysis): Using a substoichiometric amount of a chiral catalyst (e.g., organocatalysts or metal complexes) to generate a chiral product from a prochiral substrate.[3][6]

Q2: What are the advantages of using enzymatic methods over chemical synthesis for ketohexoses?

A2: Enzymatic methods offer several key advantages:

  • High Selectivity: Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, often leading to a single product and avoiding the need for protecting groups or difficult isomer separations.[1][2]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, which is ideal for sensitive carbohydrate molecules.[2]

  • Environmental Friendliness: Enzymes are biodegradable catalysts, reducing the reliance on heavy metals or toxic reagents often used in chemical synthesis.[7]

However, challenges such as enzyme cost, stability, and unfavorable reaction equilibria can be limitations.[1][8]

Q3: How can I improve the conversion yield of an enzyme-catalyzed reaction that is limited by equilibrium?

A3: Several strategies can be employed to shift the reaction equilibrium and improve product yield:

  • Product Removal/Complexation: One effective method is to selectively remove the product from the reaction mixture as it forms. For example, in the epimerization of D-fructose to D-psicose, adding borate shifts the equilibrium by forming a stable complex with D-psicose.[9] This complexation effectively removes the free product, driving the reaction forward.[9]

  • Coupled Enzyme Systems: A multi-enzyme cascade can be designed where a subsequent enzyme rapidly consumes the product of the first reaction, thereby pulling the equilibrium forward.[1][10] This "one-pot" approach can significantly improve overall yield.[1]

Q4: What is organocatalysis and how is it applied to ketohexose synthesis?

A4: Organocatalysis is a form of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions.[6] In the context of carbohydrate synthesis, chiral organocatalysts, such as proline derivatives or thioureas, are used to create stereocenters with high enantioselectivity.[7][11][12] They are instrumental in key C-C bond-forming reactions like aldol and Michael additions, which are fundamental to building the carbohydrate backbone.[12]

Troubleshooting Guides

Problem 1: My aldolase-catalyzed reaction produces a mixture of diastereomers with low stereoselectivity.

Possible Cause Suggested Solution
Substrate Specificity of the Enzyme The stereoselectivity of some aldolases is highly dependent on the substrate's configuration. For instance, the aldolase RhaD shows excellent stereoselectivity with L-glyceraldehyde but loses it when D-glyceraldehyde is the acceptor, producing both D-sorbose and D-psicose.[13]
Action: Verify the enzyme's known substrate specificity. If possible, use a stereochemically pure starting material that is known to give high selectivity with your chosen enzyme. Consider screening different aldolases to find one with better selectivity for your specific substrate.
Reaction Conditions pH, temperature, and buffer components can sometimes influence the conformational state of the enzyme or substrates, affecting selectivity.
Action: Perform a systematic optimization of reaction conditions (pH, temperature, solvent). Review literature for optimal conditions for the specific aldolase you are using.
Non-Enzymatic Background Reaction Under certain conditions (e.g., high pH), a non-catalyzed background aldol reaction may occur, leading to a racemic or diastereomeric mixture.
Action: Run a control reaction without the enzyme to quantify the rate of the background reaction. If significant, adjust the pH to a level where the enzymatic reaction is favored and the background reaction is minimized.

Problem 2: My organocatalytic reaction shows low enantiomeric excess (ee).

Possible Cause Suggested Solution
Suboptimal Catalyst The structure of the organocatalyst is critical for achieving high asymmetric induction. Small changes to the catalyst's backbone or functional groups can dramatically alter the outcome.[7]
Action: Screen a library of related catalysts. For example, in thiourea-amine catalysis, varying the amine or thiourea moiety can impact selectivity.[7] Ensure the catalyst used is of high enantiomeric purity.
Incorrect Reaction Parameters Temperature, solvent, and concentration are key parameters that influence the transition states leading to the different enantiomers.
Action: Lowering the reaction temperature often enhances enantioselectivity. Conduct a solvent screen, as solvent polarity and coordinating ability can significantly affect the stereochemical outcome. Optimize substrate and catalyst concentrations.
Presence of Water For some organocatalytic reactions, trace amounts of water can interfere with the catalytic cycle or hydrolyze intermediates, leading to lower ee.
Action: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

Problem 3: I am struggling to separate the ketohexose stereoisomers produced in my reaction.

Possible Cause Suggested Solution
Similar Physicochemical Properties Stereoisomers, particularly epimers, often have very similar physical properties, making separation by standard chromatography challenging.[1]
Action 1 (Pre-synthesis): Modify the synthetic strategy to be more selective. Employ a highly stereoselective enzyme or catalytic system to avoid forming the mixture in the first place.[1]
Action 2 (Post-synthesis): Use specialized separation techniques. Cation-exchange chromatography with a suitable counter-ion (e.g., Ca²⁺ form) can effectively separate some sugar epimers.[13] Derivatization of the sugar mixture to form diastereomers (e.g., acetals or esters) with a chiral reagent can allow for easier separation, followed by removal of the derivatizing group.

Quantitative Data Summary

Table 1: Influence of Borate on the Enzymatic Epimerization of D-Fructose to D-Psicose.

Enzyme: A. tumefaciens D-psicose 3-epimerase. Conditions: pH 9.0, 50°C, 3 h.

Molar Ratio (Borate:Fructose)D-Psicose Conversion Yield (%)
0.0~33%
0.2~45%
0.4~58%
0.6~64%
0.8~60%
1.0~55%
(Data adapted from[9])

Table 2: Product Distribution in RhaD-Catalyzed Aldol Reaction with D-Glyceraldehyde.

Enzyme: RhaD aldolase. Acceptor Substrate: D-glyceraldehyde.

ProductDiastereomeric Ratio
D-Sorbose~2
D-Psicose~3
(Data adapted from[13])

Visualized Workflows and Pathways

troubleshooting_workflow cluster_problem Problem Identification cluster_analysis Cause Analysis cluster_solution Solution Implementation start Low Stereoselectivity (Low dr or ee) catalyst Catalyst Issue? (Enzyme/Organocatalyst) start->catalyst substrate Substrate Issue? (Purity/Configuration) start->substrate conditions Conditions Issue? (T, pH, Solvent) start->conditions screen_cat Screen Catalysts / Change Enzyme catalyst->screen_cat modify_sub Verify Substrate Purity / Use Different Isomer substrate->modify_sub optimize Optimize Reaction Parameters conditions->optimize end_node High Stereoselectivity Achieved screen_cat->end_node modify_sub->end_node optimize->end_node

Caption: Troubleshooting workflow for low stereoselectivity.

enzymatic_cascade sub Sucrose p1 D-Fructose + G1P sub->p1 Sucrose Phosphorylase p2 D-Fructose-6-P (F6P) p1->p2 Fructokinase p3 D-Tagatose-6-P (T6P) p2->p3 F6P 4-Epimerase adp ADP p2->adp final D-Tagatose p3->final T6P Phosphatase pi Pi p3->pi atp ATP atp->p2 atp->adp

Caption: Multi-enzyme cascade for D-Tagatose synthesis.

stereocontrol_strategies cluster_main Stereocontrol Strategies main Asymmetric Synthesis sub Substrate Control main->sub reagent Reagent Control main->reagent catalyst Catalyst Control main->catalyst sub_desc Chirality from Starting Material sub->sub_desc reagent_desc Stoichiometric Chiral Reagent reagent->reagent_desc catalyst_desc Substoichiometric Chiral Catalyst catalyst->catalyst_desc

References

Reducing by-product formation in enzymatic ketohexose conversion

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic conversion of ketohexoses. Our goal is to help you minimize by-product formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the enzymatic conversion of glucose to fructose?

A1: The most frequently encountered by-products in the enzymatic isomerization of glucose to fructose are mannose and psicose.[1] Under certain conditions, especially with chemical catalysts or extreme pH and temperatures, other degradation products like dihydroxyacetone, glycolaldehyde, and lactic acid can also be formed.[2]

Q2: What are the primary factors that influence the formation of these by-products?

A2: Several factors can significantly impact by-product formation:

  • Enzyme Specificity: The inherent specificity of the glucose isomerase used is a primary determinant.

  • Reaction Equilibrium: The reversible nature of the isomerization reaction can limit the yield of the desired ketohexose and allow for the formation of epimers.[3]

  • Reaction Conditions: Temperature, pH, and reaction time can all influence the rate of the main reaction versus side reactions.

  • Substrate and Product Concentration: High concentrations of the product can shift the equilibrium back towards the substrate or favor the formation of other isomers.[3]

  • Cofactors and Additives: The presence and concentration of necessary cofactors (e.g., Mg²⁺, Co²⁺) can affect enzyme activity and stability, while other additives (like borate) can intentionally or unintentionally alter the product distribution.[4][5]

Q3: How can I shift the reaction equilibrium to favor my desired ketohexose product?

A3: Shifting the thermodynamic equilibrium is a key strategy for improving product yield. One effective method is the addition of borate, which can form a complex with the product ketohexose, effectively removing it from the equilibrium and driving the reaction forward.[4] For example, in the conversion of fructose to psicose, adding borate can significantly increase the psicose yield.[4] Another approach is to use a multi-enzyme cascade system where the desired product is immediately converted into a subsequent product, thus pulling the initial reaction towards completion.

Q4: Can immobilized enzymes help in reducing by-product formation?

A4: Yes, using immobilized enzymes can offer several advantages, including increased thermal and operational stability. This allows for better control over the reaction conditions for extended periods, which can lead to more consistent product quality and potentially lower by-product formation. Immobilized enzymes are also easily separable from the reaction mixture, preventing further unwanted reactions during downstream processing.[6][7]

Troubleshooting Guides

Issue 1: Low Yield of the Target Ketohexose
Possible Cause Troubleshooting Step
Reaction has reached thermodynamic equilibrium. Consider adding a complexing agent like borate to shift the equilibrium.[4] Alternatively, design a multi-enzyme cascade to consume the product and pull the reaction forward.
Sub-optimal reaction conditions. Verify and optimize the pH, temperature, and buffer composition for your specific enzyme. Consult the enzyme's technical datasheet for recommended conditions.
Enzyme inhibition. Ensure the substrate solution is free from inhibitors. Some ions or by-products from upstream processing can inhibit enzyme activity. Consider a purification step for the substrate.
Insufficient enzyme concentration or activity. Increase the enzyme concentration or use a fresh batch of enzyme. Verify the activity of your enzyme stock.
Incorrect cofactor concentration. Ensure the correct concentration of necessary cofactors, such as Mg²⁺ or Co²⁺, is present in the reaction mixture.[5]
Issue 2: High Levels of Mannose By-product in Glucose-to-Fructose Conversion
Possible Cause Troubleshooting Step
Non-specific enzyme activity. Screen different glucose isomerases to find one with higher selectivity for fructose production.
Sub-optimal reaction conditions favoring epimerization. Systematically vary the temperature and pH to find conditions that maximize fructose selectivity.
Prolonged reaction time. Optimize the reaction time to stop the conversion once the maximum fructose yield is achieved, before significant mannose formation occurs.
Issue 3: High Levels of Psicose By-product in Glucose-to-Fructose Conversion
Possible Cause Troubleshooting Step
Undesired epimerase activity in the enzyme preparation. Use a more purified glucose isomerase. Check the enzyme's specifications for any known side activities.
Reaction conditions favoring psicose formation. Adjust the pH and temperature. Some conditions may favor the C-3 epimerization that leads to psicose.

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Glucose to Fructose Conversion using Hydrotalcite Catalysts. [2]

Temperature (°C)Reaction Time (min)Glucose Conversion (wt.%)Fructose Selectivity (wt.%)Fructose Yield (wt.%)
9060287822
90120417531
110180348930
12060436427
100180386625

Table 2: Effect of Borate on the Enzymatic Conversion of Fructose to Psicose. [4]

Molar Ratio of Borate to FructosePsicose Conversion Yield (%)
0.0~30
0.2~45
0.4~58
0.664
0.8~62
1.0~58

Experimental Protocols

Protocol 1: Enzymatic Conversion of Glucose to Fructose with Minimized By-products
  • Enzyme Preparation: Prepare a solution of glucose isomerase in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 1 mM MgSO₄ and 0.1 mM CoCl₂.

  • Substrate Preparation: Prepare a 10% (w/v) glucose solution in deionized water.

  • Reaction Setup: In a temperature-controlled vessel at 60°C, add the glucose solution.

  • Initiate Reaction: Add the glucose isomerase solution to the glucose solution to a final concentration of 10 U/g of glucose.

  • Incubation: Incubate the reaction mixture at 60°C with gentle stirring for 4-6 hours.

  • Monitoring: At regular intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture. Stop the enzymatic reaction in the aliquot by adding a small amount of 0.1 M HCl.

  • Analysis: Analyze the composition of sugars (glucose, fructose, mannose, psicose) in the aliquot using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

  • Reaction Termination: Once the optimal fructose concentration is reached with minimal by-product formation, terminate the entire reaction by lowering the pH to ~4.0 with HCl.

Protocol 2: HPLC Analysis of Ketohexose Conversion Products
  • HPLC System: An HPLC system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87C) and a refractive index (RI) detector.

  • Mobile Phase: Use deionized water as the mobile phase.

  • Flow Rate: Set the flow rate to 0.6 mL/min.

  • Column Temperature: Maintain the column temperature at 85°C.

  • Sample Preparation: Dilute the reaction samples with deionized water and filter through a 0.22 µm syringe filter.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Data Analysis: Identify and quantify the peaks corresponding to glucose, fructose, mannose, and psicose by comparing their retention times and peak areas to those of known standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Termination cluster_output Output enzyme_prep Enzyme Solution (Glucose Isomerase) reaction_vessel Reaction Vessel (60°C, pH 7.5) enzyme_prep->reaction_vessel substrate_prep Substrate Solution (Glucose) substrate_prep->reaction_vessel monitoring Periodic Sampling reaction_vessel->monitoring Incubation hplc HPLC Analysis monitoring->hplc termination Reaction Termination hplc->termination Optimal Point product High-Fructose Syrup termination->product

Caption: Experimental workflow for enzymatic glucose to fructose conversion.

byproduct_formation_pathway Glucose Glucose Enediol_Intermediate 1,2-Enediol Intermediate Glucose->Enediol_Intermediate Isomerization (Enzyme) Fructose Fructose Psicose Psicose Fructose->Psicose Epimerization (By-product) Mannose Mannose Enediol_Intermediate->Fructose Main Product Enediol_Intermediate->Mannose Epimerization (By-product)

References

Validation & Comparative

The Glycemic Index of D-Tagatose and D-Psicose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Two rare sugars, D-tagatose and D-psicose, are gaining significant attention within the scientific and drug development communities for their potential as low-glycemic sugar substitutes. Both monosaccharides exhibit remarkably low glycemic indices (GI), positioning them as promising alternatives to traditional sweeteners in managing blood glucose levels. This guide provides a detailed comparison of their glycemic properties, supported by experimental data and an overview of their metabolic signaling pathways.

Quantitative Comparison of Glycemic Index

The glycemic index is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels. Carbohydrates with a low GI value (55 or less) are more slowly digested, absorbed, and metabolized and cause a lower and slower rise in blood glucose and, therefore insulin levels.

PropertyD-TagatoseD-Psicose (D-Allulose)Reference (Glucose)
Glycemic Index (GI) 3[1][2][3]Very low / Negligible[4]100

D-tagatose has a consistently reported glycemic index of 3.[1][3] In comparison, D-psicose, also known as D-allulose, is characterized by a very low or negligible glycemic index.[4]

Experimental Determination of the Glycemic Index

The "gold standard" for determining the glycemic index is through in vivo studies involving human subjects, following a standardized protocol.

Experimental Protocol: In Vivo Glycemic Index Determination
  • Subject Recruitment: A group of at least 10 healthy human subjects is typically recruited for the study.[5] Participants undergo a screening process to ensure they have normal glucose tolerance.

  • Overnight Fasting: Subjects are required to fast for 10-12 hours overnight prior to the test.[5]

  • Reference Food Administration: After the fast, each subject consumes a reference food, typically a solution containing 50 grams of pure glucose, which is assigned a GI value of 100.[5][6]

  • Blood Sampling: Blood samples are collected from the subjects at specific intervals before and after consumption of the reference food. A typical schedule includes samples at baseline (fasting), and then at 15, 30, 45, 60, 90, and 120 minutes post-ingestion.[5]

  • Test Food Administration: On a separate occasion, the same subjects, after another overnight fast, consume a portion of the test food (in this case, a solution of D-tagatose or D-psicose) containing the same amount of available carbohydrate (e.g., 50 grams).

  • Blood Sampling for Test Food: Blood samples are collected at the same time intervals as with the reference food.

  • Blood Glucose Analysis: The blood samples are analyzed to determine the blood glucose concentration at each time point.

  • Data Analysis: The incremental area under the curve (iAUC) of the blood glucose response is calculated for both the reference and test foods over the two-hour period. The GI of the test food is then calculated as follows:

    (iAUC for Test Food / iAUC for Reference Food) x 100

Glycemic_Index_Determination_Workflow cluster_preparation Preparation cluster_analysis Data Analysis subject_recruitment Recruit ≥10 Healthy Subjects overnight_fast 10-12 Hour Overnight Fast subject_recruitment->overnight_fast administer_reference administer_reference overnight_fast->administer_reference administer_test administer_test overnight_fast->administer_test analyze_glucose Analyze Blood Glucose Concentration calculate_iAUC Calculate Incremental Area Under the Curve (iAUC) analyze_glucose->calculate_iAUC calculate_GI Calculate Glycemic Index: (iAUC Test / iAUC Reference) x 100 calculate_iAUC->calculate_GI sample_reference sample_reference sample_reference->analyze_glucose sample_test sample_test sample_test->analyze_glucose

Caption: Experimental workflow for in vivo determination of the glycemic index.

Metabolic Signaling Pathways

Both D-tagatose and D-psicose exert their low-glycemic effects through multiple mechanisms, primarily by influencing carbohydrate digestion and absorption, and modulating hepatic glucose metabolism.

D-Tagatose

D-tagatose's primary mechanisms for maintaining low blood glucose include:

  • Inhibition of Intestinal Disaccharidases: D-tagatose acts as an inhibitor of intestinal enzymes such as sucrase and maltase.[2] This action slows down the breakdown of dietary disaccharides into absorbable monosaccharides like glucose.

  • Promotion of Hepatic Glycogen Synthesis: In the liver, a metabolite of D-tagatose, tagatose-1-phosphate, promotes the activity of glucokinase.[2] This enzyme is crucial for phosphorylating glucose to glucose-6-phosphate, the first step in glycogen synthesis, effectively increasing the storage of glucose as glycogen.[2]

D-Psicose (D-Allulose)

D-psicose shares some mechanisms with D-tagatose but also has distinct actions:

  • Inhibition of Intestinal α-Glucosidase: Similar to D-tagatose, D-psicose inhibits α-glucosidase enzymes in the intestine, which are responsible for breaking down complex carbohydrates.[1] This leads to a reduced rate of glucose absorption.

  • Facilitation of Hepatic Glucokinase Translocation: D-psicose has been shown to facilitate the translocation of glucokinase from the nucleus to the cytoplasm in liver cells.[1][7] This movement increases the enzyme's activity, leading to enhanced glucose uptake and glycogen synthesis in the liver.

  • Stimulation of GLP-1 Secretion: Both D-tagatose and D-psicose have been found to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a gut hormone that enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, all of which contribute to lower postprandial blood glucose levels.

Signaling_Pathways cluster_tagatose D-Tagatose Pathway cluster_psicose D-Psicose Pathway cluster_shared Shared Outcome tagatose D-Tagatose inhibit_disaccharidases Inhibits Intestinal Disaccharidases (Sucrase, Maltase) reduced_glucose_absorption Reduced Intestinal Glucose Absorption inhibit_disaccharidases->reduced_glucose_absorption tagatose_liver Hepatic Metabolism glucokinase_activation Promotes Glucokinase Activity glycogen_synthesis_t Increased Glycogen Synthesis lower_blood_glucose Lower Postprandial Blood Glucose glycogen_synthesis_t->lower_blood_glucose psicose D-Psicose inhibit_glucosidase Inhibits Intestinal α-Glucosidase inhibit_glucosidase->reduced_glucose_absorption psicose_liver Hepatic Action glucokinase_translocation Facilitates Glucokinase Translocation glycogen_synthesis_p Increased Glycogen Synthesis glycogen_synthesis_p->lower_blood_glucose reduced_glucose_absorption->lower_blood_glucose

Caption: Signaling pathways of D-tagatose and D-psicose in glucose metabolism.

References

A Comparative Guide to the Validation of Analytical Methods for Ketohexose Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of ketohexoses, such as fructose, is critical in various fields of research, including metabolic studies, food science, and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three commonly employed methods for ketohexose quantification: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Spectrophotometry (Resorcinol-based assay), and Enzymatic Assays.

Performance Comparison of Analytical Methods

The performance of each method is summarized in the table below, providing a clear comparison of their key analytical parameters.

ParameterHPLC-RIDSpectrophotometry (Resorcinol)Enzymatic Assay
Principle Separation based on analyte's interaction with stationary phase, detection based on changes in refractive index.Formation of a colored product from the reaction of ketohexoses with resorcinol in an acidic medium.Specific enzymatic conversion of the ketohexose, coupled to a reaction that produces a detectable change (e.g., change in absorbance).
Specificity High (can separate different sugars).Moderate (can react with other ketohexoses and is susceptible to interference from other compounds).Very High (highly specific enzymes are used).
Linearity Range 4.3 - 22.0 mg/mL (for 1-kestose)[1][2]0 - 83 µg/mL (for fructose)[3]5.6 - 1000 mg/L (for D-fructose)[4]
Limit of Detection (LOD) 0.7 mg/mL (for 1-kestose)[1][2]2.32 µg/mL (for lactulose-derived fructose)2.1 mg/L (for D-fructose)[4]
Limit of Quantification (LOQ) 1.4 mg/mL (for 1-kestose)[1][2]7.04 µg/mL (for lactulose-derived fructose)[5]5.6 mg/L (for D-fructose)[4]
Accuracy (% Recovery) 91 - 99.4%[4]96.6 - 100.8%[5]93 - 105%[4]
Precision (%RSD) < 5%< 5%[2]< 6%[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the separation and quantification of various carbohydrates in a mixture.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Refractive Index Detector (RID)

  • Amino column (e.g., 5 µm, 4.5 x 250 mm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Ketohexose standards (e.g., fructose, 1-kestose)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (typically 75:25 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a series of standard solutions of the ketohexose of interest at known concentrations.

  • Sample Preparation: Dilute the sample to a concentration within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column Temperature: 35°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Temperature: 35°C

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the ketohexose peak based on its retention time. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the ketohexose in the sample from the calibration curve.

Spectrophotometry (Resorcinol-based Assay)

This colorimetric method is a classic approach for the determination of ketohexoses.

Instrumentation:

  • Spectrophotometer

  • Water bath

  • Vortex mixer

  • Glass test tubes

Reagents:

  • Resorcinol reagent (1% resorcinol in ethanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Ketohexose standard solution

Procedure:

  • Standard Curve Preparation: Prepare a series of ketohexose standard solutions of known concentrations.

  • Reaction:

    • To 1 mL of each standard or sample solution in a test tube, add 1 mL of the resorcinol reagent and 8 mL of concentrated HCl.

    • Vortex the tubes thoroughly.

  • Incubation: Incubate the tubes in a water bath at 80°C for 10 minutes.

  • Cooling: Cool the tubes to room temperature.

  • Measurement: Measure the absorbance of the solutions at 480 nm against a blank (containing deionized water instead of the sample).

  • Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of the ketohexose in the sample from the standard curve.

Enzymatic Assay

This highly specific method utilizes enzymes to quantify ketohexoses. The following protocol is for the quantification of fructose.

Instrumentation:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

  • Incubator

Reagents:

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.6)

  • ATP solution

  • NADP+ solution

  • Hexokinase

  • Phosphoglucose isomerase

  • Glucose-6-phosphate dehydrogenase

  • Fructose standard solution

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, ATP, and NADP+.

  • Initial Absorbance Reading: Add the sample or fructose standard to a cuvette or microplate well containing the reaction mixture. Add hexokinase and glucose-6-phosphate dehydrogenase. Mix and measure the initial absorbance at 340 nm (A1). This reading corresponds to the endogenous glucose in the sample.

  • Fructose Conversion: Add phosphoglucose isomerase to the cuvette or well. This enzyme converts fructose-6-phosphate (formed from fructose by hexokinase) to glucose-6-phosphate.

  • Final Absorbance Reading: Incubate the reaction mixture at room temperature until the reaction is complete (approximately 10-15 minutes). Measure the final absorbance at 340 nm (A2).

  • Calculation: The change in absorbance (A2 - A1) is proportional to the amount of fructose in the sample. Calculate the fructose concentration using the molar extinction coefficient of NADPH (6.22 L·mmol⁻¹·cm⁻¹) or by comparing to a standard curve.

Fructose Metabolism Pathway

The following diagram illustrates the central role of ketohexokinase in the initial step of fructose metabolism.

Fructose_Metabolism Fructose Fructose KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate AldolaseB Aldolase B F1P->AldolaseB KHK->F1P DHAP Dihydroxyacetone Phosphate (DHAP) AldolaseB->DHAP Glyceraldehyde Glyceraldehyde AldolaseB->Glyceraldehyde Glycolysis Glycolysis DHAP->Glycolysis Triokinase Triokinase Glyceraldehyde->Triokinase G3P Glyceraldehyde-3-Phosphate G3P->Glycolysis Triokinase->G3P

Fructose Metabolism Pathway

References

Comparative Study of the Prebiotic Effects of 1-Kestose and Inulin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Prebiotics are non-digestible food ingredients that confer a health benefit on the host by selectively stimulating the growth and/or activity of beneficial microorganisms in the colon. Among the most studied prebiotics are the fructans, which include short-chain fructooligosaccharides (scFOS) like 1-kestose, and longer-chain polysaccharides like inulin. Both 1-kestose and inulin are fermented by gut microbiota to produce short-chain fatty acids (SCFAs), leading to various physiological benefits. This guide provides an objective comparison of the prebiotic effects of 1-kestose and inulin, supported by experimental data, to aid researchers, scientists, and drug development professionals in their work.

Comparative Analysis of Prebiotic Effects

Modulation of Gut Microbiota

Both 1-kestose and inulin have been shown to modulate the gut microbiota, with a notable bifidogenic effect. However, studies suggest that 1-kestose, due to its smaller molecular size, may be more readily fermented by specific beneficial bacteria.

One of the key differences observed is the efficiency in stimulating Faecalibacterium prausnitzii, a butyrate-producing bacterium with significant anti-inflammatory properties. Research indicates that 1-kestose is more effective at increasing the abundance of F. prausnitzii compared to inulin. In a study involving healthy adults, daily supplementation with 5g of 1-kestose for 8 weeks resulted in a 10-fold increase in F. prausnitzii.[1][2] In contrast, 10g of inulin per day for 16 days led to a more modest 50% increase in the same bacterium.[1][2] Another clinical trial using inulin-type fructans (16g/day for 3 months) showed a 2-fold increase in F. prausnitzii.[1][2] This suggests that the shorter chain length of 1-kestose is more efficiently utilized by F. prausnitzii.[1][2]

PrebioticTarget BacteriaDosageDurationFold Increase in Abundance
1-Kestose Bifidobacterium--Significantly Increased[3][4]
Faecalibacterium prausnitzii5 g/day 8 weeks~10-fold[1][2]
Inulin Bifidobacterium--Increased[5][6]
Faecalibacterium prausnitzii10 g/day 16 days~1.5-fold (50% increase)[1][2]
Faecalibacterium prausnitzii16 g/day 3 months~2-fold[1][2]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which play crucial roles in gut health, immune function, and metabolism.

Studies in rat models have demonstrated that 1-kestose supplementation can lead to a significant increase in butyrate concentration. A diet containing 5% 1-kestose for 4 weeks resulted in an approximately 10-fold increase in cecal butyrate concentration compared to a control diet.[1] In comparison, in vitro fermentation of inulin by human fecal microbiota has also been shown to elevate butyrate concentrations.[7] While direct comparative studies on SCFA concentrations are limited, the more potent stimulation of the butyrate-producer F. prausnitzii by 1-kestose suggests a potentially higher butyrate production.[1][2] Inulin fermentation, on the other hand, is known to produce significant amounts of acetate.[8]

PrebioticAcetatePropionateButyrateExperimental Model
1-Kestose Increased[3][9]-~10-fold increase[1]Rat cecal contents
Inulin Significantly elevated[8]Elevated[8]Elevated[7][8]Human clinical trial & in vitro fermentation

Experimental Protocols

In Vitro Fermentation Model

This protocol describes a general procedure for assessing the prebiotic potential of 1-kestose and inulin through in vitro fermentation with human fecal microbiota.

  • Preparation of Fecal Slurry:

    • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

    • Homogenize the fecal sample (1:10 w/v) in an anaerobic phosphate buffer (0.1 M, pH 7.0).

    • Filter the slurry through several layers of cheesecloth to remove large particulate matter.

  • Fermentation:

    • Prepare a basal nutrient medium containing peptone, yeast extract, and salts.

    • Add 1-kestose or inulin (e.g., 1% w/v) to the medium as the sole carbohydrate source. A control with no added carbohydrate should also be prepared.

    • Dispense the medium into anaerobic fermentation vessels and inoculate with the fecal slurry (e.g., 10% v/v).

    • Incubate anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Analysis:

    • At various time points, collect samples for analysis.

    • Analyze SCFA concentrations using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Extract bacterial DNA for microbiota analysis.

Gut Microbiota Analysis via 16S rRNA Sequencing

This protocol outlines the key steps for analyzing the gut microbial composition from fecal samples or in vitro fermentation cultures.

  • DNA Extraction:

    • Extract total bacterial DNA from samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit) following the manufacturer's instructions.

    • Quantify the extracted DNA and assess its purity.

  • PCR Amplification:

    • Amplify a hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers.

    • Perform PCR in triplicate for each sample to minimize amplification bias.

    • Verify the PCR products by gel electrophoresis.

  • Library Preparation and Sequencing:

    • Purify the PCR products.

    • Prepare sequencing libraries and sequence them on a high-throughput platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs by comparing them to a reference database (e.g., Greengenes, SILVA).

    • Perform downstream analyses, including alpha and beta diversity, and differential abundance of bacterial taxa.

Mechanisms of Action: Signaling Pathways

The health benefits of 1-kestose and inulin are largely mediated by the SCFAs produced during their fermentation. These SCFAs interact with intestinal epithelial cells and immune cells through various signaling pathways.

SCFA Signaling in Intestinal Epithelial Cells

Butyrate, a key product of 1-kestose and inulin fermentation, serves as the primary energy source for colonocytes. SCFAs also act as signaling molecules by binding to G-protein coupled receptors (GPCRs), such as GPR43 and GPR109A, on the surface of intestinal epithelial and immune cells.[10][11][12] Activation of these receptors can lead to the suppression of inflammatory pathways, such as NF-κB, and the enhancement of the intestinal barrier function.[10][11]

SCFA_Signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell SCFAs Acetate Propionate Butyrate Transporters MCT1 / SMCT1 SCFAs->Transporters GPCRs GPR43 / GPR109A SCFAs->GPCRs Metabolism Energy Source (Butyrate) Transporters->Metabolism Uptake Signaling Downstream Signaling (e.g., ↓ NF-κB) GPCRs->Signaling Activation Barrier ↑ Tight Junction Proteins (Barrier Function) Signaling->Barrier

Caption: SCFA signaling in intestinal epithelial cells.

Experimental Workflow for Prebiotic Comparison

The following diagram illustrates a typical experimental workflow for the comparative study of prebiotics like 1-kestose and inulin.

Prebiotic_Workflow cluster_invitro In Vitro Fermentation cluster_analysis Analysis cluster_data Data Interpretation Fecal_Sample Human Fecal Sample Fermentation Anaerobic Fermentation (with 1-kestose or inulin) Fecal_Sample->Fermentation Sampling Time-course Sampling Fermentation->Sampling SCFA_Analysis SCFA Analysis (GC/HPLC) Sampling->SCFA_Analysis DNA_Extraction Bacterial DNA Extraction Sampling->DNA_Extraction SCFA_Production SCFA Production Profiles SCFA_Analysis->SCFA_Production 16S_Sequencing 16S rRNA Sequencing DNA_Extraction->16S_Sequencing Bioinformatics Bioinformatic Analysis 16S_Sequencing->Bioinformatics Microbiota_Changes Changes in Microbiota (e.g., Bifidobacterium, F. prausnitzii) Bioinformatics->Microbiota_Changes Comparison Comparative Analysis Microbiota_Changes->Comparison SCFA_Production->Comparison

Caption: Experimental workflow for prebiotic comparison.

Conclusion

Both 1-kestose and inulin demonstrate significant prebiotic effects, primarily through the stimulation of beneficial gut bacteria and the production of SCFAs. However, the available evidence suggests that 1-kestose may be a more potent and selective prebiotic for certain key species, such as Faecalibacterium prausnitzii, a critical butyrate producer. This enhanced selectivity could be advantageous in therapeutic applications targeting specific microbial deficiencies or aiming to maximize the production of particular SCFAs. In contrast, inulin provides a broader prebiotic effect, influencing a wider range of gut microbes. The choice between 1-kestose and inulin for research or product development should, therefore, be guided by the specific desired outcomes on the gut microbiome and host health. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two prebiotics in various health and disease contexts.

References

D-Fructose vs. D-Psicose: A Comparative Analysis of their Effects on Hepatic Steatosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of non-alcoholic fatty liver disease (NAFLD) has intensified the search for dietary components that may mitigate or exacerbate this condition. Among these, the roles of D-fructose and its rare sugar epimer, D-psicose (also known as D-allulose), have garnered significant scientific attention. While structurally similar, these two monosaccharides exhibit markedly different effects on hepatic lipid metabolism. This guide provides an objective comparison of their impacts on hepatic steatosis, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Executive Summary

Experimental evidence from animal studies consistently demonstrates that D-psicose has a protective effect against hepatic steatosis when compared to D-fructose. D-fructose is a well-established contributor to hepatic fat accumulation through its potent induction of de novo lipogenesis (DNL). In contrast, D-psicose has been shown to suppress lipogenic pathways and enhance fatty acid oxidation, leading to reduced liver fat.

Quantitative Data Comparison

The following tables summarize key quantitative findings from comparative studies in rat models.

Table 1: Effects on Body Weight and Adipose Tissue

ParameterD-Fructose DietD-Psicose DietPercentage Change (Psicose vs. Fructose)Reference
Final Body Weight (g)426 ± 6389 ± 3↓ 8.7%[1]
Abdominal Adipose Tissue Weight ( g/100g body weight)Significantly HigherSignificantly LowerNot specified[2]

Table 2: Effects on Hepatic Lipogenic Enzyme Activities

EnzymeD-Fructose DietD-Psicose DietPercentage Change (Psicose vs. Fructose)Reference
Fatty Acid Synthase (FAS)Significantly HigherSignificantly LowerNot specified[2][3]
Glucose 6-Phosphate Dehydrogenase (G6PDH)Significantly HigherSignificantly LowerNot specified[2][3]
Acetyl-CoA Carboxylase (ACC)IncreasedSuppressedNot specified[4][5]

Table 3: Effects on Hepatic Gene Expression

GeneD-Fructose Diet EffectD-Psicose Diet EffectReference
SREBP-1cUpregulatedSuppressed[4][5]
FASUpregulatedSuppressed[4][5]
ACCαUpregulatedSuppressed[4][5]
PPARαNo significant effect reportedStimulated[4][5]
AMPK2αNo significant effect reportedStimulated[4][5]
HSLNo significant effect reportedStimulated[4][5]

Experimental Protocols

Animal Study Protocol for Evaluating Hepatic Lipogenesis

A representative experimental design to compare the effects of D-fructose and D-psicose on hepatic steatosis in rats is as follows:

  • Animal Model: Male Wistar or Sprague-Dawley rats.[1][2][4]

  • Acclimatization: Animals are typically housed in a controlled environment (12-h light/dark cycle, constant temperature and humidity) for at least one week before the experiment.

  • Dietary Groups: The rats are divided into multiple groups, including:

    • Control Diet (e.g., cellulose)

    • D-Fructose Diet (e.g., 5% D-fructose)

    • D-Psicose Diet (e.g., 5% D-psicose)

    • D-Glucose Diet (for comparison)[2][4]

  • Feeding Period: The experimental diets are provided for a period of 4 to 28 days.[2][4]

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood and liver tissue samples are collected.

  • Biochemical Analysis:

    • Serum Lipids: Total cholesterol, triglycerides, and other relevant lipids are measured from blood samples.

    • Liver Lipids: Hepatic triglycerides are extracted and quantified to assess the degree of steatosis.

    • Enzyme Activity Assays: The activities of key lipogenic enzymes such as Fatty Acid Synthase (FAS) and Glucose 6-Phosphate Dehydrogenase (G6PDH) in liver homogenates are determined spectrophotometrically.[2][3]

  • Gene Expression Analysis:

    • RNA Extraction: Total RNA is isolated from liver tissue.

    • Quantitative Real-Time PCR (qRT-PCR): The expression levels of genes involved in lipogenesis (e.g., SREBP-1c, FAS, ACCα) and fatty acid oxidation (e.g., PPARα, AMPK2α, HSL) are quantified.[4][5]

Signaling Pathways

The differential effects of D-fructose and D-psicose on hepatic steatosis can be attributed to their distinct impacts on key metabolic signaling pathways.

D-Fructose-Induced Hepatic Lipogenesis

D-fructose robustly promotes de novo lipogenesis.[6][7] Upon entering hepatocytes, it is rapidly phosphorylated and converted to substrates that activate lipogenic transcription factors, primarily Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Carbohydrate-Responsive Element-Binding Protein (ChREBP).[8][9] These transcription factors upregulate the expression of a suite of enzymes required for fatty acid and triglyceride synthesis, including Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[10][11] This leads to an accumulation of lipids in the liver, a hallmark of hepatic steatosis.[12]

Fructose_Lipogenesis Fructose D-Fructose Metabolism Hepatic Metabolism Fructose->Metabolism SREBP1c SREBP-1c Activation Metabolism->SREBP1c ChREBP ChREBP Activation Metabolism->ChREBP Lipogenic_Enzymes Upregulation of Lipogenic Enzymes (ACC, FAS) SREBP1c->Lipogenic_Enzymes ChREBP->Lipogenic_Enzymes DNL Increased De Novo Lipogenesis Lipogenic_Enzymes->DNL Steatosis Hepatic Steatosis DNL->Steatosis

D-Fructose signaling pathway leading to hepatic steatosis.
D-Psicose's Attenuation of Hepatic Lipogenesis

In contrast, D-psicose appears to counteract the lipogenic effects of other sugars. Studies indicate that D-psicose supplementation suppresses the expression of key lipogenic genes, including SREBP-1c, ACCα, and FAS.[4][5] Furthermore, D-psicose has been shown to stimulate the expression of genes involved in fatty acid oxidation, such as Peroxisome Proliferator-Activated Receptor-alpha (PPARα), AMP-activated protein kinase 2α (AMPK2α), and Hormone-Sensitive Lipase (HSL).[4][5] This dual action of inhibiting fat synthesis while promoting fat breakdown contributes to its protective effect against hepatic steatosis.

Psicose_AntiLipogenesis Psicose D-Psicose SREBP1c SREBP-1c (ACCα, FAS) Psicose->SREBP1c PPARa PPARα Psicose->PPARa AMPKa AMPK2α Psicose->AMPKa HSL HSL Psicose->HSL DNL De Novo Lipogenesis SREBP1c->DNL Steatosis Reduced Hepatic Steatosis DNL->Steatosis FAO Fatty Acid Oxidation PPARa->FAO AMPKa->FAO HSL->FAO FAO->Steatosis

D-Psicose's dual-action pathway in reducing hepatic steatosis.

Conclusion

The available experimental data strongly suggest that D-psicose exerts a protective effect against hepatic steatosis, in stark contrast to the steatosis-promoting effects of D-fructose. D-psicose achieves this by suppressing key enzymes and transcription factors involved in de novo lipogenesis while simultaneously upregulating pathways of fatty acid oxidation. These findings position D-psicose as a promising area of research for the development of novel dietary strategies and therapeutic interventions aimed at preventing and managing non-alcoholic fatty liver disease. Further clinical studies in human subjects are warranted to confirm these preclinical findings.

References

A Researcher's Guide to Ketohexose Analysis: A Cross-Validation of Four Common Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of ketohexoses such as fructose and tagatose, the selection of an appropriate analytical technique is paramount. This guide provides a comprehensive cross-validation of four commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and spectrophotometric methods. By presenting a direct comparison of their performance based on experimental data, this guide aims to facilitate informed decision-making in the laboratory.

This publication delves into the quantitative performance of each technique, offering detailed experimental protocols for key methodologies. Furthermore, it visualizes a typical experimental workflow and a relevant metabolic pathway to provide a holistic understanding of ketohexose analysis.

Comparative Performance of Ketohexose Analysis Techniques

The selection of an analytical method for ketohexose quantification is often a trade-off between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance parameters for HPLC, GC-MS, enzymatic assays, and spectrophotometric methods based on published experimental data.

ParameterHPLC with Refractive Index Detection (HPLC-RID)Gas Chromatography-Mass Spectrometry (GC-MS)Enzymatic AssaySpectrophotometric Method (2-Thiobarbituric Acid)
Linearity Range 3.30–16.48 g/L (for fructose)[1][2]1–4 µg/mL[3]5.6 to 1000 mg/L (for D-fructose)[4]0.05 – 4 mM[5][6]
Limit of Detection (LOD) 0.124 mg/mL (for fructose)[7]5–25 ng/mL[3]2.1 mg/L (for D-fructose)[8]13 µM (for fructose)[5][6]
Limit of Quantification (LOQ) 0.414 mg/mL (for fructose)[7]Not explicitly stated in the provided search results.5.6 mg/L (for D-fructose)[8]Not explicitly stated in the provided search results.
Precision (RSD) < 5%3.1–10.0%[3]< 6% at 25 mg/L, < 4% at higher concentrations[4][9]4%[5][6]
Accuracy (% Recovery) 91 to 99.4%[7]73.0 to 90.2%[3]93 to 105%[4][9]98% to 103%[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for each of the four techniques.

High-Performance Liquid Chromatography (HPLC-RID) Method

This method is suitable for the quantification of various sugars, including the ketohexose fructose.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • Refractive Index Detector (RID)

  • Amino column (e.g., 250 mm × 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • Fructose standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water in a 75:25 (v/v) ratio. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of fructose in deionized water. Prepare a series of standard solutions by diluting the stock solution to concentrations within the expected linear range (e.g., 0.05 to 10 mg/mL).[10]

  • Sample Preparation: Dilute the sample containing the ketohexose with deionized water to fall within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • Detector temperature: 35°C

    • Injection volume: 20 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the fructose peak based on its retention time compared to the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the fructose standards against their concentrations. Determine the concentration of fructose in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for ketohexose analysis but requires derivatization of the sugars.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Hydroxylamine hydrochloride

  • Pyridine

  • Acetic anhydride or a silylating agent (e.g., HMDS and TMCS)

  • Ketohexose standard

Procedure:

  • Derivatization:

    • Treat the dried sample or standard with hydroxylamine in pyridine at 90°C to form sugar oximes.[3]

    • Subsequently, derivatize the oximes by either acetylation with acetic anhydride at 90°C or silylation with a mixture of HMDS and TMCS at 80°C.[3]

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Carrier gas: Helium

    • Oven temperature program: Start at an appropriate temperature (e.g., 150°C), ramp to a final temperature (e.g., 280°C) at a suitable rate (e.g., 5°C/min).

    • Mass spectrometer settings: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

  • Analysis: Inject the derivatized sample into the GC-MS system. Identify the ketohexose derivatives based on their retention times and mass spectra compared to the derivatized standard.

  • Quantification: Create a calibration curve using the peak areas of the derivatized standards. Calculate the concentration of the ketohexose in the sample from the calibration curve.

Enzymatic Assay

Enzymatic assays are highly specific and can be performed using commercially available kits.

Instrumentation:

  • Spectrophotometer or microplate reader

Reagents (Typical components of a fructose assay kit):

  • Buffer solution

  • ATP and NADP+

  • Hexokinase (HK)

  • Phosphoglucose isomerase (PGI)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Fructose standard

Procedure:

  • Sample and Standard Preparation: Prepare fructose standards and dilute samples to fall within the assay's measurement range.

  • Assay Reaction:

    • In a cuvette or microplate well, combine the buffer, ATP, and NADP+.

    • Add the sample or standard solution.

    • Initiate the reaction by adding the enzyme mixture (HK and G6PDH). Fructose is phosphorylated by HK to fructose-6-phosphate.

    • Measure the initial absorbance at 340 nm.

    • Add PGI to the reaction mixture. PGI converts fructose-6-phosphate to glucose-6-phosphate, which is then oxidized by G6PDH, leading to the reduction of NADP+ to NADPH.

    • Incubate the reaction mixture until the reaction is complete.

  • Measurement: Measure the final absorbance at 340 nm. The change in absorbance is directly proportional to the amount of fructose in the sample.

  • Quantification: Calculate the fructose concentration based on the absorbance change of the samples compared to the standards.

Spectrophotometric Method (2-Thiobarbituric Acid)

This colorimetric method provides a relatively simple and cost-effective way to determine ketohexose concentrations.

Instrumentation:

  • Spectrophotometer

Reagents:

  • 2-Thiobarbituric acid (TBA)

  • Zero-valent iron powder

  • Acidic buffer (e.g., acetate buffer, pH 4.6)

  • Ketohexose standard

Procedure:

  • Reaction Setup:

    • In a test tube, mix the sample or standard solution with the acidic buffer.

    • Add zero-valent iron powder and bubble air through the solution to facilitate the oxidation of the sugar.[5][6]

  • Color Development:

    • After the oxidation step, add the 2-thiobarbituric acid solution.

    • Heat the mixture in a water bath to develop the color.

  • Measurement:

    • Cool the solution to room temperature.

    • Measure the absorbance at the wavelength of maximum absorption for the ketohexose-TBA complex.

  • Quantification:

    • Prepare a calibration curve using the absorbance values of the ketohexose standards.

    • Determine the concentration of the ketohexose in the sample from the calibration curve.

Visualizing the Process: Workflows and Pathways

To further aid in the understanding of ketohexose analysis and its biological context, the following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and the metabolic pathway of fructose.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data_analysis Data Analysis Sample Biological or Chemical Sample Extraction Extraction of Ketohexoses Sample->Extraction Purification Purification / Derivatization Extraction->Purification HPLC HPLC Purification->HPLC GCMS GC-MS Purification->GCMS Enzymatic Enzymatic Assay Purification->Enzymatic Spectro Spectrophotometry Purification->Spectro DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition Enzymatic->DataAcquisition Spectro->DataAcquisition Quantification Quantification DataAcquisition->Quantification Validation Method Validation Quantification->Validation

Caption: Generalized experimental workflow for ketohexose analysis.

fructose_metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (KHK) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glycogen Glycogen Synthesis DHAP->Glycogen Triglycerides Triglyceride Synthesis DHAP->Triglycerides Glyceraldehyde->G3P Triose Kinase Glycolysis Glycolysis G3P->Glycolysis G3P->Triglycerides

Caption: Simplified metabolic pathway of fructose in the liver.

Conclusion

The cross-validation of these four techniques reveals that the optimal choice for ketohexose analysis is highly dependent on the specific research question and available resources. GC-MS provides the highest sensitivity, making it ideal for trace-level detection. HPLC offers a robust and versatile platform for a wide range of concentrations. Enzymatic assays excel in specificity and are well-suited for high-throughput screening. Spectrophotometric methods, while generally less sensitive and specific, provide a simple and cost-effective option for routine analysis. By understanding the strengths and limitations of each method, researchers can confidently select the most appropriate tool for their ketohexose analysis needs, ensuring the generation of accurate and reliable data critical for advancing scientific knowledge and drug development.

References

A Comparative Analysis of the Biological Activities of L- and D-Ketohexoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of L- and D-ketohexoses, focusing on their potential therapeutic applications. The information presented is supported by experimental data from preclinical and clinical studies, offering a valuable resource for researchers in nutrition, metabolic diseases, and drug discovery. While extensive research has been conducted on D-ketohexoses, data on their L-counterparts remains comparatively limited.

Summary of Biological Activities

Ketohexoses, particularly the "rare sugars" like D-psicose (D-allulose) and D-tagatose, have garnered significant attention for their potential health benefits. These sugars are isomers of more common sugars like fructose and sorbose but possess unique metabolic fates and physiological effects. The primary areas of interest include their antihyperglycemic, antihyperlipidemic, and anti-inflammatory properties.

D-Ketohexoses , most notably D-psicose and D-tagatose, have demonstrated significant potential in managing metabolic disorders. Clinical and animal studies have shown that they can help regulate blood glucose levels, improve lipid profiles, and exert anti-inflammatory effects.[1][2][3][4][5][6] D-fructose, a common dietary sugar, is included for comparison, as its metabolic effects are well-characterized and often serve as a benchmark.

L-Ketohexoses , in contrast, are less studied. While some research suggests potential biological activities, such as prebiotic effects and minimal impact on blood glucose for L-psicose, comprehensive quantitative data from human trials are largely unavailable.[7] One study indicated that L-fructose and L-tagatose do not suppress insulin gene expression in pancreatic β-cells, suggesting they may not negatively impact their function long-term.[8] Further research is needed to fully elucidate their therapeutic potential.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the biological activities of various L- and D-ketohexoses based on available scientific literature.

Antihyperglycemic Effects
KetohexoseDosage and Study PopulationKey FindingsMechanism of Action
D-Psicose (D-Allulose) 5g with a standard meal in borderline diabetics[9]Significantly lower blood glucose at 30 and 60 minutes post-meal; significant decrease in the area under the curve (AUC).[9]Inhibits intestinal α-glucosidase (sucrase and maltase), suppressing postprandial glucose increase.[10]
200 mg/kg BW in db/db mice[1]Maintained blood glucose levels (276-305 mg/dL) over 28 days, while control group doubled; significantly improved glucose tolerance (P < 0.05).[1]May have antidyslipidemic effects in type 2 diabetes.[1]
D-Tagatose 15g, three times daily in Type 2 diabetics[2][3]Statistically significant reduction in HbA1c compared to placebo.[3]Inhibits intestinal disaccharidases, promotes glycogen synthesis, and inhibits glycogenolysis.[11]
7.5g, three times daily in Type 2 diabetics[3]Reductions in fasting glucose from baseline at 3 and 6 months.[12]Tagatose-1-phosphate stimulates glucokinase and inhibits glycogen phosphorylase.[11]
D-Fructose High-fructose dietsCan lead to hepatic insulin resistance.[13]Primarily metabolized in the liver, stimulating lipogenesis.[13][14][15]
L-Psicose Not available in human clinical trialsShown to have a minimal impact on blood glucose levels in preclinical mentions.[7]Potential prebiotic effects.[7]
L-Fructose 1-week treatment in INS-1 rat pancreatic insulinoma cellsDid not reduce insulin gene expression.[8]Not metabolized by INS-1 cells.[8]
L-Tagatose 1-week treatment in INS-1 rat pancreatic insulinoma cellsDid not reduce insulin gene expression.[8]Not metabolized by INS-1 cells.[8]
L-Sorbose 1-week treatment in INS-1 rat pancreatic insulinoma cellsReduced insulin gene expression.[8]Transported into but not metabolized by INS-1 cells.[8]
Antihyperlipidemic Effects
KetohexoseDosage and Study PopulationKey FindingsMechanism of Action
D-Psicose (D-Allulose) 200 mg/kg BW in db/db mice[1]Ameliorated the LDL-cholesterol/HDL-cholesterol ratio; reversed hepatic triglyceride and total cholesterol by 37.88% and 62.89% respectively (P < 0.05).[1]Suppresses hepatic lipogenic enzymes.[16]
3% in the diet of Sprague-Dawley rats for 4 weeks[8]Significantly lowered serum insulin and leptin levels; significantly lowered liver enzyme activities involved in lipogenesis.[8]Increases fatty acid oxidation and enhances 24-hour energy expenditure.[8]
D-Tagatose 15g, three times daily in Type 2 diabetics for 1 year[17][18]High-density lipoprotein (HDL) cholesterol progressively rose from 30.5 to 41.7 mg/dL (P < 0.001).[17][18]May compete with or partially inhibit glucose transporters in the small intestine.[19]
Diet enriched with D-tagatose for 16 weeks in LDLr(-/-) mice[20]Lower serum cholesterol and triglyceride concentrations compared to sucrose-fed mice.[20]Does not promote obesity, hyperglycemia, and hyperlipidemia to the same extent as sucrose.[20]
D-Fructose High-fructose diets in rodents and humansStimulates lipogenesis, leading to hepatic and extrahepatic insulin resistance and dyslipidemia.[13]Favors de novo lipogenesis in the liver.[13]
L-Sorbose Not available in human clinical trialsIn rats, a portion is fermented by intestinal microflora to volatile fatty acids which are then metabolized.[21]Caloric utilization is estimated to be around 70% after adaptation of gut microbiota.[21]
Anti-inflammatory Effects
KetohexoseDosage and Study PopulationKey FindingsMechanism of Action
D-Psicose (D-Allulose) Long-term treatment in T2DM model OLETF rats[5]Significant reduction in inflammatory markers in the pancreas.[5]Preservation of pancreatic β-cells.[5]
D-Tagatose 30% D-tagatose-enriched diet in Wistar rats for 24 weeks[14]No significant alteration in the expression of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) following I/R-injury compared to the control group.[14]May reduce the expression of pro-inflammatory cytokines.[4]
D-Fructose 30% fructose-enriched diet in Wistar rats for 24 weeks[14]Significantly higher systemic increase of IL-6, IL-1β, and TNF-α following I/R injury compared to the control group.[14]Can induce a pro-inflammatory state.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

G cluster_0 D-Tagatose Metabolism and Glycogen Regulation in Hepatocytes Tagatose D-Tagatose T1P Tagatose-1-Phosphate Tagatose->T1P Fructokinase Glucokinase Glucokinase T1P->Glucokinase Stimulates GlycogenPhosphorylase Glycogen Phosphorylase T1P->GlycogenPhosphorylase Inhibits G6P Glucose-6-Phosphate Glucose Glucose Glucose->G6P Glucokinase GlycogenSynthase Glycogen Synthase G6P->GlycogenSynthase Stimulates Glycogen Glycogen GlycogenSynthase->Glycogen Promotes Synthesis GlycogenPhosphorylase->Glucose Inhibits Breakdown

Caption: D-Tagatose's role in hepatic glycogen regulation.

G cluster_1 Experimental Workflow for Assessing Antihyperglycemic Effects Fasting Overnight Fasting (8-12 hours) Baseline Baseline Blood Sample (t=0 min) Fasting->Baseline Intervention Oral Administration of Ketohexose or Placebo Baseline->Intervention GlucoseLoad Oral Glucose Load (75g) Intervention->GlucoseLoad BloodSampling Serial Blood Sampling (e.g., 30, 60, 90, 120 min) GlucoseLoad->BloodSampling Analysis Plasma Glucose and Insulin Analysis BloodSampling->Analysis AUC Calculate Area Under the Curve (AUC) Analysis->AUC

References

A Comparative Analysis of the Sweetening Properties of Ketohexoses for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the sweetening properties of various ketohexoses. Supported by experimental data, this document provides a comprehensive overview to inform the selection of sugar alternatives in various applications.

This guide delves into the key characteristics of four ketohexoses—fructose, psicose (allulose), tagatose, and sorbose—comparing their relative sweetness, caloric content, and glycemic index. Detailed experimental protocols for sensory evaluation and a visualization of the sweet taste signaling pathway are also provided to offer a complete scientific context.

Quantitative Comparison of Ketohexose Sweetening Properties

The following table summarizes the key quantitative data for the selected ketohexoses, offering a clear comparison of their sweetening profiles. Sucrose (common table sugar) is included as a baseline for reference.

KetohexoseRelative Sweetness (Sucrose = 1)Caloric Value (kcal/g)Glycemic Index (GI)
Fructose 1.2 - 1.8[1]~4[1]19 - 25[2][3]
Psicose (Allulose) ~0.7[4][5]0.2 - 0.4[4][5]~0[4]
Tagatose ~0.92[6]~1.5[6][7]3[8][9]
Sorbose ~1.0~1.0 (estimated)Data not available
Sucrose (Reference) 1.0465

In-Depth Look at Ketohexose Sweeteners

Fructose: A naturally occurring ketohexose found in fruits and honey, fructose is significantly sweeter than sucrose[1]. It provides a similar number of calories to sucrose but has a much lower glycemic index, meaning it causes a smaller and slower rise in blood glucose levels[2][3].

Psicose (Allulose): A rare sugar that exists in small quantities in some fruits and grains, psicose has a taste and texture remarkably similar to sucrose but is only about 70% as sweet[4][5]. Its key advantages are its very low caloric value (0.2-0.4 kcal/g) and negligible glycemic index, making it an attractive option for low-calorie and low-glycemic food and pharmaceutical formulations[4]. The U.S. Food and Drug Administration (FDA) has recognized allulose as Generally Recognized as Safe (GRAS)[4].

Tagatose: Another naturally occurring ketohexose, tagatose is found in some dairy products. It is about 92% as sweet as sucrose and has a clean, sugar-like taste[6]. Tagatose offers a significantly lower caloric content (approximately 1.5 kcal/g) and a very low glycemic index of 3[7][8][9]. It has also been shown to have prebiotic effects[7].

Experimental Protocols

Sensory Evaluation of Sweetener Intensity

A critical aspect of evaluating sweeteners is determining their perceived sweetness relative to a standard, typically sucrose. A common methodology for this is the Two-Alternative Forced Choice (2-AFC) test .

Objective: To determine the concentration of a ketohexose that is equally sweet to a reference sucrose solution.

Materials:

  • Ketohexose to be tested (e.g., psicose)

  • Sucrose (analytical grade)

  • Purified, taste-free water

  • Glass beakers and graduated cylinders

  • Randomly coded sample cups

Procedure:

  • Panelist Selection and Training: A panel of trained sensory assessors (typically 10-15 individuals) is selected. Panelists are trained to identify and rate the intensity of sweet taste and to rinse their mouths thoroughly between samples.

  • Reference Standard: A standard sucrose solution is prepared (e.g., 5% w/v sucrose in water).

  • Test Sample Preparation: A series of solutions of the test ketohexose are prepared at varying concentrations, bracketing the expected equi-sweet concentration.

  • Testing Protocol:

    • Panelists are presented with pairs of samples: one containing the sucrose reference and the other containing one of the ketohexose solutions.

    • In each pair, panelists are forced to choose which of the two samples is sweeter.

    • The order of presentation of the samples within each pair is randomized.

    • Panelists rinse their mouths with purified water before and between each pair of samples.

  • Data Analysis: The concentration at which the ketohexose is selected as sweeter 50% of the time is determined. This is considered the point of subjective equality (PSE), and the relative sweetness is calculated from this concentration.

Determination of Glycemic Index (GI)

The glycemic index is a measure of how quickly a carbohydrate-containing food raises blood glucose levels.

Objective: To determine the glycemic index of a ketohexose.

Materials:

  • Ketohexose to be tested

  • Reference food (pure glucose or white bread)

  • Blood glucose monitoring equipment (glucometer, lancets, test strips)

  • Standardized quantity of the test food and reference food (containing 50g of available carbohydrate)

Procedure:

  • Subject Recruitment: A group of healthy human subjects (typically 10 or more) is recruited. Subjects are usually required to fast overnight before the test.

  • Baseline Blood Glucose: A baseline blood glucose measurement is taken from each subject.

  • Test Food Administration: Each subject consumes a standardized portion of the test ketohexose.

  • Post-consumption Blood Glucose Monitoring: Blood glucose levels are measured at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption.

  • Reference Food Testing: On a separate occasion, the same subjects consume a standardized portion of the reference food (glucose or white bread), and their blood glucose response is measured in the same way.

  • Data Analysis:

    • The incremental area under the curve (iAUC) for the blood glucose response is calculated for both the test food and the reference food for each subject.

    • The GI of the test food for each subject is calculated as: (iAUC of test food / iAUC of reference food) x 100.

    • The final GI of the ketohexose is the average of the GI values from all subjects.

Visualizing Sweet Taste Perception and Experimental Workflow

To better understand the biological and experimental processes involved in evaluating sweeteners, the following diagrams have been generated.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener T1R2/T1R3 Receptor T1R2/T1R3 Receptor Sweetener->T1R2/T1R3 Receptor Binds to G-protein (Gustducin) G-protein (Gustducin) T1R2/T1R3 Receptor->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates PIP2 PIP2 PLCβ2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2+ Ca²⁺ ER->Ca2+ Releases TRPM5 Channel TRPM5 Channel Ca2+->TRPM5 Channel Opens Depolarization Depolarization TRPM5 Channel->Depolarization Na⁺ influx leads to ATP Release ATP Release Depolarization->ATP Release Triggers Signal to Brain Signal to Brain ATP Release->Signal to Brain Sends Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Panelist_Training Panelist Selection & Training 2AFC_Test 2-Alternative Forced Choice Test (Paired Comparison) Panelist_Training->2AFC_Test Sample_Prep Sample Preparation (Sucrose & Ketohexose) Sample_Prep->2AFC_Test Rinsing Mouth Rinsing (Between Samples) 2AFC_Test->Rinsing Data_Collection Data Collection (Record Panelist Choices) 2AFC_Test->Data_Collection PSE_Calculation Calculate Point of Subjective Equality (PSE) Data_Collection->PSE_Calculation Relative_Sweetness Determine Relative Sweetness PSE_Calculation->Relative_Sweetness

References

Sweet Surrender: A Comparative Guide to Cellular Transcriptomic Responses to Ketohexoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular response to different sugars extends beyond simple energy metabolism, influencing a complex network of gene expression that can impact health and disease. This guide provides a comparative overview of the transcriptomic effects of cells grown on different ketohexoses, with a primary focus on fructose and D-tagatose, for which the most substantial research is currently available. Due to a scarcity of comprehensive transcriptomic data, the effects of D-psicose and D-sorbose are discussed in less detail, highlighting a significant gap in our understanding of these rare sugars.

At a Glance: Fructose vs. Tagatose

FeatureFructoseD-Tagatose
Primary Metabolic Enzyme Ketohexokinase (KHK)[1][2]Ketohexokinase (KHK)[2]
Metabolic Fate Rapidly phosphorylated and metabolized, contributing to glycolysis, gluconeogenesis, and de novo lipogenesis.[3][4]Phosphorylated by KHK but subsequent metabolism is limited.[2]
Reported Transcriptomic Effects Upregulation of genes involved in lipid metabolism, inflammation, and gluconeogenesis.[3][5][6]In some organisms, induces genes related to carbohydrate metabolism and stress response.[7][8]
Key Affected Pathways Fatty acid biosynthesis, cholesterol metabolism, inflammatory signaling.[6][9]Carbohydrate metabolism, oxidative stress response.[8]

Note: Direct comparative transcriptomic studies between fructose and tagatose under identical conditions are limited. The data presented is a synthesis from multiple independent studies.

Deeper Dive: Transcriptomic Landscape

Fructose: A Well-Studied Modulator of Gene Expression

Fructose consumption has been linked to significant shifts in the cellular transcriptome, particularly in metabolic tissues like the liver and kidneys. Studies in rodent models and cell cultures have consistently demonstrated that fructose treatment leads to the differential expression of a large number of genes.

For instance, in a study on mice, fructose treatment resulted in the differential expression of 3,560 genes in the liver, with 1,936 genes upregulated and 1,624 downregulated[5]. Another study in the rat renal cortex identified a specific "signature" of 139 differentially expressed genes in response to dietary fructose[3].

Table 1: Selected Differentially Expressed Genes in Response to Fructose

GeneOrganism/Cell TypeFold Change (Approximate)FunctionReference
Mlxip1 (ChREBP)Mouse Liver>1.5Carbohydrate-responsive element-binding protein, a key regulator of lipogenesis.[1]
Srebf1 (SREBP-1c)Mouse Liver>1.5Sterol regulatory element-binding protein 1, a master regulator of fatty acid and cholesterol synthesis.[1]
Fads2Mouse LiverUpregulatedFatty Acid Desaturase 2, involved in fatty acid metabolism.[6]
Scd1Mouse LiverUpregulatedStearoyl-CoA Desaturase 1, a key enzyme in lipogenesis.[6]
PpargMouse LiverUpregulatedPeroxisome proliferator-activated receptor gamma, involved in adipogenesis and lipid metabolism.[6]
Acot2, Acot3, Acot4Mouse LiverUpregulatedAcyl-CoA Thioesterases, involved in fatty acid metabolism.[6]

Note: Fold changes are approximate and vary depending on the specific study conditions.

D-Tagatose: An Emerging Player with Distinct Effects

Research on the transcriptomic effects of D-tagatose is less extensive than for fructose. However, available studies suggest that it can also modulate gene expression, often in a manner distinct from fructose. In the oomycete Phytophthora infestans, tagatose treatment led to the induction of genes related to apoptosis and oxidative stress[8]. In Escherichia coli, a specific gene cluster for D-tagatose utilization has been identified, and its expression is induced in the presence of tagatose[9].

While direct comparative data on differentially expressed genes in mammalian cells is sparse, the observation that tagatose is a substrate for ketohexokinase (KHK) but is poorly metabolized further suggests that its transcriptomic footprint may differ significantly from that of fructose, which robustly enters downstream metabolic pathways[2].

Experimental Protocols

A. Generic Cell Culture Protocol for Ketohexose Treatment
  • Cell Seeding: Plate cells (e.g., HepG2, HEK293, or primary hepatocytes) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Starvation (Optional): To synchronize cells and reduce the influence of serum components, cells can be washed with phosphate-buffered saline (PBS) and incubated in a serum-free medium for 4-6 hours prior to treatment.

  • Ketohexose Treatment: Replace the culture medium with a medium containing the desired concentration of the ketohexose (e.g., 5-25 mM fructose or tagatose). A control group with an equivalent concentration of glucose or a vehicle control should be included.

  • Incubation: Culture the cells for the desired time period (e.g., 6, 12, 24, or 48 hours).

  • Cell Lysis and RNA Extraction: At the end of the incubation period, wash the cells with cold PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol). Proceed with RNA extraction according to the manufacturer's protocol. Ensure all steps are performed in an RNase-free environment.[10]

B. RNA Sequencing (RNA-Seq) Workflow

A typical RNA-seq workflow for analyzing the transcriptomic effects of ketohexose treatment involves the following steps:

  • RNA Quality Control: Assess the integrity and purity of the extracted RNA using a bioanalyzer and spectrophotometer. High-quality RNA (RIN > 8) is crucial for reliable results.

  • Library Preparation:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Alignment: Align the high-quality reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine gene expression levels.

    • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the ketohexose-treated and control groups.[6]

    • Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and pathways affected by the differentially expressed genes.

Visualizing the Molecular Landscape

Signaling and Metabolic Pathways

The initial step in the metabolism of both fructose and tagatose in many cell types is phosphorylation by ketohexokinase (KHK). However, their downstream fates diverge significantly, leading to different transcriptomic outcomes.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_bioinformatics Bioinformatics Analysis Cell_Culture Cell Culture with Ketohexoses RNA_Extraction RNA Extraction Cell_Culture->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing QC Quality Control of Reads Sequencing->QC Alignment Read Alignment QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & Functional Analysis DEA->Pathway_Analysis

References

A Head-to-Head Comparison of Ketohexose Synthesis Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of chemo-enzymatic, whole-cell biocatalysis, and organocatalytic methods for the synthesis of ketohexoses, complete with quantitative data, detailed experimental protocols, and pathway visualizations to inform strategic research and development decisions.

The synthesis of ketohexoses, a class of monosaccharides with significant potential in the pharmaceutical and food industries, is a rapidly evolving field. As researchers and drug development professionals seek efficient, scalable, and sustainable methods for producing these valuable compounds, a clear comparison of the available synthetic strategies is crucial. This guide provides a head-to-head comparison of three leading methodologies: chemo-enzymatic synthesis, whole-cell biocatalysis, and organocatalysis. Each method is evaluated based on performance metrics, and detailed experimental protocols are provided to support reproducibility and further investigation.

At a Glance: Performance Comparison of Ketohexose Synthesis Methods

The following table summarizes the key quantitative data for the synthesis of specific ketohexoses using the three distinct methods discussed in this guide. This allows for a rapid assessment of yield, reaction time, and other critical parameters.

MethodTarget KetohexoseStarting MaterialCatalyst(s)YieldPurity/SelectivityReaction TimeReference(s)
Chemo-enzymatic D-Allose1-O-benzyl-D-glucosideEngineered glycoside-3-oxidase, LS-selectride, Pd/C81% (overall)Regio- and stereoselective~24 hours[1][2]
Whole-Cell Biocatalysis D-TagatoseLactoseEngineered Bacillus subtilis co-expressing β-galactosidase and L-arabinose isomerase96.8 g/L (57.2% molar conversion)High~30 minutes (enzyme assay)[3]
Organocatalysis SedoheptuloseD-erythrose, Dihydroxyacetone(S,S,S,S)-ent-6 (primary amine-based organocatalyst)85%99:1 drNot specified[4][5]

In-Depth Analysis of Synthesis Methodologies

This section provides a detailed overview of each synthesis method, including its underlying principles, advantages, and limitations.

Chemo-enzymatic Synthesis of D-Allose

This hybrid approach leverages the high selectivity of enzymes for a key transformation step, complemented by traditional chemical reactions to complete the synthesis. A notable example is the synthesis of the rare sugar D-allose.[1][2]

The process begins with the regioselective oxidation of a protected glucose derivative at the C3 position using an engineered glycoside-3-oxidase. This enzymatic step is followed by a stereoselective chemical reduction of the resulting ketone and subsequent deprotection to yield D-allose with a high overall yield of 81%.[1][2] This method's strength lies in the precise control offered by the enzymatic step, which avoids the need for complex protection and deprotection strategies often required in purely chemical syntheses.

dot

Chemoenzymatic_D_Allose_Synthesis cluster_enzymatic Enzymatic Oxidation cluster_chemical Chemical Reduction & Deprotection 1-O-benzyl-D-glucoside 1-O-benzyl-D-glucoside Oxidized_Intermediate 1-O-benzyl-3-keto-D-glucose 1-O-benzyl-D-glucoside->Oxidized_Intermediate Engineered glycoside-3-oxidase Reduced_Intermediate 1-O-benzyl-D-allose Oxidized_Intermediate->Reduced_Intermediate LS-selectride D-Allose D-Allose Reduced_Intermediate->D-Allose Pd/C, H₂

Caption: Chemo-enzymatic synthesis of D-Allose.

Whole-Cell Biocatalysis for D-Tagatose Production

Whole-cell biocatalysis utilizes entire microorganisms as self-contained catalytic systems. This approach offers several advantages, including the elimination of costly enzyme purification steps and the inherent presence of necessary cofactors. A compelling example is the production of D-tagatose from lactose using an engineered strain of Bacillus subtilis.[3]

In this system, the bacterium is engineered to co-express β-galactosidase and L-arabinose isomerase. The β-galactosidase first hydrolyzes lactose into glucose and galactose. Subsequently, the L-arabinose isomerase converts D-galactose into D-tagatose. This one-pot process achieves a high product titer of 96.8 g/L from a concentrated lactose solution.[3]

dot

Whole_Cell_D_Tagatose_Synthesis cluster_cell Engineered Bacillus subtilis Lactose Lactose Hydrolysis β-galactosidase Lactose->Hydrolysis Glucose Glucose Hydrolysis->Glucose Galactose Galactose Hydrolysis->Galactose Isomerization L-arabinose isomerase D-Tagatose D-Tagatose Isomerization->D-Tagatose Galactose->Isomerization

Caption: Whole-cell biocatalysis of D-Tagatose.

Organocatalytic Synthesis of Sedoheptulose

Organocatalysis has emerged as a powerful tool in synthetic chemistry, employing small organic molecules as catalysts. This approach avoids the use of potentially toxic and expensive metal catalysts. In the context of ketohexose synthesis, organocatalysis has been successfully applied to the diastereoselective aldol reaction for the production of higher-carbon sugars like sedoheptulose.[4][5]

This method involves the reaction of a smaller sugar aldehyde, such as D-erythrose, with dihydroxyacetone in the presence of a primary amine-based organocatalyst. The reaction proceeds with high diastereoselectivity (99:1) to yield the desired syn-aldol product, which is a precursor to sedoheptulose, in high yield (85%).[4][5] The predictability of the stereochemical outcome based on the catalyst and substrate stereochemistry is a significant advantage of this method.

dot

Organocatalytic_Sedoheptulose_Synthesis D-erythrose D-erythrose Aldol_Reaction Diastereoselective Aldol Reaction D-erythrose->Aldol_Reaction Dihydroxyacetone Dihydroxyacetone Dihydroxyacetone->Aldol_Reaction Sedoheptulose_Precursor syn-Aldol Product Aldol_Reaction->Sedoheptulose_Precursor Organocatalyst Sedoheptulose Sedoheptulose Sedoheptulose_Precursor->Sedoheptulose Further processing

Caption: Organocatalytic synthesis of Sedoheptulose.

Experimental Protocols

Chemo-enzymatic Synthesis of D-Allose

1. Enzymatic Oxidation:

  • A solution of 1-O-benzyl-α/β-D-glucopyranoside is prepared in water (pH 7.5-8.0).

  • The engineered glycoside-3-oxidase and catalase are added to the solution.

  • The reaction mixture is stirred at 25°C for 24 hours to ensure sufficient oxygenation.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the enzymes are removed by ultrafiltration.

2. Chemical Reduction:

  • The oxidized product is dissolved in anhydrous THF and cooled to -78°C.

  • LS-selectride (1M in THF) is added dropwise, and the reaction is stirred for 3 hours at -78°C.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl and H₂O₂.

  • The product is extracted with ethyl acetate, and the organic layer is dried and concentrated.

  • The resulting allose derivative is purified by flash column chromatography.

3. Deprotection:

  • The purified allose derivative is dissolved in methanol.

  • Palladium on carbon (10% w/w) is added, and the mixture is stirred under a hydrogen atmosphere for 16 hours.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield D-allose.

Whole-Cell Biocatalysis for D-Tagatose Production

1. Cell Cultivation and Preparation:

  • The engineered Bacillus subtilis strain is cultivated in a suitable growth medium.

  • The cells are harvested by centrifugation and washed.

2. Bioconversion Reaction:

  • The whole-cell reaction is carried out in a 5 mL reaction mixture containing:

    • 100 g/L lactose substrate

    • 2 mL of whole cells

    • 0.2 mol/L buffer (pH 8.0)

    • 0.5 mol/L Mn²⁺

  • The reaction is incubated at 50°C for 30 minutes.

  • The reaction is terminated by heating in a 100°C water bath for 10 minutes.[3]

3. Product Analysis:

  • The amount of D-tagatose produced is determined by high-performance liquid chromatography (HPLC).

Organocatalytic Synthesis of Sedoheptulose

1. Catalyst Preparation:

  • The primary amine-based organocatalyst is synthesized according to established literature procedures.

2. Aldol Reaction:

  • To a solution of dihydroxyacetone in a suitable solvent (e.g., DMSO), the organocatalyst is added.

  • A solution of the protected D-erythrose in the same solvent is then added.

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

3. Work-up and Purification:

  • Upon completion, the reaction is quenched, and the product is extracted.

  • The crude product is purified by column chromatography to yield the syn-aldol product.

4. Conversion to Sedoheptulose:

  • The purified aldol product undergoes further chemical transformations, such as reduction and deprotection, to yield the final sedoheptulose product. The overall yield for this multi-step process from the aldol product is reported to be 63%.[4]

Conclusion

The choice of synthesis method for ketohexoses depends heavily on the specific target molecule, desired scale of production, and available resources. Chemo-enzymatic synthesis offers a powerful combination of selectivity and efficiency, particularly for complex targets like D-allose. Whole-cell biocatalysis presents a cost-effective and scalable solution for producing ketohexoses like D-tagatose from inexpensive starting materials. Organocatalysis provides a metal-free and highly stereocontrolled route to ketohexoses and their derivatives, as demonstrated by the synthesis of sedoheptulose. By understanding the strengths and weaknesses of each approach, researchers and drug development professionals can make informed decisions to advance their projects in the dynamic field of carbohydrate synthesis.

References

Unveiling the Sweet Architecture: A Comparative Guide to Novel Ketohexose Structures Confirmed by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of novel ketohexoses is paramount for unlocking their therapeutic and biotechnological potential. X-ray crystallography stands as the gold standard for this atomic-level elucidation. This guide provides a comparative analysis of the crystal structures of several ketohexoses, supported by experimental data and detailed protocols, offering a comprehensive resource for structural biologists and medicinal chemists.

Ketohexoses, a class of six-carbon monosaccharides with a ketone functional group, are gaining significant attention in the pharmaceutical and food industries for their unique physiological properties, such as low caloric value and potential therapeutic applications.[1][2] The determination of their exact molecular architecture is a critical step in understanding their biological activity and in designing novel derivatives. This guide focuses on the crystal structures of D-Psicose, L-Sorbose, and D-Tagatose, providing a side-by-side comparison of their crystallographic parameters and conformational features.

Comparative Crystallographic Data of Ketohexoses

The following table summarizes the key crystallographic data obtained from single-crystal X-ray diffraction studies of D-Psicose, L-Sorbose, and D-Tagatose. These parameters provide a quantitative basis for comparing the crystal packing and molecular geometry of these sugars.

ParameterD-Psicose (β-D-pyranose)L-Sorbose (α-L-pyranose)D,L-Sorbose (α-D,L-pyranose)
Molecular Formula C6H12O6C6H12O6C12H24O12
Molecular Weight 180.16 g/mol 180.16 g/mol 360.31 g/mol
Crystal System OrthorhombicOrthorhombicMonoclinic
Space Group P2(1)2(1)2(1)P2(1)2(1)2(1)P 1 21/a 1
Unit Cell Dimensions a = 11.2629 Å, b = 5.3552 Å, c = 12.6538 Åa = 6.535 Å, b = 18.069 Å, c = 6.305 Åa = 12.8152 Å, b = 6.29489 Å, c = 18.9482 Å
α, β, γ 90°, 90°, 90°90°, 90°, 90°90°, 108.3472°, 90°
Volume (V) 763.21 ų745.94 ų1450.86 ų
Molecules per unit cell (Z) 448
Conformation 2C5 (or 5C2)¹C₄⁴C₁ (D-sorbose) or ¹C₄ (L-sorbose)
Reference [3][4][5][6]

Experimental Protocols: The Path to Atomic Resolution

The determination of the crystal structure of a ketohexose via X-ray crystallography involves a multi-step process, from crystal growth to data analysis. The following is a generalized protocol based on methodologies reported for the structural elucidation of monosaccharides.[7][8]

Crystallization

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. The hanging-drop vapor diffusion method is a commonly employed technique for crystallizing small molecules like ketohexoses.[9]

  • Sample Preparation: A supersaturated solution of the purified ketohexose is prepared in a suitable solvent, typically water or an aqueous-organic mixture.

  • Crystallization Setup: A small drop (1-10 µL) of the ketohexose solution is mixed with a precipitant solution and suspended over a reservoir containing a higher concentration of the precipitant.

  • Incubation: The setup is sealed and incubated at a constant temperature. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of the ketohexose in the drop and inducing crystallization.

  • Crystal Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested and prepared for X-ray diffraction.

X-ray Diffraction Data Collection

The harvested crystal is mounted on a goniometer and exposed to a collimated beam of X-rays. Modern studies often utilize synchrotron radiation for its high intensity and tunability.[10][11]

  • Mounting: The crystal is typically mounted in a cryo-loop and flash-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[12]

  • Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A series of diffraction images are collected at different crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[13]

Structure Solution and Refinement

The final step involves converting the processed diffraction data into a three-dimensional model of the molecule.

  • Phase Determination: The "phase problem" is a central challenge in crystallography. For novel structures, methods like isomorphous replacement or anomalous dispersion are often used.[12]

  • Model Building: An initial electron density map is calculated, and a molecular model is built into the map.

  • Refinement: The atomic coordinates and other parameters of the model are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[13] This iterative process continues until a satisfactory structural model is obtained.

Visualizing the Workflow and Structural Relationships

To better illustrate the experimental process and the relationships between different ketohexose structures, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Purified Ketohexose Purified Ketohexose Supersaturated Solution Supersaturated Solution Purified Ketohexose->Supersaturated Solution Hanging-Drop Vapor Diffusion Hanging-Drop Vapor Diffusion Supersaturated Solution->Hanging-Drop Vapor Diffusion Single Crystal Growth Single Crystal Growth Hanging-Drop Vapor Diffusion->Single Crystal Growth X-ray Source (Synchrotron) X-ray Source (Synchrotron) Single Crystal Growth->X-ray Source (Synchrotron) Diffraction Pattern Recording Diffraction Pattern Recording X-ray Source (Synchrotron)->Diffraction Pattern Recording Data Processing Data Processing Diffraction Pattern Recording->Data Processing Phase Determination Phase Determination Data Processing->Phase Determination Model Building & Refinement Model Building & Refinement Phase Determination->Model Building & Refinement 3D Molecular Structure 3D Molecular Structure Model Building & Refinement->3D Molecular Structure

Caption: Experimental workflow for determining ketohexose structure.

ketohexose_comparison cluster_psicose β-D-pyranose ²C₅ Conformation cluster_sorbose α-L-pyranose ¹C₄ Conformation cluster_tagatose α-D-pyranose ⁵C₂ Conformation Ketohexoses Ketohexoses D-Psicose D-Psicose Ketohexoses->D-Psicose L-Sorbose L-Sorbose Ketohexoses->L-Sorbose D-Tagatose D-Tagatose Ketohexoses->D-Tagatose

Caption: Structural relationships of select ketohexoses.

Concluding Remarks

The precise structural information gleaned from X-ray crystallography is invaluable for understanding the structure-activity relationships of novel ketohexoses. The data presented here for D-Psicose, L-Sorbose, and D-Tagatose highlight the subtle yet significant differences in their solid-state conformations and packing arrangements. These structural insights are crucial for the rational design of new therapeutic agents and functional food ingredients. As more novel ketohexoses are discovered and synthesized, X-ray crystallography will undoubtedly continue to be a cornerstone in characterizing their molecular architecture and paving the way for their innovative applications.

References

Safety Operating Guide

Proper Disposal of 1,1,1,1-Kestohexaose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, 1,1,1,1-Kestohexaose, a naturally occurring fructooligosaccharide, is generally considered non-hazardous.[1][2] Disposal procedures should align with guidelines for non-hazardous solid biochemical waste.[1] However, always consult your institution's specific safety protocols and local regulations before proceeding.

This guide provides comprehensive procedures for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with standard environmental health and safety protocols.

I. Immediate Safety Considerations

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be observed during handling and disposal.[3]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves.

  • Spill Management: In case of a spill, mechanically recover the solid material.[3] The spillage area can then be cleaned with water.

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of water.[3]

    • Eye Contact: Rinse eyes with water as a precaution.[3]

    • Ingestion: If ingested, contact a poison center or physician if you feel unwell.[3]

    • Inhalation: Move to an area with fresh air.[3]

II. Disposal Procedures

The primary method for the disposal of this compound is as non-hazardous solid waste.[1] Always defer to your institution's Environmental Health and Safety (EH&S) office for final determination.

Step-by-Step Disposal Protocol:

  • Waste Identification: Confirm that the this compound waste is not mixed with any hazardous materials. If it is contaminated with a hazardous substance, it must be disposed of as hazardous waste, following institutional guidelines.[4][5]

  • Containerization:

    • Place the solid this compound waste in a securely sealed container. To prevent any potential for spills or misidentification by custodial staff, it is recommended to double-bag or use a rigid outer container.[1][6]

    • The innermost container should be clearly labeled with the chemical name.[1]

    • The outer container should be labeled as "Non-hazardous".[1]

  • Disposal:

    • Solid Waste: Once properly packaged and labeled, the container can typically be disposed of in the regular laboratory trash that is designated for non-hazardous materials.[1][7] Laboratory personnel should be responsible for moving the packaged waste to the designated disposal area.[1]

    • Aqueous Solutions: Small quantities of dilute, non-hazardous aqueous solutions of sugars can generally be disposed of down the drain with copious amounts of water, provided the pH is between 5.5 and 10.5.[7] However, it is crucial to verify this with your local wastewater treatment authority and institutional guidelines.[7] Large volumes should be collected and disposed of through your institution's chemical waste program.

III. Quantitative Disposal Guidelines

The following table summarizes key quantitative parameters for the disposal of non-hazardous laboratory waste, applicable to this compound.

ParameterGuidelineCitation
Aqueous Solution pH for Drain Disposal 5.5 - 10.5[7]
Maximum Daily Drain Disposal (Small Quantities) A few hundred grams or milliliters[7]
Hazardous Waste Accumulation (if contaminated) Up to 55 gallons in a Satellite Accumulation Area[8]
Acutely Toxic Waste Accumulation (if contaminated) Maximum of 1 quart of liquid or 1 kilogram of solid[8]

IV. Experimental Protocols

As this document pertains to disposal, no experimental protocols are cited.

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_start cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Non-Hazardous Waste Stream start Start: Have this compound Waste is_contaminated Is the waste mixed with hazardous chemicals? start->is_contaminated hazardous_container Package in a compatible, sealed, and labeled hazardous waste container. is_contaminated->hazardous_container Yes is_solid Is the waste solid or an aqueous solution? is_contaminated->is_solid No contact_ehs Contact EH&S for pickup and disposal. hazardous_container->contact_ehs solid_disposal Package in a sealed container. Label outer container 'Non-hazardous'. Dispose in designated lab trash. is_solid->solid_disposal Solid solution_disposal Check local and institutional guidelines for drain disposal of non-hazardous solutions. If permitted, flush with copious water. is_solid->solution_disposal Aqueous Solution

Caption: Disposal decision workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.